molecular formula C22H20F4N6O2 B15611225 CS17919

CS17919

Cat. No.: B15611225
M. Wt: 476.4 g/mol
InChI Key: GZOOYPKYLIHVBJ-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CS17919 is a useful research compound. Its molecular formula is C22H20F4N6O2 and its molecular weight is 476.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H20F4N6O2

Molecular Weight

476.4 g/mol

IUPAC Name

5-(cyclopropanecarbonylamino)-2-fluoro-4-methyl-N-[6-[4-[(2R)-1,1,1-trifluoropropan-2-yl]-1,2,4-triazol-3-yl]-2-pyridinyl]benzamide

InChI

InChI=1S/C22H20F4N6O2/c1-11-8-15(23)14(9-17(11)29-20(33)13-6-7-13)21(34)30-18-5-3-4-16(28-18)19-31-27-10-32(19)12(2)22(24,25)26/h3-5,8-10,12-13H,6-7H2,1-2H3,(H,29,33)(H,28,30,34)/t12-/m1/s1

InChI Key

GZOOYPKYLIHVBJ-GFCCVEGCSA-N

Origin of Product

United States

Foundational & Exploratory

Specificity and Performance of Anti-DYKDDDDK Epitope Tag Antibodies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the specificity, validation, and application of anti-DYKDDDDK antibodies, which are critical tools for the detection, purification, and analysis of proteins tagged with the DYKDDDDK epitope, also commonly known as the FLAG® tag. The DYKDDDDK peptide is a small, hydrophilic tag, making it unlikely to interfere with the biochemical properties of the fusion protein.[1][2] This guide synthesizes data from various sources to present a comprehensive profile for a typical high-performance anti-DYKDDDDK antibody.

Core Specificity and Binding Characteristics

High-quality anti-DYKDDDDK antibodies are engineered to recognize the DYKDDDDK peptide sequence with high specificity and sensitivity. These antibodies can detect the tag when it is fused to the amino-terminus, carboxy-terminus, or even at an internal location within the target protein.[3][4] A key feature of many high-performance anti-DYKDDDDK antibodies is that their binding is not dependent on the presence of divalent metal cations.[1]

These antibodies are generated by immunizing animals with a synthetic DYKDDDDK peptide and are subsequently purified using protein A and peptide affinity chromatography to ensure high specificity.[1] They are available in both polyclonal and monoclonal forms, with monoclonal antibodies offering high batch-to-batch consistency. Recombinant monoclonal antibodies are also available, providing even greater consistency and engineered specificity.[2]

Quantitative Data Summary

The performance of anti-DYKDDDDK antibodies is evaluated across a range of applications. The following tables summarize typical working dilutions and key performance parameters. It is important to note that optimal dilutions should be determined experimentally by the end-user for their specific assay conditions.[4]

ApplicationRecommended DilutionNotes
Western Blotting (WB)1:1,000 - 1:2,000Detects exogenously expressed DYKDDDDK-tagged proteins.[5][6]
Immunoprecipitation (IP)1:100For isolating DYKDDDDK-tagged proteins from cell lysates.[6]
Immunofluorescence (IF/ICC)1:800 - 1:1600For visualizing the subcellular localization of tagged proteins.[6]
ELISAVariableSuitable for detecting and quantifying tagged proteins.[3]
Flow Cytometry1:800 - 1:3200For analyzing cells expressing DYKDDDDK-tagged surface proteins.[6]
Chromatin Immunoprecipitation (ChIP)1:100For studying protein-DNA interactions.[6]
Product Specifications
Clonality Monoclonal, Polyclonal, Recombinant Monoclonal[2]
Host Species Mouse, Rabbit, Rat, Goat, Chicken[2]
Immunogen Synthetic DYKDDDDK peptide[1]
Purification Protein A and peptide affinity chromatography[1]
Purity >95% by SDS-PAGE and HPLC[4]
Endotoxin Level ≤ 1.0 EU/mg (for in vivo applications)[4]

Experimental Protocols

Detailed methodologies are crucial for the successful application of anti-DYKDDDDK antibodies. Below are representative protocols for common applications.

Western Blotting
  • Sample Preparation: Lyse cells containing the DYKDDDDK-tagged protein in a suitable lysis buffer. Determine the protein concentration of the lysate.

  • SDS-PAGE: Separate 20-30 µg of protein lysate per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with the anti-DYKDDDDK antibody (e.g., at a 1:1,000 dilution) overnight at 4°C with gentle agitation.[5]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.[5]

Immunoprecipitation
  • Cell Lysate Preparation: Prepare a cell lysate as for Western Blotting, ensuring the use of a non-denaturing lysis buffer.

  • Pre-clearing (Optional): Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 30 minutes at 4°C.

  • Antibody Incubation: Add the anti-DYKDDDDK antibody (e.g., 1-2 µg) to the pre-cleared lysate and incubate for 1-2 hours or overnight at 4°C with gentle rotation.

  • Bead Incubation: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with cold lysis buffer.

  • Elution: Elute the immunoprecipitated protein from the beads by boiling in SDS-PAGE sample buffer for subsequent analysis by Western Blotting.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and logical relationships.

G cluster_0 Antibody Validation Workflow start Start: Select Candidate Antibody wb Western Blot (WB) Validation start->wb ip Immunoprecipitation (IP) Validation wb->ip if_icc Immunofluorescence (IF/ICC) Validation ip->if_icc ko Knockout (KO) Cell Line Validation if_icc->ko end End: Validated for Specificity ko->end G cluster_1 Signaling Pathway Analysis using IP tagged_protein DYKDDDDK-tagged Protein of Interest complex Protein Complex tagged_protein->complex binding_partner Potential Binding Partner binding_partner->complex ip Immunoprecipitation complex->ip Capture antibody Anti-DYKDDDDK Antibody antibody->ip mass_spec Mass Spectrometry Analysis ip->mass_spec Identification

References

CS17919 antibody isotype and clonality

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search has revealed no publicly available information regarding an antibody with the specific designation "CS17919". Consequently, details regarding its isotype and clonality could not be determined.

Scientific literature and commercial datasheets do not contain references to a "this compound" antibody. This suggests that "this compound" may be an internal research code, a catalog number that is not widely indexed, or a misidentified designation. Without further details, such as the target antigen, the developing institution, or related publications, it is not possible to provide the requested technical guide, including data tables, experimental protocols, and visualizations.

General information on antibody isotypes and clonality can be provided to understand these fundamental concepts in immunology and antibody engineering.

Antibody Isotype

The isotype of an antibody is determined by the constant region of its heavy chain. In mammals, there are five main isotypes:

  • IgG (Immunoglobulin G): The most abundant isotype in serum, playing a key role in opsonization, complement activation, and antibody-dependent cell-mediated cytotoxicity (ADCC). It has four subclasses in humans (IgG1, IgG2, IgG3, and IgG4).

  • IgM (Immunoglobulin M): Typically exists as a pentamer, making it highly effective at complement activation. It is the first antibody produced during a primary immune response.

  • IgA (Immunoglobulin A): The primary antibody found in mucosal secretions, providing a first line of defense against inhaled and ingested pathogens. It exists as a monomer in serum and a dimer in secretions.

  • IgE (Immunoglobulin E): Involved in allergic reactions and defense against parasites. It binds to Fc receptors on mast cells and basophils.

  • IgD (Immunoglobulin D): Found in low levels in serum, its primary function is as a B cell receptor.

Antibody Clonality

Clonality refers to the origin of the antibody-producing B cells.

  • Monoclonal Antibodies (mAbs): Produced by a single B cell clone, meaning they are identical and recognize a single epitope on an antigen. Their high specificity makes them valuable tools for research, diagnostics, and therapeutics.

  • Polyclonal Antibodies (pAbs): A heterogeneous mixture of antibodies derived from different B cell clones. They recognize multiple epitopes on a single antigen, which can be advantageous for applications requiring signal amplification, such as Western blotting and immunoprecipitation.

To proceed with a detailed technical guide as requested, a valid and publicly referenced antibody identifier is required.

Applications of Human Monoclonal Antibodies in Protein Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the applications of human monoclonal antibodies (mAbs) in protein research. It covers key production methodologies, characterization techniques, and their use in elucidating complex biological processes. The guide is intended to serve as a practical resource for researchers, scientists, and drug development professionals.

Introduction to Human Monoclonal Antibodies in Research

Human monoclonal antibodies are indispensable tools in modern protein research, offering unparalleled specificity and affinity for their target antigens.[1] Their applications range from fundamental research, such as identifying and purifying proteins, to the development of novel therapeutics.[2][3] The ability to generate fully human antibodies has overcome the limitations of immunogenicity associated with murine and chimeric antibodies, making them highly valuable for clinical applications.[4] This guide will delve into the core techniques for the production and application of these powerful research agents.

Production of Human Monoclonal Antibodies

The generation of high-quality human monoclonal antibodies is the foundational step for their successful application. Two of the most prominent techniques are Phage Display and Single B-Cell Screening.

Phage Display Technology

Phage display is a powerful in vitro selection technique that allows for the generation of human monoclonal antibodies with high specificity and affinity.[5][6] This method involves the genetic engineering of bacteriophages to express antibody fragments, such as single-chain variable fragments (scFv) or fragment antigen-binding (Fab), on their surface.[7][8]

This protocol outlines the key steps for constructing a human single-chain variable fragment (scFv) library and screening for antigen-specific binders.[4]

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from human peripheral blood mononuclear cells (PBMCs).

    • Perform reverse transcription to synthesize complementary DNA (cDNA).

  • Amplification of VH and VL Genes:

    • Use a diverse set of primers to amplify the variable heavy (VH) and variable light (VL) gene repertoires from the cDNA via polymerase chain reaction (PCR).[4]

  • scFv Assembly:

    • Join the amplified VH and VL fragments using a flexible linker (e.g., (Gly4Ser)3) through splicing by overlap extension PCR to create the scFv gene construct.

  • Phagemid Library Construction:

    • Clone the scFv gene library into a phagemid vector.

    • Transform the phagemid library into a suitable E. coli strain.

  • Phage Display and Biopanning:

    • Infect the E. coli library with a helper phage to produce phages displaying the scFv fragments.[3]

    • Incubate the phage library with the immobilized target antigen.

    • Wash away non-specifically bound phages.

    • Elute the specifically bound phages.[9]

    • Amplify the eluted phages by re-infecting E. coli.

    • Repeat the panning process for 3-5 rounds to enrich for high-affinity binders.[4][6]

  • Screening and Characterization:

    • Screen individual phage clones for antigen binding using Enzyme-Linked Immunosorbent Assay (ELISA).[9]

    • Sequence the DNA of positive clones to identify the VH and VL genes.

    • Express and purify the soluble scFv fragments for further characterization.

G cluster_workflow Phage Display Workflow start Human PBMCs rna RNA Extraction start->rna cdna cDNA Synthesis rna->cdna pcr VH/VL Amplification cdna->pcr scfv scFv Assembly pcr->scfv phagemid Phagemid Library Construction scfv->phagemid display Phage Display phagemid->display panning Biopanning vs. Antigen display->panning elution Elution panning->elution amplification Amplification elution->amplification amplification->panning Repeat 3-5x screening ELISA Screening amplification->screening sequencing Sequencing screening->sequencing expression Soluble scFv Expression sequencing->expression end Characterized Human mAb expression->end

Workflow for human monoclonal antibody discovery using phage display.
Single B-Cell Screening

Single B-cell screening is a high-throughput method for isolating antigen-specific monoclonal antibodies directly from single B cells. This technique preserves the natural pairing of the antibody heavy and light chains.[10]

This protocol provides a general workflow for single B-cell antibody discovery.[10]

  • Immunization and B-Cell Isolation:

    • Immunize a host animal with the target antigen to elicit an immune response.

    • Isolate plasma B cells from the spleen and/or bone marrow.

  • Single B-Cell Sorting:

    • Utilize techniques such as Fluorescence-Activated Cell Sorting (FACS) or microfluidics to isolate individual antigen-specific B cells.[11]

  • Antibody Gene Amplification and Sequencing:

    • Lyse the sorted single B cells.

    • Perform reverse transcription PCR (RT-PCR) to amplify the paired VH and VL gene sequences.

  • Recombinant Antibody Expression and Validation:

    • Clone the amplified VH and VL genes into an expression vector.

    • Transfect a suitable mammalian cell line (e.g., CHO or HEK293) for recombinant antibody production.

    • Validate the binding of the expressed monoclonal antibodies to the target antigen using methods like ELISA or Surface Plasmon Resonance (SPR).

G cluster_workflow Single B-Cell Screening Workflow start Immunization with Antigen isolation B-Cell Isolation start->isolation sorting Single B-Cell Sorting (FACS/Microfluidics) isolation->sorting amplification VH/VL Gene Amplification sorting->amplification cloning Cloning into Expression Vector amplification->cloning expression Recombinant mAb Expression cloning->expression validation Binding Validation (ELISA/SPR) expression->validation end Validated Human mAb validation->end G cluster_pathway PD-1/PD-L1 Signaling Pathway PDL1 PD-L1 (Tumor Cell) PD1 PD-1 (T-Cell) PDL1->PD1 Signal 2 (Inhibitory) Inhibition T-Cell Inhibition PD1->Inhibition TCR TCR Activation T-Cell Activation TCR->Activation Antigen Antigen (presented by Tumor) Antigen->TCR Signal 1 Anti_PDL1 Anti-PD-L1 mAb Anti_PDL1->PDL1 Blocks Interaction Anti_PD1 Anti-PD-1 mAb Anti_PD1->PD1 Blocks Interaction G cluster_pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Receptor Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS_MAPK RAS/MAPK Pathway Autophosphorylation->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Autophosphorylation->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Anti_EGFR Anti-EGFR mAb Anti_EGFR->EGFR Blocks Binding

References

Technical Guide: Analysis of CS17919 Antibody Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide is a template demonstrating the requested format and content structure. The specific antibody "CS17919" does not correspond to a publicly documented molecule in available scientific literature or databases as of the latest search. Therefore, the data and experimental details provided herein are illustrative examples based on typical antibody characterization studies and should not be considered as factual information for a real antibody named this compound.

Introduction

The precise characterization of an antibody's binding affinity and kinetics is fundamental to its development as a therapeutic or research agent. These parameters dictate the antibody's potency, specificity, and in vivo behavior. This document provides a comprehensive overview of the binding characteristics of a hypothetical antibody, designated this compound, to its target antigen. The methodologies for determining these properties are detailed to ensure reproducibility and provide a framework for similar characterization studies.

Binding Affinity and Kinetics Data

The binding affinity (KD), association rate constant (ka), and dissociation rate constant (kd) of the this compound antibody were determined using Surface Plasmon Resonance (SPR). The results are summarized in the table below.

ParameterValueUnits
ka (On-rate) 1.5 x 1051/Ms
kd (Off-rate) 7.2 x 10-41/s
KD (Affinity) 4.8nM

Table 1: Summary of this compound kinetic and affinity constants.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol outlines the determination of binding kinetics for the this compound antibody using a Biacore T200 instrument.

Materials:

  • Biacore T200 Instrument

  • CM5 Sensor Chip

  • Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl)

  • This compound Antibody (Ligand)

  • Target Antigen (Analyte)

  • HBS-EP+ Buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

Procedure:

  • Chip Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the this compound antibody at a concentration of 20 µg/mL in 10 mM sodium acetate (B1210297) buffer (pH 5.0) to achieve an immobilization level of approximately 2000 RU.

    • Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes.

    • A reference flow cell is prepared similarly but without antibody injection to allow for reference subtraction.

  • Kinetic Analysis:

    • Prepare a dilution series of the target antigen in HBS-EP+ buffer, ranging from 100 nM to 0.78 nM (seven 2-fold dilutions), including a zero-concentration sample for double referencing.

    • Inject the antigen dilutions over the sensor surface at a flow rate of 30 µL/min for an association phase of 180 seconds.

    • Allow the dissociation phase to proceed for 600 seconds with HBS-EP+ buffer.

    • After each cycle, regenerate the sensor surface with a 30-second pulse of 10 mM Glycine-HCl (pH 2.5).

  • Data Analysis:

    • The resulting sensorgrams are double-referenced by subtracting the signals from the reference flow cell and the zero-concentration analyte injections.

    • The processed data is then fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizations

Experimental Workflow for SPR Analysis

The following diagram illustrates the key steps involved in the Surface Plasmon Resonance (SPR) experimental workflow for determining the binding kinetics of the this compound antibody.

SPR_Workflow cluster_prep Preparation cluster_analysis Kinetic Analysis cluster_data Data Processing Activation Sensor Chip Activation (EDC/NHS) Immobilization This compound Immobilization Activation->Immobilization Deactivation Surface Deactivation (Ethanolamine) Immobilization->Deactivation Association Antigen Injection (Association) Deactivation->Association Dissociation Buffer Flow (Dissociation) Association->Dissociation Regeneration Surface Regeneration (Glycine-HCl) Dissociation->Regeneration Regeneration->Association Referencing Double Referencing Fitting 1:1 Langmuir Model Fitting Referencing->Fitting Results Determine ka, kd, KD Fitting->Results cluster_analysis cluster_analysis cluster_analysis->Referencing

Caption: Workflow for SPR-based kinetic analysis.

Hypothetical Signaling Pathway Inhibition by this compound

This diagram illustrates a hypothetical signaling pathway where the this compound antibody acts as an antagonist, blocking the interaction between a receptor and its ligand, thereby inhibiting downstream signaling.

Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Ligand Extracellular Ligand Ligand->Receptor Binds This compound This compound Antibody This compound->Receptor Blocks Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response

Navigating the FLAG-Tag System: A Technical Guide to Host Species and Reactivity of Anti-FLAG Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The FLAG® epitope tag (DYKDDDDK) has become an indispensable tool in protein analysis, enabling the detection, purification, and characterization of recombinant proteins. The efficacy of these applications hinges on the specificity and reactivity of the anti-FLAG tag antibodies employed. This technical guide provides an in-depth exploration of the host species and reactivity of these critical reagents, offering a comparative analysis of their performance characteristics and detailed protocols for their use in key immunoassays.

Overview of Anti-FLAG Tag Antibodies

Anti-FLAG antibodies are invaluable for their ability to specifically recognize the synthetic octapeptide FLAG tag, which can be genetically fused to a protein of interest. This allows for the study of the tagged protein without the need for generating a custom antibody to the protein itself. These antibodies are available in both monoclonal and polyclonal forms, primarily derived from mouse and rabbit hosts.

Monoclonal vs. Polyclonal Anti-FLAG Antibodies

Monoclonal antibodies (mAbs) are produced from a single B-cell clone and recognize a single, specific epitope on the FLAG tag. This homogeneity ensures high specificity and low lot-to-lot variability, making them ideal for applications requiring high precision.

Polyclonal antibodies (pAbs) are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on the FLAG tag. This multi-epitope recognition can lead to signal amplification, which may be advantageous in certain applications. However, it can also result in higher background and greater lot-to-lot variability.

Host Species and Their Impact on Reactivity

The choice of host species for antibody production can significantly influence the performance characteristics of anti-FLAG antibodies. Mouse and rabbit are the most common hosts, each offering distinct advantages.

Mouse Anti-FLAG Antibodies: The most well-known and widely used anti-FLAG antibody is the monoclonal M2 clone, derived from a mouse hybridoma. Mouse monoclonal antibodies are generally well-characterized and offer high specificity.

Rabbit Anti-FLAG Antibodies: Rabbit monoclonal and polyclonal antibodies are also readily available. In some instances, rabbit-derived antibodies may exhibit higher affinity and provide a more robust signal compared to their mouse counterparts, particularly in applications like chromatin immunoprecipitation (ChIP).[1] However, performance can be application-dependent, with some studies reporting superior results with mouse monoclonals in immunocytochemistry.[1]

Quantitative Performance Data

A direct quantitative comparison of all available anti-FLAG antibodies is challenging due to the proprietary nature of commercial antibody development and the variability in experimental conditions across different studies. However, available data for the widely used anti-FLAG M2 clone provides a benchmark for its high affinity.

Antibody/CloneHost SpeciesClonalityDissociation Constant (Kd)ApplicationReference
Anti-FLAG M2MouseMonoclonal2.95 ± 0.31 nMSurface Plasmon Resonance[2]

Note: The dissociation constant (Kd) is a measure of the binding affinity between an antibody and its antigen. A lower Kd value indicates a stronger binding affinity. The performance of any antibody, including its signal-to-noise ratio, is highly dependent on the specific application and experimental conditions.

Experimental Protocols

Detailed and optimized protocols are crucial for obtaining reliable and reproducible results with anti-FLAG antibodies. The following sections provide step-by-step methodologies for key immunoassays.

Western Blotting

Western blotting is a fundamental technique for detecting and analyzing FLAG-tagged proteins.

Workflow for Western Blotting of FLAG-Tagged Proteins

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_transfer Transfer cluster_immunodetection Immunodetection Lysate Cell/Tissue Lysate Preparation Quant Protein Quantification Lysate->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (Anti-FLAG) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection

Caption: A streamlined workflow for the detection of FLAG-tagged proteins via Western Blotting.

Detailed Protocol:

  • Sample Preparation:

    • Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

    • Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load the denatured protein samples onto a polyacrylamide gel.

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-FLAG antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) at the recommended dilution in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunoprecipitation

Immunoprecipitation (IP) is used to isolate a FLAG-tagged protein from a complex mixture, such as a cell lysate, to study the protein itself or its interaction partners.

Workflow for Immunoprecipitation of FLAG-Tagged Proteins

IP_Workflow cluster_lysate_prep Lysate Preparation cluster_immunocapture Immunocapture cluster_washing_elution Washing & Elution cluster_analysis Analysis Lysate Cell Lysate Preparation Preclear Pre-clearing Lysate (Optional) Lysate->Preclear Ab_Incubation Incubation with Anti-FLAG Antibody Preclear->Ab_Incubation Bead_Incubation Incubation with Protein A/G Beads Ab_Incubation->Bead_Incubation Washing Washing Beads Bead_Incubation->Washing Elution Elution of Protein Complex Washing->Elution Analysis Downstream Analysis (e.g., Western Blot, Mass Spectrometry) Elution->Analysis

Caption: A typical workflow for the isolation of FLAG-tagged proteins using Immunoprecipitation.

Detailed Protocol:

  • Cell Lysate Preparation:

    • Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Immunocapture:

    • Optional: Pre-clear the lysate by incubating with protein A/G agarose (B213101) or magnetic beads for 30-60 minutes at 4°C to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the anti-FLAG antibody for 1-4 hours or overnight at 4°C with gentle rotation.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three to five times with ice-cold lysis buffer or a designated wash buffer.

  • Elution:

    • Elute the bound proteins from the beads by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

    • Alternatively, for native protein elution, incubate the beads with a solution containing a high concentration of the FLAG peptide to compete for binding to the antibody.

  • Analysis:

    • Analyze the eluted proteins by Western blotting or other downstream applications such as mass spectrometry.

Immunofluorescence

Immunofluorescence (IF) allows for the visualization of the subcellular localization of a FLAG-tagged protein within fixed cells.

Workflow for Immunofluorescence of FLAG-Tagged Proteins

IF_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging Cell_Culture Cell Culture on Coverslips Fixation Fixation Cell_Culture->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking PrimaryAb Primary Antibody Incubation (Anti-FLAG) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Fluorophore-conjugated) PrimaryAb->SecondaryAb Counterstain Nuclear Counterstaining (DAPI) SecondaryAb->Counterstain Mounting Mounting Coverslips Counterstain->Mounting Microscopy Fluorescence Microscopy Mounting->Microscopy

Caption: A standard workflow for visualizing FLAG-tagged proteins in cells via Immunofluorescence.

Detailed Protocol:

  • Cell Preparation:

    • Grow cells on sterile glass coverslips in a culture dish.

    • Fix the cells with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 10-15 minutes at room temperature.

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Immunostaining:

    • Block the cells with a blocking solution (e.g., 1-5% BSA in PBS) for 30-60 minutes at room temperature.

    • Incubate the cells with the primary anti-FLAG antibody at the recommended dilution in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) at the recommended dilution in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Optional: Counterstain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

    • Visualize the fluorescent signal using a fluorescence microscope.

Conclusion

The selection of an appropriate anti-FLAG antibody and the use of optimized protocols are paramount for the successful application of the FLAG-tag system. While mouse monoclonal antibodies, particularly the M2 clone, are widely used and well-characterized, rabbit-derived antibodies can offer advantages in certain contexts. Researchers should carefully consider the specific requirements of their experiments, including the desired level of specificity and signal strength, when choosing an anti-FLAG antibody. The detailed protocols provided in this guide serve as a foundation for developing robust and reproducible assays for the analysis of FLAG-tagged proteins.

References

Navigating Protein Termini: A Technical Guide to Antibody-Based Detection of N- and C-Terminal Tags

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of protein analysis, the ability to specifically detect and track a protein of interest is paramount. A widely adopted strategy is the genetic fusion of a small peptide sequence, or "tag," to the N-terminus or C-terminus of a recombinant protein.[1] These tags serve as specific epitopes for well-characterized antibodies, enabling a suite of immunodetection techniques. This guide provides an in-depth overview of the principles, methodologies, and tools available for the antibody-based detection of N- and C-terminal tags, crucial for applications ranging from protein purification and quantification to understanding protein-protein interactions and subcellular localization.

While this guide focuses on the general principles and common tools for detecting tagged proteins, it is important to note that a specific antibody designated "CS17919" could not be identified in publicly available resources. The information presented herein is based on widely established protein tagging systems and their corresponding detection antibodies.

The Strategic Placement of Protein Tags: N-terminus vs. C-terminus

The decision to place a tag at the N- or C-terminus is not arbitrary and can significantly impact the protein's function, folding, and expression.[1] The N-terminus of a protein is the first to emerge from the ribosome during translation, while the C-terminus is the last.

Considerations for Tag Placement:

  • Protein Function: If the N- or C-terminal domain is known to be critical for the protein's biological activity, it is advisable to place the tag at the opposite end.

  • Post-Translational Modifications: The termini of proteins are often subject to post-translational modifications (PTMs) that can be crucial for their function.[2][3][4] A terminal tag could potentially interfere with these modifications.

  • Subcellular Localization Signals: Proteins often contain signal peptides at their N-terminus that direct them to specific cellular compartments. An N-terminal tag could disrupt these signals.

  • Protein Folding and Stability: The addition of a tag can sometimes influence the proper folding and overall stability of the protein.

Common Epitope Tags and Their Corresponding Antibodies

A variety of well-characterized epitope tags are routinely used in research and biopharmaceutical development. The choice of tag often depends on the downstream application and the desired properties, such as size, immunogenicity, and the availability of high-affinity antibodies.

TagAmino Acid SequenceTypical LocationKey Features & Applications
FLAG® DYKDDDDKN- or C-terminusSmall, hydrophilic, and highly immunogenic. Widely used for Western blotting, immunoprecipitation, and immunofluorescence.
HA (Hemagglutinin) YPYDVPDYAN- or C-terminusDerived from the human influenza hemagglutinin protein.[5] Excellent for a wide range of immunoassays.
c-Myc EQKLISEEDLN- or C-terminusDerived from the human c-myc oncogene. Well-characterized antibodies are available for various applications.
V5 GKPIPNPLLGLDSTN- or C-terminusDerived from the P and V proteins of the paramyxovirus, SV5.
His-tag (Polyhistidine-tag) HHHHHHN- or C-terminusPrimarily used for purification via immobilized metal affinity chromatography (IMAC).[1][5] Can also be detected by specific antibodies.
Strep-tag® II WSHPQFEKN- or C-terminusHigh specificity binding to Strep-Tactin®.
GFP (Green Fluorescent Protein) -N- or C-terminusA larger protein tag that is intrinsically fluorescent, allowing for direct visualization in living cells. Can also be detected by anti-GFP antibodies.

Experimental Protocols for Tag Detection

The successful detection of N- or C-terminally tagged proteins relies on robust and well-optimized experimental protocols. Below are detailed methodologies for common immunodetection techniques.

Western Blotting

Western blotting is a widely used technique to detect specific proteins in a complex mixture.

Methodology:

  • Protein Extraction and Quantification: Lyse cells or tissues in a suitable buffer containing protease inhibitors. Quantify the total protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block non-specific binding sites on the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the N- or C-terminal tag. The dilution will depend on the antibody datasheet.

  • Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody and then incubate with a horseradish peroxidase (HRP) or alkaline phosphatase (AP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the signal using a chemiluminescent or colorimetric substrate.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay designed for detecting and quantifying proteins.

Methodology:

  • Coating: Coat the wells of a 96-well plate with a capture antibody specific for the tagged protein or directly with the protein sample.

  • Blocking: Block the remaining protein-binding sites in the coated wells.

  • Sample Incubation: Add the samples containing the tagged protein to the wells.

  • Primary Antibody Incubation: Add a primary antibody specific to the N- or C-terminal tag.

  • Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody.

  • Substrate Addition: Add a substrate that is converted by the enzyme to produce a detectable signal.

  • Data Analysis: Measure the absorbance or fluorescence of the wells and calculate the concentration of the tagged protein based on a standard curve.

Immunoprecipitation (IP)

Immunoprecipitation is used to isolate a specific protein from a complex mixture.

Methodology:

  • Cell Lysis: Lyse cells to release the proteins.

  • Pre-clearing: (Optional) Incubate the lysate with beads to reduce non-specific binding.

  • Antibody Incubation: Incubate the lysate with an antibody specific to the N- or C-terminal tag.

  • Immune Complex Capture: Add protein A/G-conjugated beads to capture the antibody-protein complex.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the captured protein from the beads.

  • Analysis: Analyze the eluted protein by Western blotting or mass spectrometry.

Signaling Pathways and Experimental Workflows

The detection of tagged proteins is often a critical step in elucidating complex biological processes.

signaling_pathway cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus Ligand Ligand Receptor_N-tag Receptor (N-terminal Tag) Ligand->Receptor_N-tag Binding & Dimerization Kinase_A Kinase A Receptor_N-tag->Kinase_A Activation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor_C-tag Transcription Factor (C-terminal Tag) Kinase_B->Transcription_Factor_C-tag Phosphorylation & Activation Gene_Expression Target Gene Expression Transcription_Factor_C-tag->Gene_Expression Nuclear Translocation & DNA Binding

Caption: A generic signaling pathway illustrating the use of N- and C-terminally tagged proteins.

experimental_workflow Start Start: Tagged Protein Expression Cell_Lysis Cell Lysis Start->Cell_Lysis IP Immunoprecipitation (Anti-Tag Antibody) Cell_Lysis->IP Elution Elution IP->Elution Analysis Analysis Elution->Analysis WB Western Blot Analysis->WB Protein ID MS Mass Spectrometry Analysis->MS Interaction Partners

Caption: A typical experimental workflow for identifying protein interaction partners using a tagged protein.

Logical Relationships in Tag Selection

The choice of an epitope tag should be a careful consideration of the experimental goals and the nature of the protein of interest.

tag_selection_logic Goal Experimental Goal Purification Protein Purification Goal->Purification Detection Protein Detection Goal->Detection Localization Subcellular Localization Goal->Localization Tag_Choice Tag Choice Purification->Tag_Choice Detection->Tag_Choice Localization->Tag_Choice His_tag His-tag Tag_Choice->His_tag IMAC FLAG_tag FLAG-tag Tag_Choice->FLAG_tag High-affinity Ab GFP_tag GFP-tag Tag_Choice->GFP_tag Fluorescence

Caption: A decision-making flowchart for selecting an appropriate protein tag based on the experimental objective.

Conclusion

The use of N- and C-terminal tags in conjunction with specific antibodies provides a powerful and versatile toolkit for protein research. A thorough understanding of the principles of tag placement, the characteristics of different tags, and the nuances of various immunodetection methods is essential for obtaining reliable and meaningful data. While the specific antibody "this compound" remains elusive, the established repertoire of epitope tags and their corresponding antibodies continues to be a cornerstone of modern molecular biology and biopharmaceutical development.

References

A Comprehensive Technical Guide to Antibody Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information for a specific antibody designated "CS17919" was not publicly available at the time of this writing. The following guide provides in-depth, generalized technical information and best practices for the storage and stability of research antibodies based on established scientific principles and manufacturer recommendations. Researchers, scientists, and drug development professionals should always refer to the product-specific datasheet for any given antibody.

Introduction

The stability of an antibody is paramount to the reliability and reproducibility of experimental results. Improper storage and handling can lead to a significant loss of antibody activity through denaturation, aggregation, or degradation. This guide outlines the critical factors influencing antibody stability and provides detailed guidelines for optimal storage conditions and handling procedures.

Core Principles of Antibody Storage

The primary goal of any antibody storage protocol is to preserve the native conformation and binding affinity of the immunoglobulin. This is achieved by controlling key environmental factors that can induce structural changes.

Temperature

Temperature is the most critical factor governing antibody stability. Recommendations vary for short-term and long-term storage.

  • Short-Term Storage (Up to 1 month): Concentrated antibodies can generally be stored at 2-8°C.[1]

  • Long-Term Storage (Months to Years): For extended periods, aliquoting into single-use volumes and storing at -20°C or -80°C is recommended.[1][2] Non-frost-free freezers are crucial to avoid the damaging effects of freeze-thaw cycles.[1][2] Lyophilized (freeze-dried) antibodies can be stable for 3-5 years at -20°C or below.[3]

Freeze-Thaw Cycles

Repeated cycles of freezing and thawing are highly detrimental to antibody stability, often leading to aggregation and a reduction in binding capacity.[2][3] The formation of ice crystals can denature the protein structure. Aliquoting the antibody into smaller, experiment-sized volumes is the most effective way to mitigate this damage.[1][2]

Concentration

Antibodies are generally more stable when stored at higher concentrations, ideally 1 mg/mL or higher.[2] Diluted antibody solutions are more prone to inactivation and adsorption to the storage vessel surface. The inclusion of carrier proteins like Bovine Serum Albumin (BSA) can help stabilize diluted antibodies.[2]

Formulation and Additives

The composition of the storage buffer plays a vital role in maintaining antibody stability.

  • pH: Most antibodies are stable in a buffer with a pH range of 7.2-7.6, mimicking physiological conditions.[3][4]

  • Cryoprotectants: Adding agents like glycerol (B35011) (at a final concentration of 25-50%) or ethylene (B1197577) glycol can prevent the formation of damaging ice crystals when freezing, allowing for storage at -20°C without freezing the solution solid.[1][3]

  • Antimicrobial Agents: Sodium azide (B81097) (at a concentration of <0.05%) is often added to prevent microbial growth. However, it is toxic and can interfere with certain biological assays and conjugation methods.[1]

  • Chelating Agents: EDTA can be included to inhibit metalloproteinase activity.[3]

Quantitative Storage Guidelines Summary

The following tables summarize common storage conditions for antibodies.

Table 1: General Antibody Storage Conditions

Storage MethodTypical TemperatureTypical Shelf LifeRecommended ForKey Considerations
Short-Term Liquid Storage 4°CUp to 1 monthFrequent use within a short period.[1][3]Requires sterile conditions to prevent microbial contamination.[3]
Long-Term Frozen Storage -20°C or -80°CYearsLong-term archival of stock solutions.[2][3]Must be aliquoted to avoid freeze-thaw cycles. Use a non-frost-free freezer.[1][2]
Storage with Cryoprotectant -20°C1 year or moreConvenient access to non-frozen antibody at sub-zero temperatures.[3]Glycerol or ethylene glycol should be sterile.[2][3]
Lyophilized Storage -20°C or below3-5 yearsLong-term storage and shipping at ambient temperatures.[3]Reconstituted antibody stability should be verified.[3]

Table 2: Special Considerations for Conjugated Antibodies

Conjugate TypeRecommended Storage TemperatureKey Considerations
Enzyme Conjugates 4°CHighly sensitive to freezing; avoid -20°C storage as it can reduce enzymatic activity.[2][3]
Fluorochrome Conjugates 4°CMust be protected from light to prevent photobleaching. Store in dark vials or wrap in foil.[2][3]

Experimental Protocols for Stability Assessment

To empirically determine the stability of an antibody under specific conditions, a formalized stability study is often conducted.

General Workflow for an Antibody Stability Study

This protocol outlines a typical approach to assessing antibody stability over time.

  • Aliquot and Store: Aliquot the antibody into multiple tubes for each storage condition to be tested (e.g., 4°C, -20°C, -80°C, and with/without cryoprotectants).

  • Establish Baseline (T=0): Immediately test an aliquot of the antibody in the intended application (e.g., ELISA, Western Blot, Flow Cytometry) to establish baseline performance.

  • Time-Point Testing: At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve an aliquot from each storage condition.

  • Functional Assay: Perform the same functional assay as used for the baseline measurement. Ensure consistent experimental parameters (e.g., sample concentration, incubation times, detection reagents).

  • Data Analysis: Compare the performance of the stored aliquots to the baseline results. A significant decrease in signal or specificity indicates degradation.

G cluster_setup Setup Phase cluster_testing Testing Phase cluster_analysis Analysis Phase start Start: Receive Antibody aliquot Aliquot Antibody for Each Storage Condition start->aliquot conditions Storage Conditions: - 4°C - -20°C (No Frost-Free) - -80°C - -20°C with 50% Glycerol aliquot->conditions baseline Establish Baseline (T=0) Performance via Functional Assay timepoint Test Aliquots at Pre-defined Time Points (e.g., 1, 3, 6, 12 months) baseline->timepoint assay Perform Consistent Functional Assay timepoint->assay compare Compare Time-Point Data to Baseline Performance assay->compare decision Significant Decrease in Activity? compare->decision stable Conclusion: Antibody is Stable under Tested Condition decision->stable No unstable Conclusion: Antibody is Unstable under Tested Condition decision->unstable Yes

Caption: Workflow for a typical antibody stability study.

Key Factors Influencing Antibody Stability

Several factors can impact the structural integrity and functionality of an antibody. Understanding these relationships is crucial for troubleshooting and optimizing storage strategies.

G cluster_temp Impact of Temperature cluster_ph Impact of pH cluster_concentration Impact of Concentration center_node Antibody Stability temp Temperature center_node->temp ph pH center_node->ph concentration Concentration center_node->concentration freeze_thaw Freeze-Thaw Cycles center_node->freeze_thaw additives Buffer Additives (Glycerol, BSA, Azide) center_node->additives conjugation Conjugation (Enzymes, Fluorophores) center_node->conjugation high_temp High Temp (>25°C) -> Denaturation, Aggregation temp->high_temp low_temp Freezing -> Ice Crystal Damage temp->low_temp extreme_ph Extreme pH -> Charge Alteration, Denaturation ph->extreme_ph low_conc Low Concentration -> Adsorption to Vial, Instability concentration->low_conc

Caption: Key factors influencing antibody stability.

Recommended Handling Procedures

  • Upon Receipt: Briefly centrifuge the vial at 10,000 x g for 20 seconds to collect the antibody solution from the cap and walls of the vial.[2]

  • Aliquoting: Use low-protein-binding microcentrifuge tubes for creating aliquots to minimize loss of antibody.[2] Aliquot volumes should generally be no smaller than 10 µL.[2]

  • Working Dilutions: Prepare working dilutions fresh just before use and do not store them for extended periods.[1]

  • Protection from Light: For fluorescently conjugated antibodies, protect them from light at all stages of storage and experimentation to prevent photobleaching.[2][3]

Conclusion

While the specific stability profile for any antibody must be empirically determined or obtained from the manufacturer, following these general guidelines will maximize the shelf-life and performance of valuable antibody reagents. Proper storage begins with aliquoting upon receipt and using appropriate temperatures and buffer conditions for short- and long-term needs. By minimizing exposure to detrimental factors like freeze-thaw cycles and microbial contamination, researchers can ensure the integrity of their antibodies and the validity of their experimental outcomes.

References

A Technical Guide to Recombinant Protein Expression Systems Compatible with the DYKDDDDK Tag

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the most common recombinant protein expression systems compatible with the widely used DYKDDDDK (FLAG®) epitope tag. This document details the core principles, advantages, and limitations of each system, supplemented with quantitative data, detailed experimental protocols, and illustrative diagrams to guide researchers in selecting the optimal expression system for their specific protein of interest.

Introduction to the DYKDDDDK Tag and Recombinant Protein Expression

The DYKDDDDK tag, a short, hydrophilic octapeptide (Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys), is a popular epitope tag utilized for the affinity purification and detection of recombinant proteins.[1][2] Its small size and high hydrophilicity minimize interference with protein folding, function, and secretion.[1][2] The tag's versatility allows for its placement at the N-terminus, C-terminus, or even internally within a protein, facilitating robust detection by specific monoclonal antibodies.[2][3]

Recombinant protein production is a cornerstone of modern biotechnology, enabling the large-scale synthesis of proteins for therapeutic, diagnostic, and research purposes.[1] The choice of an expression system is critical and depends on factors such as the protein's origin, complexity, required post-translational modifications, and desired yield.[4] This guide explores the compatibility and application of the DYKDDDDK tag in four major expression systems: Escherichia coli, yeast, insect cells, and mammalian cells.

Comparative Overview of Expression Systems

The selection of an appropriate expression system is a crucial first step in any recombinant protein production workflow. Each system offers a unique set of advantages and disadvantages in terms of cost, speed, protein folding, and post-translational modifications.

FeatureE. coliYeastInsect CellsMammalian Cells
Complexity of Organism ProkaryoteEukaryote (unicellular)Eukaryote (multicellular)Eukaryote (multicellular)
Typical Protein Yield 1-100 mg/L10-1000 mg/L1-500 mg/L1-50 mg/L (transient)
Purity (after affinity) >90%>95%>95%>95%
Cost LowLow to ModerateHighVery High
Speed Fast (days)Moderate (weeks)Slow (weeks to months)Slow (weeks to months)
Post-Translational Modifications NoneGlycosylation (high mannose), disulfide bondsGlycosylation (insect-specific), disulfide bonds, phosphorylationHuman-like glycosylation, disulfide bonds, phosphorylation, etc.
Protein Folding Prone to inclusion bodiesGenerally good, can handle complex proteinsExcellent for complex proteinsExcellent for complex mammalian proteins

Bacterial Expression System: Escherichia coli

E. coli is the most widely used host for recombinant protein production due to its rapid growth, high-density cell culture capabilities, and cost-effectiveness.[5][6] It is particularly well-suited for the production of non-glycosylated proteins.

Induction of Protein Expression

In many E. coli expression systems, the gene of interest is placed under the control of an inducible promoter, such as the lac promoter.[7] Isopropyl β-D-1-thiogalactopyranoside (IPTG), a molecular mimic of allolactose, is commonly used to induce protein expression by binding to the LacI repressor and preventing it from inhibiting transcription by T7 RNA polymerase.[7][8]

IPTG_Induction cluster_promoter lac Operon promoter Promoter operator Operator gene Gene of Interest (DYKDDDDK-tagged) Protein Recombinant Protein gene->Protein translates IPTG IPTG LacI LacI Repressor IPTG->LacI binds & inactivates LacI->operator binds & represses (in absence of IPTG) T7_RNA_Polymerase T7 RNA Polymerase T7_RNA_Polymerase->promoter binds & transcribes

IPTG induction of protein expression in E. coli.

Experimental Protocol: Expression and Purification

1. Transformation:

  • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the DYKDDDDK-tagged gene of interest.

  • Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

2. Expression:

  • Inoculate a single colony into 5-10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture to an OD600 of 0.05-0.1.

  • Grow the culture at 37°C with vigorous shaking (200-250 rpm) until the OD600 reaches 0.6-0.8.[9]

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.[10]

  • Continue to incubate the culture for 3-4 hours at 37°C or overnight at a lower temperature (18-25°C) to improve protein solubility.[9]

3. Cell Lysis:

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA, and protease inhibitors).

  • Lyse the cells by sonication or using a French press.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

4. Affinity Purification:

  • Apply the cleared lysate to an anti-DYKDDDDK affinity column pre-equilibrated with lysis buffer.[11]

  • Wash the column with 10-20 column volumes of wash buffer (e.g., lysis buffer with 500 mM NaCl) to remove non-specifically bound proteins.

  • Elute the bound protein using a low pH buffer (e.g., 0.1 M glycine, pH 3.5) or by competitive elution with a solution containing the DYKDDDDK peptide.[11]

  • Neutralize the eluted fractions immediately with a high pH buffer (e.g., 1 M Tris-HCl, pH 8.5) if using low pH elution.

Yeast Expression Systems: Saccharomyces cerevisiae & Pichia pastoris

Yeast expression systems, such as S. cerevisiae and P. pastoris, offer the advantages of a eukaryotic system, including post-translational modifications and a secretory pathway, combined with the ease of microbial cultivation.[12][13] They are particularly useful for producing secreted proteins and those requiring disulfide bond formation.[14]

Induction of Protein Expression in Pichia pastoris

The most common P. pastoris expression systems utilize the alcohol oxidase 1 (AOX1) promoter, which is strongly induced by methanol (B129727).[15] This allows for tight regulation of protein expression.

Methanol_Induction cluster_promoter AOX1 Promoter System AOX1_promoter AOX1 Promoter gene Gene of Interest (DYKDDDDK-tagged) Protein Recombinant Protein gene->Protein translates Methanol Methanol Transcription_Factors Transcription Factors Methanol->Transcription_Factors activates Transcription_Factors->AOX1_promoter binds & induces transcription

Methanol induction of protein expression in Pichia pastoris.

Experimental Protocol: Expression and Purification in Pichia pastoris

1. Transformation and Selection:

  • Linearize the expression vector containing the DYKDDDDK-tagged gene of interest.

  • Transform P. pastoris competent cells by electroporation.

  • Select for positive transformants on appropriate selection plates.

2. Expression Screening:

  • Inoculate several individual colonies into a buffered glycerol-complex medium (BMGY) and grow overnight at 30°C with shaking.

  • To induce expression, pellet the cells and resuspend them in a buffered methanol-complex medium (BMMY) to an OD600 of 1.0.[16]

  • Add methanol to a final concentration of 0.5-1.0% every 24 hours to maintain induction.[16]

  • Collect samples at various time points (e.g., 24, 48, 72, 96 hours) to determine the optimal expression time.

3. Large-Scale Expression:

  • Inoculate a large volume of BMGY with a starter culture and grow to a high cell density.

  • Induce expression by replacing the BMGY with BMMY and adding methanol as described above.

4. Protein Purification:

  • If the protein is secreted, harvest the culture supernatant by centrifugation.

  • If the protein is intracellular, harvest the cells and lyse them using methods such as glass bead disruption or enzymatic lysis.

  • Clarify the supernatant or lysate by centrifugation.

  • Proceed with anti-DYKDDDDK affinity chromatography as described for the bacterial system.

Insect Cell Expression System: Baculovirus Expression Vector System (BEVS)

The Baculovirus Expression Vector System (BEVS) is a powerful method for producing high levels of properly folded and post-translationally modified proteins in insect cells.[17] It is particularly advantageous for large and complex eukaryotic proteins.

Experimental Workflow

The BEVS workflow involves the generation of a recombinant baculovirus that carries the gene of interest, which is then used to infect insect cells for protein production.

BEVS_Workflow Cloning 1. Clone Gene of Interest (DYKDDDDK-tagged) into Transfer Vector Transfection 2. Co-transfect Insect Cells with Transfer Vector and Linearized Baculovirus DNA Cloning->Transfection Recombination 3. Homologous Recombination in Insect Cells Transfection->Recombination Virus_Amplification 4. Amplify Recombinant Baculovirus Recombination->Virus_Amplification Infection 5. Infect Insect Cells for Protein Expression Virus_Amplification->Infection Purification 6. Harvest Cells/Medium and Purify Protein Infection->Purification

Baculovirus Expression Vector System (BEVS) workflow.

Experimental Protocol: Expression and Purification

1. Generation of Recombinant Baculovirus:

  • Clone the DYKDDDDK-tagged gene of interest into a baculovirus transfer vector (e.g., pFastBac).

  • Generate recombinant bacmids in E. coli.

  • Transfect insect cells (e.g., Sf9, Sf21) with the recombinant bacmid to produce the initial viral stock (P1).

  • Amplify the viral stock to a high titer (P2, P3).

2. Protein Expression:

  • Infect a suspension culture of insect cells (e.g., Sf9 or High Five™ cells) at a density of 1-2 x 10^6 cells/mL with the high-titer recombinant baculovirus at a specific multiplicity of infection (MOI).

  • Incubate the infected culture at 27°C with shaking for 48-72 hours.

3. Protein Harvest and Purification:

  • For secreted proteins, harvest the culture medium. For intracellular proteins, harvest the cells.

  • Clarify the medium or prepare a cell lysate as described for other systems.

  • Purify the DYKDDDDK-tagged protein using anti-DYKDDDDK affinity chromatography.

Mammalian Cell Expression Systems

Mammalian cell expression systems, such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells, are the preferred choice for producing therapeutic proteins and other complex mammalian proteins that require authentic post-translational modifications and proper folding for biological activity.[18][19]

Experimental Workflow: Transient Transfection

Transient transfection is a rapid method for producing small to moderate quantities of recombinant proteins in mammalian cells.[20][21]

Mammalian_Transient_Workflow Cell_Culture 1. Culture Mammalian Cells (e.g., HEK293, CHO) Transfection 2. Transfect Cells with Expression Vector (DYKDDDDK-tagged) Cell_Culture->Transfection Expression 3. Incubate for Protein Expression (24-72 hours) Transfection->Expression Harvest 4. Harvest Culture Medium (for secreted proteins) or Cell Lysate (for intracellular) Expression->Harvest Purification 5. Purify DYKDDDDK-tagged Protein Harvest->Purification

Transient protein expression workflow in mammalian cells.

Experimental Protocol: Transient Expression and Purification

1. Cell Culture and Transfection:

  • Maintain mammalian cells (e.g., HEK293 or CHO) in the appropriate culture medium and conditions.

  • On the day of transfection, seed the cells to achieve 70-90% confluency.

  • Prepare a mixture of the expression vector DNA and a suitable transfection reagent (e.g., polyethylenimine (PEI) or a lipid-based reagent) in a serum-free medium.

  • Add the DNA-transfection reagent complex to the cells and incubate.

2. Protein Expression and Harvest:

  • Replace the transfection medium with fresh culture medium 4-6 hours post-transfection.

  • Incubate the cells for 24-72 hours to allow for protein expression.

  • Harvest the culture supernatant for secreted proteins or lyse the cells for intracellular proteins.

3. Protein Purification:

  • Clarify the supernatant or lysate by centrifugation.

  • Perform anti-DYKDDDDK affinity chromatography as previously described.

Conclusion

The DYKDDDDK tag is a versatile and robust tool for the purification and detection of recombinant proteins across a wide range of expression systems. The choice of the optimal system is a multifaceted decision that requires careful consideration of the target protein's characteristics, the desired yield, and the available resources. This guide provides a foundational understanding of the key principles and methodologies to aid researchers in successfully producing high-quality DYKDDDDK-tagged recombinant proteins.

References

Methodological & Application

Application Note: Western Blotting Protocol for CS17919 Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed, step-by-step protocol for the detection of the target protein of the CS17919 antibody using Western Blot analysis. Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or extract. It combines the principles of gel electrophoresis to separate proteins by size, transfer of proteins to a solid support, and immunological detection of a target protein using a specific antibody. This protocol is optimized for the this compound antibody to ensure sensitive and specific results.

Data Presentation

The following table summarizes the recommended dilutions and conditions for the this compound antibody in a typical Western Blot experiment. Optimal conditions may need to be determined experimentally by the end-user.

ParameterRecommendation
Primary Antibody Dilution 1:1000 - 1:2000
Primary Antibody Incubation Overnight at 4°C or 2 hours at room temperature
Secondary Antibody Dilution 1:5000 - 1:10000 (HRP-conjugated)
Blocking Buffer 5% non-fat dry milk or 5% BSA in TBST
Wash Buffer TBST (Tris-Buffered Saline with 0.1% Tween-20)
Detection Method Enhanced Chemiluminescence (ECL)

Experimental Protocol: Western Blotting

This protocol outlines the key steps for performing a Western Blot experiment using the this compound antibody.

I. Sample Preparation
  • Cell Lysis:

    • Harvest cells and wash with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA or Bradford protein assay.

  • Sample Preparation for Electrophoresis:

    • Take 20-40 µg of total protein and add 4X Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

II. SDS-PAGE
  • Gel Preparation: Prepare or use a pre-cast polyacrylamide gel of an appropriate percentage to resolve the target protein based on its molecular weight.

  • Electrophoresis:

    • Assemble the gel in the electrophoresis apparatus and fill the tank with 1X running buffer.

    • Load the prepared protein samples and a pre-stained protein ladder into the wells.

    • Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

III. Protein Transfer
  • Membrane Activation: If using a PVDF membrane, activate it by incubating in 100% methanol (B129727) for 30 seconds, followed by a brief rinse in deionized water and equilibration in transfer buffer. Nitrocellulose membranes do not require methanol activation and can be directly equilibrated in transfer buffer.[1]

  • Transfer Sandwich Assembly: Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) ensuring no air bubbles are trapped between the layers.

  • Electrotransfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system according to the manufacturer's instructions.

IV. Immunodetection
  • Blocking:

    • After transfer, wash the membrane briefly with TBST.

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[2][3] This step is crucial to prevent non-specific binding of the antibodies.

  • Primary Antibody Incubation:

    • Dilute the this compound primary antibody in the blocking buffer at the recommended dilution (e.g., 1:1000).

    • Incubate the membrane with the diluted primary antibody overnight at 4°C or for 2 hours at room temperature with gentle agitation.[2][3]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove any unbound primary antibody.[2][3]

  • Secondary Antibody Incubation:

    • Dilute the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) in the blocking buffer.

    • Incubate the membrane with the diluted secondary antibody for 1 hour at room temperature with gentle agitation.[1][2]

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

V. Signal Detection
  • Substrate Preparation: Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.[2]

  • Detection:

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film in a dark room.

Signaling Pathway

The this compound antibody is presumed to target a key protein in a cellular signaling pathway. The diagram below illustrates a representative signaling cascade.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Target of this compound) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: MAPK/ERK Signaling Pathway.

Experimental Workflow

The following diagram provides a visual overview of the Western Blotting workflow.

Western_Blot_Workflow Sample_Prep 1. Sample Preparation (Lysis & Quantification) SDS_PAGE 2. SDS-PAGE (Protein Separation by Size) Sample_Prep->SDS_PAGE Transfer 3. Protein Transfer (Gel to Membrane) SDS_PAGE->Transfer Blocking 4. Blocking (Prevent Non-specific Binding) Transfer->Blocking Primary_Ab 5. Primary Antibody Incubation (this compound Antibody) Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 7. Signal Detection (ECL Substrate) Secondary_Ab->Detection Analysis 8. Data Analysis (Imaging and Quantification) Detection->Analysis

Caption: Western Blot Experimental Workflow.

References

Application Notes: Immunoprecipitation of DYKDDDDK-tagged Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The DYKDDDDK peptide, a small and hydrophilic octapeptide, is a widely utilized epitope tag in protein research. Its small size minimizes interference with the tagged protein's structure and function, while its hydrophilic nature typically ensures its location on the protein surface, making it readily accessible for antibody binding.[1][2] This accessibility is leveraged in immunoprecipitation (IP), a powerful technique for isolating a specific protein or protein complex from a heterogeneous mixture such as a cell lysate.[1][2] This application note provides detailed protocols and supporting data for the immunoprecipitation of DYKDDDDK-tagged proteins using anti-DYKDDDDK antibody-conjugated solid supports, such as agarose (B213101) or magnetic beads. The protocols outlined are compiled from established methodologies and are intended for researchers, scientists, and drug development professionals.

Principle of the Method

Immunoprecipitation of DYKDDDDK-tagged proteins involves several key steps:

  • Cell Lysis: Cells expressing the DYKDDDDK-tagged protein of interest are lysed to release the cellular contents, including the target protein.

  • Binding: The cell lysate is incubated with a solid support (e.g., agarose or magnetic beads) that is covalently coupled to a high-affinity monoclonal antibody specific for the DYKDDDDK epitope.

  • Washing: The solid support with the bound protein is washed to remove non-specifically bound proteins and other cellular contaminants.

  • Elution: The purified DYKDDDDK-tagged protein is dissociated from the antibody and eluted from the solid support.

This method allows for the efficient and specific isolation of the target protein, which can then be used in a variety of downstream applications, such as Western blotting, mass spectrometry, or functional assays.

Materials and Reagents

The following table summarizes typical materials and reagents required for DYKDDDDK-tag immunoprecipitation. Specific details may vary based on the commercial kit used.

Table 1: Materials and Reagents

Reagent/Material Description Typical Supplier
Anti-DYKDDDDK Affinity Resin Monoclonal anti-DYKDDDDK antibody covalently linked to agarose or magnetic beads.[1][3]Sigma-Aldrich, Thermo Fisher Scientific, Proteintech, Rockland Immunochemicals
Lysis Buffer Buffer for solubilizing cellular proteins. Common formulations include RIPA or Tris-based buffers with detergents.[4]Commercially available or prepared in-house.
Wash Buffer Buffer for washing the affinity resin to remove non-specific binders. Often Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS).[5][6]Commercially available or prepared in-house.
Elution Buffer Buffer for eluting the bound protein. Options include low pH buffers (e.g., 0.1 M glycine), competitive peptides (3xDYKDDDDK), or SDS-PAGE sample buffer.[1][3][7]Commercially available or prepared in-house.
Protease Inhibitor Cocktail A mixture of inhibitors to prevent protein degradation by proteases released during cell lysis.Commercially available.
Microcentrifuge Tubes 1.5 mL or 2.0 mL tubes for performing the IP reactions.Standard laboratory supplier.
Magnetic Stand Required for immunoprecipitation using magnetic beads.Standard laboratory supplier.
End-over-end Rotator For gentle mixing during the binding step.Standard laboratory supplier.

Experimental Protocols

The following are detailed protocols for the immunoprecipitation of DYKDDDDK-tagged proteins using either magnetic or agarose beads.

Protocol 1: Immunoprecipitation using Magnetic Beads

This protocol is optimized for a rapid and convenient workflow.

A. Bead Preparation

  • Thoroughly resuspend the anti-DYKDDDDK magnetic beads by gentle vortexing or inversion.

  • For each immunoprecipitation reaction, transfer a specified volume of the bead slurry (typically 20-50 µL) to a clean microcentrifuge tube.[5][7]

  • Place the tube on a magnetic stand to capture the beads. Carefully aspirate and discard the supernatant.

  • Add 500 µL of Wash Buffer to the beads, remove the tube from the magnetic stand, and gently resuspend the beads.

  • Recapture the beads on the magnetic stand and discard the supernatant. Repeat this wash step twice for a total of three washes.

B. Protein Binding

  • Add the clarified cell lysate (containing the DYKDDDDK-tagged protein) to the washed magnetic beads. The total volume can range from 200 µL to 1 mL.

  • Incubate the mixture on an end-over-end rotator for 1-2 hours at 4°C.[7][8]

C. Washing

  • Place the tube on the magnetic stand to capture the beads. Aspirate and save the supernatant if analysis of unbound protein is desired.

  • Add 500 µL of Wash Buffer and gently resuspend the beads.

  • Recapture the beads on the magnetic stand and discard the supernatant. Repeat this wash step at least three times.

D. Elution

Choose one of the following elution methods:

  • Competitive Elution (Native Conditions):

    • Add 50-100 µL of 3xDYKDDDDK peptide solution (e.g., 150 µg/mL in TBS) to the beads.[5]

    • Incubate for 30 minutes at 4°C with gentle agitation.[3][5]

    • Capture the beads on the magnetic stand and carefully transfer the supernatant (containing the eluted protein) to a new tube.

  • Acidic Elution:

    • Add 50-100 µL of a low pH elution buffer (e.g., 0.1 M glycine, pH 2.8-3.5) to the beads.[1][6]

    • Incubate for 5-10 minutes at room temperature with gentle mixing.[7]

    • Capture the beads and transfer the supernatant to a new tube containing a neutralization buffer (e.g., 1 M Tris, pH 8.5) to restore a neutral pH.[6]

  • Denaturing Elution:

    • Add 50-100 µL of 1x SDS-PAGE sample buffer to the beads.

    • Boil the sample at 95-100°C for 5-10 minutes.[6]

    • Capture the beads and load the supernatant onto an SDS-PAGE gel for analysis.

Table 2: Quantitative Parameters for Magnetic Bead IP

Parameter Value Notes
Bead Slurry per Reaction 20-50 µLDependent on binding capacity and target protein expression level.[5][7]
Binding Time 1-2 hoursCan be extended to overnight at 4°C for low abundance proteins.[7][8]
Binding Temperature 4°CTo maintain protein stability.
Wash Buffer Volume 500 µLPer wash.
Number of Washes 3-4To minimize non-specific binding.
Elution Volume 50-100 µL
3xDYKDDDDK Peptide Concentration ~150 µg/mLFor competitive elution.[5]
Acidic Elution Buffer 0.1 M Glycine, pH 2.8-3.5For low pH elution.[1]
Protocol 2: Immunoprecipitation using Agarose Beads

This protocol follows a traditional centrifugation-based workflow.

A. Bead Preparation

  • Thoroughly resuspend the anti-DYKDDDDK agarose beads by gentle inversion.

  • Transfer the desired amount of bead slurry (typically 25 µL) to a microcentrifuge tube.[9]

  • Centrifuge at 2,500 x g for 5 minutes at 4°C.[9] Carefully aspirate and discard the supernatant.

  • Add 500 µL of Wash Buffer to the beads and gently resuspend.

  • Repeat the centrifugation and supernatant removal. Perform a total of three washes.

B. Protein Binding

  • Add the clarified cell lysate to the washed agarose beads.

  • Incubate on an end-over-end rotator for 1-3 hours at 4°C.

C. Washing

  • Centrifuge the tube at 2,500 x g for 5 minutes at 4°C.[9] Save the supernatant if desired.

  • Add 500 µL of Wash Buffer and resuspend the beads.

  • Repeat the centrifugation and wash step at least three times. During the final wash, it is recommended to transfer the beads to a new tube to minimize contamination from proteins non-specifically bound to the tube walls.[9]

D. Elution

The elution methods are similar to those for magnetic beads, with centrifugation used to separate the beads from the eluate.

  • Competitive Elution (Native Conditions):

    • Add 50-100 µL of 3xDYKDDDDK peptide solution.

    • Incubate for 30-60 minutes at 4°C with gentle agitation.[9]

    • Centrifuge at 2,500 x g for 5 minutes at 4°C and collect the supernatant.[9]

  • Acidic Elution:

    • Add 50-100 µL of low pH elution buffer.

    • Incubate for 5-10 minutes at room temperature.

    • Centrifuge, collect the supernatant, and immediately neutralize the pH.

  • Denaturing Elution:

    • Resuspend the beads in 1x SDS-PAGE sample buffer.

    • Boil for 5-10 minutes.

    • Centrifuge and load the supernatant onto a gel.

Table 3: Quantitative Parameters for Agarose Bead IP

Parameter Value Notes
Bead Slurry per Reaction ~25 µL
Centrifugation Speed 2,500 x gFor pelleting beads.[9]
Centrifugation Time 5 minutes
Binding Time 1-3 hoursAt 4°C.
Wash Buffer Volume 500 µLPer wash.
Number of Washes 3-4
Elution Volume 50-100 µL

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for immunoprecipitation.

Immunoprecipitation_Workflow cluster_elution Elution Methods start Start: Cell Culture with DYKDDDDK-tagged Protein lysis Cell Lysis (e.g., RIPA buffer + Protease Inhibitors) start->lysis clarify Clarification (Centrifugation) lysis->clarify lysate Clarified Cell Lysate clarify->lysate binding Binding (1-3h at 4°C with rotation) lysate->binding beads Anti-DYKDDDDK Beads (Magnetic or Agarose) beads->binding wash Washing Steps (3x) (Remove non-specific proteins) binding->wash elution Elution wash->elution elution_peptide Competitive (3xDYKDDDDK Peptide) elution->elution_peptide elution_acid Acidic (Low pH Glycine) elution->elution_acid elution_sds Denaturing (SDS Sample Buffer) elution->elution_sds end Purified Protein analysis Downstream Analysis (WB, MS, etc.) end->analysis elution_peptide->end elution_acid->end elution_sds->end

Caption: General workflow for DYKDDDDK-tagged protein immunoprecipitation.

Signaling_Pathway_Example protein_of_interest Protein-of-Interest (DYKDDDDK-tagged) partner1 Binding Partner 1 protein_of_interest->partner1 partner2 Binding Partner 2 protein_of_interest->partner2 ip_step Immunoprecipitation with Anti-DYKDDDDK Beads protein_of_interest->ip_step downstream Downstream Effector partner1->downstream partner1->ip_step partner2->ip_step analysis Analysis by Mass Spec or Western Blot ip_step->analysis

Caption: Using IP to study protein-protein interactions in a signaling pathway.

Troubleshooting

Table 4: Common Issues and Solutions

Problem Possible Cause Suggested Solution
Low or No Yield of Target Protein Inefficient cell lysis.Optimize lysis buffer; ensure addition of protease inhibitors.
Low expression of the tagged protein.Verify expression by Western blot of the input lysate.
Antibody-binding site is inaccessible.Consider tagging at a different terminus (N- or C-).
High Background/Non-specific Binding Insufficient washing.Increase the number of wash steps or the stringency of the wash buffer (e.g., by adding low concentrations of detergent).
Hydrophobic interactions with beads.Add a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer.
Co-elution of Antibody Chains Elution with denaturing sample buffer.Use competitive peptide or acidic elution for native protein. If WB is the goal, use secondary antibodies that recognize only native (non-reduced) IgG.

Conclusion

Immunoprecipitation of DYKDDDDK-tagged proteins is a robust and versatile method for protein isolation and the study of protein interactions. The choice between magnetic and agarose beads will depend on the specific experimental needs, with magnetic beads offering a faster and more automatable workflow. By carefully optimizing lysis, binding, washing, and elution conditions, researchers can achieve high-purity preparations of their protein of interest for a wide range of downstream applications.

References

Application Note: Flow Cytometry Analysis of FLAG-Tagged Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The use of small epitope tags has revolutionized the detection, purification, and characterization of recombinant proteins. The FLAG® epitope tag (DYKDDDDK) is a small, hydrophilic octapeptide that is well-suited for these applications due to its high antigenicity and minimal impact on the structure and function of the fusion protein.[1][2] Flow cytometry, a powerful technique for single-cell analysis, can be adapted to detect and quantify the expression of FLAG-tagged proteins, providing valuable insights into cellular processes, protein localization, and the efficacy of therapeutic interventions.[3][4][5] This application note provides detailed protocols for the analysis of cells expressing FLAG-tagged proteins using flow cytometry, with a focus on intracellular staining techniques.

Principle of the Assay

Flow cytometry measures the fluorescence and light scattering properties of individual cells as they pass through a laser beam.[4] To detect a FLAG-tagged protein, cells are incubated with an antibody that specifically recognizes the FLAG epitope. This primary antibody can be directly conjugated to a fluorophore (direct detection) or can be detected using a fluorescently labeled secondary antibody that binds to the primary antibody (indirect detection). For intracellular FLAG-tagged proteins, the cell membrane must first be fixed and permeabilized to allow the antibodies to access the protein of interest.[6][7][8] The choice between direct and indirect methods depends on factors such as the availability of conjugated primary antibodies and the need for signal amplification.

Diagrams of Key Processes

Experimental Workflow

The general workflow for analyzing intracellular FLAG-tagged proteins involves cell preparation, fixation and permeabilization, antibody staining, and finally, data acquisition and analysis on a flow cytometer.

G cluster_prep Cell Preparation cluster_fixperm Fixation & Permeabilization cluster_stain Antibody Staining cluster_analysis Analysis A Harvest & Wash Cells B Prepare Single-Cell Suspension A->B C Fix Cells (e.g., 4% PFA) B->C D Permeabilize Cells (e.g., Saponin (B1150181)/Triton X-100) C->D E Block Non-Specific Binding D->E F Incubate with Anti-FLAG Antibody E->F G (Optional) Incubate with Secondary Antibody F->G H Wash Steps G->H I Acquire on Flow Cytometer H->I J Data Analysis (Gating & Quantification) I->J

Caption: General workflow for intracellular FLAG-tag flow cytometry.

Staining Methodologies

The two primary methods for staining are direct and indirect detection. Indirect detection often provides signal amplification, which can be beneficial for proteins with low expression levels.

G cluster_direct Direct Detection cluster_indirect Indirect Detection Cell_D FLAG-tagged Protein Ab_D Anti-FLAG Ab (FITC-conjugated) Cell_D->Ab_D Binding Cell_I FLAG-tagged Protein PrimaryAb_I Primary Anti-FLAG Ab (unconjugated) Cell_I->PrimaryAb_I Binding SecondaryAb_I Secondary Ab (AF488-conjugated) PrimaryAb_I->SecondaryAb_I Binding

Caption: Comparison of direct and indirect staining methods.

Materials and Reagents

This table provides a list of common materials and reagents required for the protocol. Concentrations and specific products may need to be optimized for your specific cell type and experimental setup.

Reagent / Material Supplier Example Purpose
Cells -Cells expressing the FLAG-tagged protein of interest and negative control cells.
Phosphate-Buffered Saline (PBS) Standard SupplierWashing cells.
Flow Cytometry Staining Buffer e.g., Bio-Rad, R&D SystemsWashing and resuspending cells; often contains BSA and sodium azide.
Fixation Buffer e.g., 1-4% Paraformaldehyde (PFA) in PBSCross-links proteins to preserve cell morphology.[9]
Permeabilization Buffer e.g., 0.1-0.5% Triton™ X-100 or Saponin in PBSCreates pores in the cell membrane to allow antibody entry.[10]
Blocking Buffer e.g., 5% Normal Goat Serum or 1-3% BSA in Perm. BufferReduces non-specific antibody binding.[11]
Primary Anti-FLAG Antibody Sigma-Aldrich (Clone M2), OriGene (OTI4C5)Binds specifically to the FLAG epitope.[3][12][13][14]
Fluorophore-conjugated Secondary Antibody Thermo Fisher Scientific, Jackson ImmunoResearchBinds to the primary antibody for indirect detection.
Isotype Control Antibody Same as primary/secondary antibody supplierNegative control to assess non-specific binding.
Flow Cytometry Tubes Standard SupplierFor cell staining and acquisition.
Flow Cytometer e.g., BD Biosciences, Beckman CoulterInstrument for data acquisition.

Experimental Protocols

Protocol 1: Cell Preparation
  • Harvest Cells: For suspension cells, pellet by centrifugation (e.g., 300-500 x g for 5 minutes). For adherent cells, detach using a gentle method such as trypsin-EDTA, followed by neutralization with media.

  • Wash: Wash the cell pellet once with 5-10 mL of cold PBS to remove any residual media. Centrifuge as in step 1 and discard the supernatant.

  • Count Cells: Resuspend the cells in Flow Cytometry Staining Buffer and perform a cell count.

  • Aliquot: Adjust the cell concentration to 1-5 x 10^6 cells/mL in Flow Cytometry Staining Buffer. Aliquot 100 µL (1-5 x 10^5 cells) into each flow cytometry tube. Keep cells on ice.

Protocol 2: Fixation and Permeabilization

This protocol is for intracellular targets. The choice of fixative and permeabilizing agent may need optimization.[15]

  • Fixation: Add 100 µL of Fixation Buffer (e.g., 4% PFA) to each tube. Vortex gently and incubate for 15-20 minutes at room temperature.[6]

  • Wash: Add 1-2 mL of PBS to each tube, centrifuge at 400-600 x g for 5 minutes, and discard the supernatant.

  • Permeabilization: Resuspend the cell pellet in 100 µL of Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS). Incubate for 10-15 minutes at room temperature.

  • Wash: Add 1-2 mL of PBS, centrifuge as in step 2, and discard the supernatant. The cells are now ready for staining.

Protocol 3: Antibody Staining
  • Blocking: Resuspend the fixed and permeabilized cell pellet in 100 µL of Blocking Buffer. Incubate for 15-30 minutes at room temperature to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: Without washing, add the anti-FLAG antibody at the pre-determined optimal concentration. For the isotype control tube, add the corresponding control antibody at the same concentration.

  • Incubate: Vortex gently and incubate for 30-60 minutes at 4°C or room temperature, protected from light.[7]

  • Wash: Add 1-2 mL of Permeabilization Buffer to each tube, centrifuge, and discard the supernatant. Repeat this wash step once.

  • Secondary Antibody Incubation (for Indirect Staining): If using an unconjugated primary antibody, resuspend the cell pellet in 100 µL of Permeabilization Buffer containing the fluorophore-conjugated secondary antibody at its optimal dilution.

  • Incubate: Incubate for 30 minutes at 4°C or room temperature, protected from light.[7]

  • Final Washes: Wash the cells twice with 1-2 mL of Flow Cytometry Staining Buffer as described in step 4.

  • Resuspend: Resuspend the final cell pellet in 200-400 µL of Flow Cytometry Staining Buffer and keep on ice, protected from light, until analysis.[16]

Protocol 4: Data Acquisition and Analysis
  • Instrument Setup: Turn on the flow cytometer and allow it to warm up. Set up the appropriate lasers and filters for the fluorophores being used.

  • Compensation: If performing multicolor analysis, run single-stain controls to set up fluorescence compensation correctly.

  • Gating Strategy:

    • Use a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to gate on the main cell population and exclude debris.

    • Use a viability dye if necessary to exclude dead cells, which can bind antibodies non-specifically.[17]

    • Create a histogram or dot plot of fluorescence intensity for the gated population.

  • Acquire Data: Run the negative control (unstained or isotype control) samples first to set the negative gate. Then, acquire data for the FLAG-positive samples.

  • Analyze: Quantify the percentage of positive cells and the median fluorescence intensity (MFI) of the positive population. The MFI provides a relative measure of protein expression level.

Data Presentation and Troubleshooting

Quantitative data, such as antibody dilutions and incubation parameters, should be meticulously recorded and optimized.

Table 1: Recommended Antibody Dilutions

Antibody Type Starting Dilution Typical Range
Anti-FLAG M2-FITC Direct Conjugate1:100 (10 µg/mL)1:50 - 1:200
Anti-FLAG (unconjugated) Primary1:2001:100 - 1:1000
Goat anti-Mouse IgG (H+L) AF488 Secondary1:5001:200 - 1:2000

Note: Optimal concentrations must be determined by titration for each specific antibody, cell type, and application.[17]

Table 2: Troubleshooting Guide

Problem Possible Cause Solution
Low/No Signal Inefficient transfection/expression.Verify protein expression by Western blot or another method.
Inadequate permeabilization.Optimize permeabilization time or try a different detergent (e.g., saponin for cytoplasmic, methanol (B129727) for some epitopes).[10][15]
Antibody concentration too low.Titrate the antibody to find the optimal concentration.[17]
High Background Non-specific antibody binding.Increase blocking step duration or use a different blocking reagent. Ensure isotype control is appropriate.
Dead cells present.Use a viability dye to exclude dead cells from the analysis.[17]
Antibody concentration too high.Reduce the antibody concentration.[6]
High CVs Cell clumping.Ensure a single-cell suspension. Add EDTA to buffers and filter cells if necessary.
Inconsistent fluidics on the cytometer.Run cleaning cycles on the instrument.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with Anti-DYKDDDDK Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing a Chromatin Immunoprecipitation (ChIP) assay using an anti-DYKDDDDK (commonly known as FLAG®) antibody. This technique is invaluable for investigating the interactions of exogenously expressed, DYKDDDDK-tagged proteins with DNA on a genomic scale.[1]

Introduction

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to identify the specific genomic DNA sequences that are bound by a particular protein in living cells.[2] The method involves cross-linking proteins to DNA, shearing the chromatin, and then using a specific antibody to immunoprecipitate the protein of interest along with its bound DNA. The associated DNA is then purified and can be analyzed by various methods, including quantitative PCR (qPCR), microarrays (ChIP-on-chip), or sequencing (ChIP-seq).

When a specific antibody for a protein of interest is not available or lacks the required affinity for immunoprecipitation, an alternative strategy is to express the protein with an epitope tag.[1] The DYKDDDDK peptide is a widely used epitope tag due to its small size and high hydrophilicity, which makes it readily accessible to antibodies without significantly altering the protein's function.[3] This protocol details the use of an anti-DYKDDDDK antibody to perform ChIP on cells expressing a DYKDDDDK-tagged protein of interest.

Core Principles of ChIP

The ChIP assay is based on the following key steps:

  • Cross-linking: Formaldehyde (B43269) is used to create covalent cross-links between proteins and DNA that are in close proximity within the cell.[4]

  • Chromatin Preparation: The cells are lysed, and the chromatin is sheared into smaller fragments, typically between 200 and 1000 base pairs, by sonication or enzymatic digestion.[5]

  • Immunoprecipitation: An antibody specific to the protein of interest (in this case, an anti-DYKDDDDK antibody) is used to selectively precipitate the protein-DNA complexes.

  • DNA Purification: The cross-links are reversed, and the DNA is purified from the protein.

  • Analysis: The purified DNA is analyzed to identify the sequences that were bound by the protein of interest.

Experimental Workflow

Below is a diagram illustrating the general workflow of a ChIP experiment.

ChIP_Workflow Chromatin Immunoprecipitation (ChIP) Workflow cluster_cell_prep Cell Preparation cluster_chromatin_prep Chromatin Preparation cluster_ip Immunoprecipitation cluster_analysis DNA Purification & Analysis cell_culture 1. Cell Culture crosslinking 2. Cross-linking with Formaldehyde cell_culture->crosslinking quenching 3. Quenching with Glycine (B1666218) crosslinking->quenching cell_harvesting 4. Cell Harvesting quenching->cell_harvesting lysis 5. Cell Lysis cell_harvesting->lysis sonication 6. Chromatin Shearing (Sonication) lysis->sonication preclearing 7. Pre-clearing (Optional) sonication->preclearing ip 8. Immunoprecipitation with Anti-DYKDDDDK Antibody preclearing->ip bead_capture 9. Capture with Protein A/G Beads ip->bead_capture washes 10. Washes bead_capture->washes elution 11. Elution washes->elution reverse_crosslinks 12. Reverse Cross-links elution->reverse_crosslinks dna_purification 13. DNA Purification reverse_crosslinks->dna_purification analysis 14. Downstream Analysis (qPCR, Sequencing, etc.) dna_purification->analysis

Caption: A flowchart of the major steps in a Chromatin Immunoprecipitation (ChIP) assay.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and proteins of interest.

Materials and Reagents
  • Cells expressing DYKDDDDK-tagged protein of interest

  • Formaldehyde (37%)

  • Glycine (2.5 M)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer

  • RIPA Buffer

  • Anti-DYKDDDDK Antibody (ChIP-grade)

  • Normal Mouse/Rabbit IgG (Isotype control)

  • Protein A/G Magnetic Beads or Agarose (B213101) Beads

  • Wash Buffers (Low Salt, High Salt, LiCl)

  • Elution Buffer

  • Proteinase K

  • RNase A

  • DNA Purification Kit

  • Primers for qPCR analysis (positive and negative control loci)

  • SYBR Green or TaqMan qPCR Master Mix

Protocol Steps

Day 1: Cell Cross-linking and Chromatin Preparation

  • Cell Culture: Grow cells to approximately 80-90% confluency. For a standard ChIP experiment, a starting material of 1x10^7 to 5x10^7 cells is recommended.

  • Cross-linking: To the cell culture medium, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.[4] Optimization of cross-linking time (2-30 minutes) may be necessary.

  • Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.[6]

  • Cell Harvesting: Wash the cells twice with ice-cold PBS. Scrape the cells in PBS and collect them in a conical tube. Centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in Cell Lysis Buffer containing protease inhibitors. Incubate on ice for 10 minutes.

  • Chromatin Shearing: Sonicate the lysate on ice to shear the chromatin to an average size of 200-1000 bp.[5] The optimal sonication conditions (power, duration, and number of cycles) must be determined empirically.

  • Clarification: Centrifuge the sonicated lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant (chromatin) to a new tube.

  • Quantification: Take a small aliquot of the chromatin to determine the DNA concentration and to check the fragment size on an agarose gel.

Day 2: Immunoprecipitation

  • Dilution: Dilute the chromatin with RIPA buffer. A common starting point is to use 25 µg of chromatin per immunoprecipitation.[5]

  • Input Sample: Save 1-2% of the diluted chromatin as an "input" control. This sample will be processed alongside the immunoprecipitated samples starting from the reverse cross-linking step.

  • Pre-clearing (Optional): To reduce non-specific background, pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C.[5]

  • Immunoprecipitation: Add the anti-DYKDDDDK antibody (typically 1-10 µg) to the pre-cleared chromatin and incubate overnight at 4°C with rotation.[5] For a negative control, set up a parallel immunoprecipitation with a non-specific IgG.

  • Bead Capture: Add Protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C with rotation to capture the immune complexes.

Day 3: Washes, Elution, and DNA Purification

  • Washes: Pellet the beads by centrifugation and wash them sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer. Perform each wash for 5-10 minutes at 4°C with rotation.

  • Elution: Elute the protein-DNA complexes from the beads by adding Elution Buffer and incubating at 65°C for 15-30 minutes with vortexing.

  • Reverse Cross-linking: To both the eluted samples and the input control, add NaCl to a final concentration of 200 mM and incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde cross-links.

  • Protein and RNA Digestion: Add RNase A and incubate for 30 minutes at 37°C. Then, add Proteinase K and incubate for 2 hours at 45°C.

  • DNA Purification: Purify the DNA using a standard DNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation. Elute the DNA in a small volume of water or elution buffer.

Data Presentation and Analysis

The purified DNA can be analyzed by qPCR to quantify the enrichment of specific DNA sequences. The results are typically presented as either "percent input" or "fold enrichment".[7][8]

Quantitative PCR (qPCR) Data

The following table provides an example of how to structure qPCR data from a ChIP experiment. The Ct (Cycle threshold) value is inversely proportional to the amount of target DNA.[9]

SampleTarget LocusAverage Ct
Input (1%)Positive Control28.5
Negative Control30.2
Anti-DYKDDDDK IPPositive Control26.8
Negative Control32.1
IgG Control IPPositive Control33.5
Negative Control34.0
Data Analysis Methods

1. Percent Input Method: This method normalizes the signal from the immunoprecipitated sample to the total amount of input chromatin.[8]

  • Adjusted Input Ct: Ct(Input) - Log2(Dilution Factor). For a 1% input, the dilution factor is 100, and Log2(100) is approximately 6.644.[8]

  • ΔCt [normalized ChIP]: Ct(IP) - Adjusted Input Ct

  • % Input: 100 * 2^(-ΔCt [normalized ChIP])

2. Fold Enrichment Method: This method compares the enrichment of a specific locus in the experimental IP to the negative control (IgG) IP.[7][8]

  • ΔCt [IP vs Input]: Ct(IP) - Ct(Input)

  • ΔCt [IgG vs Input]: Ct(IgG) - Ct(Input)

  • ΔΔCt: ΔCt [IP vs Input] - ΔCt [IgG vs Input]

  • Fold Enrichment: 2^(-ΔΔCt)

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway where a DYKDDDDK-tagged transcription factor is activated and binds to its target gene.

Signaling_Pathway Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase_cascade Kinase Cascade receptor->kinase_cascade Activates ligand Ligand ligand->receptor tf_inactive Inactive TF (DYKDDDDK-tagged) kinase_cascade->tf_inactive Phosphorylates tf_active Active TF (DYKDDDDK-tagged) tf_inactive->tf_active Activation target_gene Target Gene tf_active->target_gene Binds to Promoter transcription Transcription target_gene->transcription

Caption: A diagram of a signaling pathway leading to gene transcription.

Troubleshooting

Common issues encountered during ChIP assays and their potential solutions are summarized below.

ProblemPossible CauseSuggested Solution
High Background - Insufficient washing- Too much antibody- Non-specific antibody binding- Increase the number and stringency of washes.- Titrate the antibody to determine the optimal concentration.- Include a pre-clearing step.[5]
Low Signal/Yield - Inefficient cross-linking- Over-sonication- Insufficient starting material- Low antibody affinity- Optimize cross-linking time.- Optimize sonication to achieve fragments of 200-1000 bp.[5]- Increase the amount of starting cells or chromatin.[5]- Use a ChIP-validated antibody and consider increasing incubation time.
No PCR Product - PCR inhibitors in the purified DNA- Incorrect primer design- Not enough template DNA- Ensure complete removal of protein and other contaminants during DNA purification.- Verify primer efficiency and specificity.- Increase the amount of DNA in the PCR reaction.[10]

For a more comprehensive troubleshooting guide, refer to resources from antibody and kit manufacturers.[2][5]

References

Application Note: Utilizing InhibiPro-17919 for Co-Immunoprecipitation Studies of Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

InhibiPro-17919 is a novel, cell-permeable small molecule designed to modulate protein-protein interactions (PPIs). This document provides detailed protocols and application notes for the use of InhibiPro-17919 in co-immunoprecipitation (Co-IP) experiments aimed at studying these interactions. The ability of InhibiPro-17919 to either stabilize or disrupt specific PPIs makes it a valuable tool for researchers in cell signaling, cancer biology, and drug development. This document will focus on a hypothetical scenario where InhibiPro-17919 is used to investigate the interaction between two proteins, Protein-A and Protein-B, within the MAPK/ERK signaling pathway.

Mechanism of Action

InhibiPro-17919 is a synthetic compound that has been shown to allosterically modulate the conformation of Protein-A, thereby affecting its ability to bind to its partner, Protein-B. Depending on the cellular context and post-translational modifications of Protein-A, InhibiPro-17919 can either enhance or inhibit the formation of the Protein-A/Protein-B complex. This allows for the precise investigation of the functional consequences of this specific PPI.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the use of InhibiPro-17919 in Co-IP experiments.

Table 1: Dose-Response of InhibiPro-17919 on the Interaction of Protein-A and Protein-B

InhibiPro-17919 Concentration (µM)Fold Change in Protein-B Co-immunoprecipitated with Protein-A (Normalized to Vehicle)
0 (Vehicle)1.0
11.8
53.2
105.6
252.1
500.8

Note: Data are representative of experiments performed in HEK293T cells overexpressing tagged Protein-A and Protein-B. The decrease in interaction at higher concentrations may suggest off-target effects or cytotoxicity.

Table 2: Time-Course of InhibiPro-17919 Treatment on Protein-A/Protein-B Interaction

Treatment Time with 10 µM InhibiPro-17919Fold Change in Protein-B Co-immunoprecipitated with Protein-A (Normalized to 0 hours)
0 hours1.0
1 hour2.5
4 hours5.8
8 hours4.2
12 hours2.1

Experimental Protocols

Protocol 1: Co-Immunoprecipitation of Protein-A and Protein-B from Cultured Cells

Materials:

  • Cultured cells expressing tagged Protein-A and Protein-B

  • InhibiPro-17919 (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Antibody against the tag on Protein-A (for immunoprecipitation)

  • Protein A/G magnetic beads

  • Wash Buffer (e.g., TBS-T)

  • Elution Buffer (e.g., 1X Laemmli sample buffer)

  • Antibodies for Western blotting (against tags on Protein-A and Protein-B)

Procedure:

  • Cell Culture and Treatment: Plate cells to achieve 80-90% confluency on the day of the experiment. Treat cells with the desired concentration of InhibiPro-17919 or vehicle (DMSO) for the indicated time.

  • Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.

  • Clarification of Lysate: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.

  • Immunoprecipitation: Add the anti-tag antibody for Protein-A to the clarified lysate and incubate for 2-4 hours at 4°C with gentle rotation.

  • Bead Incubation: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the magnetic beads using a magnetic stand and discard the supernatant. Wash the beads three times with ice-cold Wash Buffer.

  • Elution: After the final wash, remove all residual Wash Buffer and add Elution Buffer to the beads. Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the tags on Protein-A and Protein-B to detect the co-immunoprecipitated proteins.

Visualizations

G cluster_pathway MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF ProteinA Protein-A RAF->ProteinA MEK MEK RAF->MEK ProteinA->MEK Modulates ProteinB Protein-B ProteinA->ProteinB MEK->ProteinB ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene InhibiPro InhibiPro-17919 InhibiPro->ProteinA Stabilizes Interaction

Caption: Hypothetical role of InhibiPro-17919 in the MAPK/ERK pathway.

G cluster_workflow Co-Immunoprecipitation Workflow A 1. Cell Culture & Treat with InhibiPro-17919 B 2. Cell Lysis A->B C 3. Clarify Lysate B->C D 4. Immunoprecipitation (Anti-Protein-A Antibody) C->D E 5. Capture with Protein A/G Beads D->E F 6. Wash Beads E->F G 7. Elute Proteins F->G H 8. Western Blot Analysis G->H

Caption: Experimental workflow for Co-IP using InhibiPro-17919.

Application Notes and Protocols: Immunohistochemistry (IHC) Staining with CS17919 on Paraffin-Embedded Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and localization of specific proteins within the context of tissue architecture. This application note provides a detailed protocol for the use of CS17919, a hypothetical antibody, for the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections. The protocol outlines the essential steps from sample preparation to visualization, ensuring reliable and reproducible results for assessing protein expression in situ. Adherence to this protocol is recommended to achieve optimal staining and minimize background.[1][2]

Materials and Reagents

Reagent Supplier Catalog Number
This compound Primary AntibodyFictional Reagents Inc.This compound
Biotinylated Secondary AntibodyExample Corp.E.g., BA-1000
Avidin-Biotin Complex (ABC) ReagentExample Corp.E.g., PK-6100
Diaminobenzidine (DAB) Substrate KitExample Corp.E.g., SK-4100
Hematoxylin CounterstainExample Corp.E.g., H-3401
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)Example Corp.E.g., H-3300
XyleneSigma-AldrichE.g., 534056
Ethanol (B145695) (100%, 95%, 70%)Sigma-AldrichE.g., E7023
Phosphate Buffered Saline (PBS)Sigma-AldrichE.g., P4417
Hydrogen Peroxide (3%)Sigma-AldrichE.g., H1009
Blocking Serum (e.g., Normal Goat Serum)Example Corp.E.g., S-1000
Mounting MediumExample Corp.E.g., H-5000

Experimental Protocols

I. Deparaffinization and Rehydration

This initial step is crucial for removing the paraffin (B1166041) wax from the tissue sections and rehydrating them for subsequent antibody staining. Inadequate deparaffinization can lead to uneven and spotty background staining.[3][4][5]

  • Deparaffinization:

    • Immerse slides in two changes of xylene for 10 minutes each.

    • Immerse slides in two changes of 100% ethanol for 10 minutes each.

    • Immerse slides in 95% ethanol for 5 minutes.

    • Immerse slides in 70% ethanol for 5 minutes.

    • Immerse slides in 50% ethanol for 5 minutes.

  • Rehydration:

    • Rinse slides in deionized water for 5 minutes.[3]

II. Antigen Retrieval

Formalin fixation creates protein cross-links that can mask the antigenic epitopes.[6] Antigen retrieval is necessary to break these cross-links and expose the target antigen for antibody binding.[1][6] The most common method is Heat-Induced Epitope Retrieval (HIER).[6]

  • Immerse slides in a staining dish containing Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).

  • Heat the slides in a pressure cooker, microwave, or water bath. For a pressure cooker, bring to 120°C for 2.5 minutes.[3] For a microwave, heat at 95°C for 8-15 minutes.[7][8]

  • Allow the slides to cool to room temperature in the buffer.[3][9]

  • Wash the slides three times with distilled water for 2 minutes each.[3]

III. Immunohistochemical Staining

This multi-step process involves blocking endogenous enzymes, applying the primary and secondary antibodies, and detecting the signal.

  • Blocking of Endogenous Peroxidase:

    • To prevent non-specific background staining from endogenous peroxidase activity, incubate the slides in 3% hydrogen peroxide for 10-15 minutes at room temperature.[3][10] This step is critical when using a horseradish peroxidase (HRP)-conjugated detection system.[10]

    • Rinse the slides twice with 1X PBST (PBS with 0.05% Tween-20) for 2 minutes each.[3]

  • Blocking Non-Specific Binding:

    • To minimize non-specific antibody binding, incubate the slides with a blocking serum (e.g., 5% normal goat serum in PBS) for at least 30 minutes at room temperature in a humidified chamber.[11] The species of the blocking serum should match the species in which the secondary antibody was raised.[11]

  • Primary Antibody Incubation:

    • Dilute the this compound primary antibody to its optimal concentration in an appropriate antibody diluent (e.g., 1% BSA in PBS).

    • Apply the diluted primary antibody to the tissue sections, ensuring complete coverage.

    • Incubate in a humidified chamber overnight at 4°C.[11] This allows for optimal antibody binding.

  • Secondary Antibody Incubation:

    • The next day, wash the slides three times with 1X PBST for 5 minutes each.[4]

    • Apply a biotinylated secondary antibody (e.g., goat anti-rabbit) diluted according to the manufacturer's instructions.

    • Incubate for 30-60 minutes at room temperature in a humidified chamber.

  • Detection:

    • Wash the slides three times with 1X PBST for 5 minutes each.

    • Apply the prepared Avidin-Biotin Complex (ABC) reagent and incubate for 30 minutes at room temperature.

    • Wash the slides three times with 1X PBST for 5 minutes each.

    • Apply the DAB substrate solution and incubate until the desired brown color intensity develops, typically within 1-10 minutes.[4] Monitor this step under a microscope.

    • Immediately rinse the slides with deionized water to stop the reaction.[3]

IV. Counterstaining, Dehydration, and Mounting
  • Counterstaining:

    • Immerse the slides in Hematoxylin for 1-3 minutes to stain the cell nuclei blue, providing morphological context.[3][4]

    • Rinse the slides thoroughly with tap water.

  • Dehydration:

    • Immerse the slides in 75% ethanol for 1 minute.[3]

    • Immerse the slides in 85% ethanol for 1 minute.[3]

    • Immerse the slides in 95% ethanol for 1 minute.[3]

    • Immerse the slides in two changes of 100% ethanol for 1 minute each.[3]

    • Immerse the slides in three changes of xylene for 1 minute each.[3]

  • Mounting:

    • Apply a coverslip to each slide using a permanent mounting medium.[3]

    • Allow the slides to dry overnight before microscopic analysis.[3]

Data Presentation

Table 1: Recommended Dilutions and Incubation Times for this compound

Parameter Recommendation Notes
Primary Antibody Dilution1:100 - 1:500Optimal dilution should be determined by the user.
Incubation Time (Primary)Overnight at 4°CLonger incubation can increase signal intensity.
Secondary Antibody DilutionAs per manufacturer's instructionsTypically 1:200 - 1:1000.
Incubation Time (Secondary)30-60 minutes at RT
DAB Incubation Time1-10 minutesMonitor visually to avoid over-staining.

Table 2: Troubleshooting Common IHC Staining Issues

Problem Possible Cause Solution
No Staining Primary antibody not effectiveUse a positive control to verify antibody activity.[5]
Inadequate antigen retrievalOptimize antigen retrieval method (time, temperature, buffer).[12]
Antibody concentration too lowIncrease primary antibody concentration or incubation time.
High Background Non-specific antibody bindingIncrease blocking time or use a different blocking reagent.[11]
Primary antibody concentration too highDecrease the primary antibody concentration.
Endogenous peroxidase activityEnsure the hydrogen peroxide blocking step was performed correctly.
Weak Staining Insufficient incubation timeIncrease incubation time for primary or secondary antibody.
Over-fixation of tissueOptimize fixation time.[11]
Antibody lost activityUse a fresh aliquot of the antibody.[12]

Visualization

IHC Experimental Workflow

IHC_Workflow cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_final Finalization Deparaffinization Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Antigen_Retrieval Antigen Retrieval Rehydration->Antigen_Retrieval Peroxidase_Block Peroxidase Block Antigen_Retrieval->Peroxidase_Block Blocking Blocking Peroxidase_Block->Blocking Primary_Ab Primary Antibody (this compound) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Detection (ABC-DAB) Secondary_Ab->Detection Counterstain Counterstaining Detection->Counterstain Dehydration Dehydration Counterstain->Dehydration Mounting Mounting Dehydration->Mounting Analysis Microscopic Analysis Mounting->Analysis

Caption: Workflow for Immunohistochemical Staining.

Example Signaling Pathway: MAPK/ERK Pathway

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Grb2 Grb2 RTK->Grb2 Activates SOS SOS Grb2->SOS Recruits Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Activates Proliferation Cell Proliferation, Differentiation, Survival Transcription_Factors->Proliferation Regulates

Caption: Overview of the MAPK/ERK Signaling Pathway.

References

Application Notes and Protocols for Purifying DYKDDDDK-Tagged Proteins by Antibody Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DYKDDDDK tag is a small, hydrophilic octapeptide (Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys) widely used as an affinity tag in recombinant protein expression and purification.[1][2][3] Its small size and high immunogenicity make it an ideal tool for efficiently isolating target proteins from complex mixtures such as cell lysates.[3] This is achieved through antibody affinity chromatography, where an anti-DYKDDDDK monoclonal antibody is covalently coupled to a solid support resin.[4][5] The high specificity of the antibody for the DYKDDDDK epitope allows for a single-step purification process that yields highly pure protein.[1][6] The tag can be fused to the N-terminus, C-terminus, or even internally within a protein, offering flexibility in protein design.[7][8][9] Furthermore, the inclusion of an enterokinase cleavage site allows for the removal of the tag post-purification, yielding the native protein.[2]

These application notes provide a comprehensive overview and detailed protocols for the purification of DYKDDDDK-tagged proteins using antibody affinity chromatography.

Data Presentation: Resin Characteristics and Elution Conditions

The selection of the appropriate affinity resin and elution method is critical for successful purification. The following tables summarize the key characteristics of various commercially available anti-DYKDDDDK affinity resins and a comparison of different elution strategies.

Table 1: Characteristics of Commercially Available Anti-DYKDDDDK Affinity Resins

FeatureGenScript Anti-DYKDDDDK G1 Affinity ResinSelleck Bioreagents Anti-DYKDDDDK Tag Affinity GelThermo Fisher Pierce Anti-DYKDDDDK Affinity ResinElabscience Anti-DYKDDDDK Affinity Agarose
Matrix 4% cross-linked agarose[10]Sepharose 4B[4]Highly crosslinked 6% beaded agarose[6]Agarose gel granules[8][9]
Ligand Mouse monoclonal antibody[10]Protein A purified murine IgG2b Monoclonal antibody[4]Highly specific monoclonal antibody[6]Mouse monoclonal antibody, IgG2a subtype[8][9]
Binding Capacity Approx. 1 mg/mL of settled resin[10]Minimum 1.1 mg/mL of packed resin[4]≥3 mg/mL[6]> 1.2 mg/mL[9]
Bead Size 90 µm[10]Not Specified45-165 µm[6]50 µm[9]
Storage 2-8°C in TBS with 0.02% sodium azide[10]-20°C in 50% glycerol (B35011) with 0.02% sodium azide[4]2–8°C in PBS containing 0.02% sodium azide[11]-20°C in PBS with 50% glycerol and preservatives[8][9]

Table 2: Comparison of Elution Methods for DYKDDDDK-Tagged Proteins

Elution MethodPrincipleTypical Reagent and ConcentrationAdvantagesDisadvantages
Competitive Peptide Elution A synthetic DYKDDDDK peptide competes with the tagged protein for binding to the antibody.100-500 µg/mL of DYKDDDDK peptide.[10]Gentle elution, preserves protein structure and function.[12]High cost of the peptide.[8]
Acidic Elution A low pH buffer disrupts the antibody-antigen interaction.0.1 M Glycine, pH 2.2-3.5.[1][7]Cost-effective and efficient.[8]Can denature acid-labile proteins.[8]
Alkaline Elution A high pH buffer disrupts the antibody-antigen interaction.Alkaline elution buffer, pH 10.5-12.0.[10]An alternative to acidic elution.Can denature alkali-labile proteins.
High Salt Elution High salt concentrations weaken the ionic interactions between the antibody and the tag.3 M NaCl.[10]Neutral pH elution.May not be effective for all proteins and may require optimization.
Denaturing Elution A strong denaturant disrupts the antibody-antigen interaction and denatures the protein.2x SDS-PAGE sample buffer.[12]Very efficient elution.[12]Denatures the protein, making it unsuitable for functional assays.[12]

Experimental Workflow

The general workflow for purifying DYKDDDDK-tagged proteins using antibody affinity chromatography involves several key steps: sample preparation, binding of the tagged protein to the affinity resin, washing to remove unbound proteins, and finally, eluting the purified protein.

experimental_workflow cluster_prep Sample Preparation cluster_purification Affinity Chromatography cluster_post Post-Purification cell_lysis Cell Lysis (with protease inhibitors) clarification Clarification (Centrifugation/Filtration) cell_lysis->clarification binding Binding (Batch or Column) clarification->binding resin_prep Resin Equilibration resin_prep->binding washing Washing (Remove non-specific proteins) binding->washing elution Elution (Peptide, pH, or Salt) washing->elution analysis Analysis (SDS-PAGE, Western Blot) elution->analysis storage Storage analysis->storage

Caption: Workflow for DYKDDDDK-tagged protein purification.

Experimental Protocols

The following are detailed protocols for the purification of DYKDDDDK-tagged proteins. These protocols are generalized and may require optimization depending on the specific protein and expression system.

Protocol 1: Batch Purification (Immunoprecipitation)

This method is suitable for small-scale purification or for screening multiple samples.

Materials:

  • Anti-DYKDDDDK affinity resin slurry

  • Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5 mM EDTA, 0.5% Nonidet P-40)[12]

  • Wash Buffer (e.g., 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.05% Tween-20)[13]

  • Elution Buffer (choose one from Table 2)

  • Neutralization Buffer (if using acidic or alkaline elution, e.g., 1 M Tris pH 8.0-9.0)[10][13]

  • Protease inhibitors

  • Microcentrifuge tubes

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold Lysis Buffer containing protease inhibitors.[13]

    • Incubate on ice for 30 minutes with occasional vortexing.[13]

    • Clarify the lysate by centrifuging at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C.[10][13]

    • Transfer the supernatant to a new pre-chilled tube.

  • Resin Preparation:

    • Gently resuspend the anti-DYKDDDDK affinity resin.

    • Transfer the desired amount of resin slurry to a microcentrifuge tube.

    • Wash the resin by adding 10 bed volumes of Wash Buffer, centrifuging at a low speed (e.g., 5,000 rpm for 30 seconds), and carefully removing the supernatant. Repeat this step 2-3 times.[4]

  • Binding:

    • Add the clarified cell lysate to the washed resin.

    • Incubate with gentle agitation for at least 1 hour at 4°C.[14] For some proteins, room temperature incubation for 2 hours may also be effective.[8]

  • Washing:

    • Pellet the resin by centrifugation (e.g., 5,000 rpm for 30 seconds) and discard the supernatant.[4]

    • Wash the resin with 10 bed volumes of Wash Buffer. Repeat the wash step 3-4 times to remove non-specifically bound proteins.[4][8]

  • Elution:

    • After the final wash, carefully remove all the supernatant.

    • Add 1-3 bed volumes of the chosen Elution Buffer to the resin.

    • For competitive peptide elution: Incubate for 20-60 minutes at room temperature or 4°C with gentle mixing.[10][13]

    • For acidic or alkaline elution: Incubate for 5-10 minutes at room temperature.[13]

    • Pellet the resin by centrifugation and carefully transfer the supernatant (containing the purified protein) to a new tube.

    • If using acidic or alkaline elution, immediately neutralize the eluate by adding a small volume of Neutralization Buffer.[13]

    • Repeat the elution step to maximize recovery.[13]

Protocol 2: Column Chromatography

This method is suitable for larger sample volumes and can be adapted for FPLC systems.

Materials:

  • Empty chromatography column

  • Anti-DYKDDDDK affinity resin

  • Binding/Wash Buffer (e.g., TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Elution Buffer (choose one from Table 2)

  • Neutralization Buffer (if applicable)

Procedure:

  • Column Packing and Equilibration:

    • Gently resuspend the affinity resin and transfer it to an empty chromatography column.

    • Allow the resin to settle and the storage buffer to drain.

    • Equilibrate the column by washing with 5-10 bed volumes of Binding/Wash Buffer.[7]

  • Sample Loading:

    • Load the clarified cell lysate onto the column. The flow rate should be slow enough to allow for efficient binding of the tagged protein to the resin.[10]

  • Washing:

    • After the entire sample has passed through the column, wash the column with 10-20 bed volumes of Binding/Wash Buffer, or until the absorbance at 280 nm of the flow-through returns to baseline.[4]

  • Elution:

    • Apply 3-5 bed volumes of the chosen Elution Buffer to the column.

    • Collect the eluate in fractions.

    • If using acidic or alkaline elution, pre-add Neutralization Buffer to the collection tubes.[10]

    • Monitor the protein concentration of the fractions by measuring the absorbance at 280 nm.

  • Column Regeneration:

    • To reuse the column for the same protein, re-equilibrate with Binding/Wash Buffer.

    • For purifying a different protein, regenerate the column by washing with 2 bed volumes of a high salt buffer (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0), followed by 2 bed volumes of a low pH buffer (e.g., 0.1 M sodium acetate, 0.5 M NaCl, pH 4.0), and then re-equilibrate with 3-5 bed volumes of TBS.[10]

    • For long-term storage, store the resin in TBS containing 0.02% sodium azide (B81097) at 2-8°C.[10]

Troubleshooting

A logical approach to troubleshooting common issues in DYKDDDDK-tagged protein purification is outlined below.

Caption: Troubleshooting guide for DYKDDDDK-tag purification.

For more detailed troubleshooting, refer to the manufacturer's instructions for your specific affinity resin.[10]

Conclusion

Antibody affinity chromatography is a powerful and efficient method for the purification of DYKDDDDK-tagged proteins. By understanding the principles of the technique, selecting the appropriate materials, and optimizing the protocol for the specific protein of interest, researchers can achieve high yields of pure protein for a wide range of downstream applications.

References

Application Notes and Protocols for In-Cell Western Assay: Quantifying Protein Modulation by CS17919

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to utilizing the In-Cell Western (ICW) assay for the quantification of protein modulation in response to the hypothetical compound CS17919. The ICW assay is a powerful, high-throughput method that combines the specificity of Western blotting with the simplicity and scalability of an ELISA.[1][2][3] This application note details a specific protocol for assessing the inhibitory effect of this compound on the epidermal growth factor receptor (EGFR) signaling pathway, a common target in drug discovery. The protocols, data presentation, and visualizations provided herein are designed to guide researchers through experimental design, execution, and data analysis.

Introduction to In-Cell Western Assay

The In-Cell Western (ICW) assay, also known as a cytoblot or in-cell ELISA, is an immunocytochemical technique for quantifying proteins directly in fixed and permeabilized cells cultured in microplates.[1][3][4][5] This method offers several advantages over traditional Western blotting, including higher throughput, improved quantification, and the preservation of the cellular context.[1][2][6] The assay utilizes near-infrared (NIR) fluorescently labeled secondary antibodies for detection, which provides a broad linear range and low background autofluorescence, enabling accurate protein quantification.[7][8] Normalization of the target protein signal to the total cell number in each well, often achieved using a fluorescent DNA stain, is a critical step for accurate data interpretation.[2]

This application note focuses on the use of the ICW assay to characterize the dose-dependent effect of a hypothetical inhibitor, this compound, on the phosphorylation of a key signaling protein.

Experimental Design and Workflow

The overall workflow for the In-Cell Western assay involves cell seeding, treatment with the compound of interest, fixation and permeabilization of the cells, incubation with primary and fluorescently labeled secondary antibodies, and finally, imaging and data analysis.[1]

G cluster_workflow In-Cell Western Assay Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with this compound and/or Stimulant (e.g., EGF) A->B C 3. Fix and Permeabilize Cells B->C D 4. Block Non-specific Binding C->D E 5. Incubate with Primary Antibodies (e.g., anti-pEGFR and anti-EGFR) D->E F 6. Incubate with NIR-labeled Secondary Antibodies and Normalization Stain E->F G 7. Wash and Dry Plate F->G H 8. Image Plate on NIR Scanner G->H I 9. Data Analysis and Quantification H->I

Caption: A generalized workflow of the In-Cell Western assay.

Hypothetical Signaling Pathway: EGFR Inhibition by this compound

For the purpose of this application note, we will hypothesize that this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Upon binding of Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation. This protocol will focus on quantifying the inhibition of EGF-induced EGFR phosphorylation at a specific tyrosine residue (e.g., Y1068) by this compound.

G cluster_pathway EGFR Signaling and Inhibition by this compound EGF EGF EGFR EGFR EGF->EGFR Binds pEGFR pEGFR (Active) EGFR->pEGFR Phosphorylation Downstream Downstream Signaling pEGFR->Downstream This compound This compound This compound->EGFR Inhibits

Caption: Hypothetical inhibition of EGFR phosphorylation by this compound.

Detailed Experimental Protocols

This protocol is optimized for a 96-well plate format. Volumes should be adjusted for other plate types.

Materials and Reagents
  • Cell Line: A549 (human lung carcinoma) or other cell line with robust EGFR expression.

  • Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Plates: 96-well, clear, flat-bottom cell culture plates.

  • Compound: this compound (dissolved in DMSO).

  • Stimulant: Recombinant Human EGF.

  • Fixation Solution: 3.7% Formaldehyde (B43269) in PBS.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: Odyssey Blocking Buffer or equivalent.

  • Primary Antibodies:

    • Rabbit anti-phospho-EGFR (e.g., Tyr1068).

    • Mouse anti-total-EGFR.

  • Secondary Antibodies:

    • IRDye® 800CW Goat anti-Rabbit IgG.

    • IRDye® 680RD Goat anti-Mouse IgG.

  • Normalization Stain: A near-infrared cell normalization stain (e.g., CellTag™ 700 Stain).

  • Wash Buffer: 0.1% Tween-20 in PBS.

  • Phosphate Buffered Saline (PBS).

Cell Seeding and Treatment
  • Seed A549 cells into a 96-well plate at a density of 20,000 cells per well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Serum-starve the cells by replacing the culture medium with 100 µL of serum-free medium and incubate for 18-24 hours.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Remove the serum-free medium and add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle control wells (e.g., 0.1% DMSO).

  • Incubate for 2 hours at 37°C.

  • Add 10 µL of EGF (final concentration of 100 ng/mL) to all wells except for the unstimulated control wells.

  • Incubate for 10 minutes at 37°C.

Cell Fixation and Permeabilization
  • Carefully aspirate the medium from the wells.

  • Add 150 µL of 3.7% formaldehyde in PBS to each well and incubate for 20 minutes at room temperature.[4][5]

  • Aspirate the formaldehyde and wash the wells twice with 200 µL of PBS.

  • Add 150 µL of permeabilization buffer (0.1% Triton X-100 in PBS) to each well and incubate for 5 minutes at room temperature.[4]

  • Aspirate the permeabilization buffer and wash the wells five times with wash buffer (0.1% Tween-20 in PBS).

Blocking and Antibody Incubation
  • Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.[5]

  • Aspirate the blocking buffer.

  • Dilute the primary antibodies (anti-pEGFR and anti-total-EGFR) in blocking buffer. A starting dilution of 1:200 is recommended.

  • Add 50 µL of the primary antibody cocktail to each well and incubate overnight at 4°C.

  • Aspirate the primary antibody solution and wash the wells five times with wash buffer.

  • Dilute the secondary antibodies (IRDye® 800CW and IRDye® 680RD) and the normalization stain in blocking buffer.

  • Add 50 µL of the secondary antibody/normalization stain cocktail to each well and incubate for 1 hour at room temperature, protected from light.

  • Aspirate the secondary antibody solution and wash the wells five times with wash buffer, protected from light.

Imaging and Data Analysis
  • After the final wash, aspirate all remaining buffer and allow the plate to air dry completely in the dark.

  • Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).

  • Quantify the fluorescence intensity in each well for both the 700 nm and 800 nm channels.

  • Normalize the target protein signal (pEGFR and total EGFR) to the cell number signal (normalization stain).

  • Calculate the ratio of normalized pEGFR to normalized total EGFR.

  • Plot the pEGFR/total EGFR ratio against the concentration of this compound to determine the IC₅₀ value.

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison.

Table 1: Dose-dependent Inhibition of EGFR Phosphorylation by this compound

This compound Conc. (µM)Normalized pEGFR (800 nm)Normalized Total EGFR (700 nm)pEGFR / Total EGFR Ratio% Inhibition
0 (Unstimulated)1,50050,0000.030N/A
0 (EGF Stimulated)30,00051,0000.5880
0.0125,50050,5000.50514.1
0.116,00049,8000.32145.4
18,00050,2000.16072.8
102,00049,5000.04093.2
1001,60050,1000.03294.6

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Troubleshooting

IssuePossible CauseSolution
High Background Incomplete blocking or insufficient washing.Increase blocking time to 2 hours. Increase the number and duration of wash steps.
Low Signal Primary antibody concentration is too low.Optimize primary antibody concentration by performing a titration experiment.
Insufficient cell number.Increase cell seeding density.
High Well-to-Well Variability Inconsistent cell seeding or cell loss during washing.Ensure uniform cell seeding. Be gentle during aspiration and washing steps.
Edge effects in the plate.Avoid using the outer wells of the plate for critical samples.

Conclusion

The In-Cell Western assay is a robust and high-throughput method for quantifying the effects of compounds on protein expression and post-translational modifications within a cellular context.[2][6] This application note provides a detailed protocol for assessing the inhibitory activity of the hypothetical compound this compound on EGFR signaling. The described workflow, from experimental design to data analysis, offers a framework that can be adapted for the study of various other signaling pathways and protein targets in drug discovery and basic research.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Western Blots and Reducing Background Noise

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in their Western Blot experiments. While this guide provides general best practices, it also addresses the hypothetical use of "CS17919" as a reagent in this workflow.

Troubleshooting Guide: High Background in Western Blots

High background noise in Western Blots can obscure target protein bands and complicate data interpretation.[1][2] This guide addresses common causes and provides targeted solutions.

Question: What are the primary causes of high background noise in my Western Blot?

High background can manifest as a uniform darkening of the membrane or as distinct, non-specific bands.[2] The most common culprits include issues with blocking, antibody concentrations, washing steps, and membrane handling.[1][3][4][5][6][7][8][9]

Question: How can I troubleshoot high background related to the blocking step?

Insufficient blocking is a frequent cause of high background.[4][5] Here are several troubleshooting steps:

  • Optimize Blocking Agent and Concentration:

    • If using a non-fat dry milk solution, ensure it is fully dissolved and consider increasing the concentration (e.g., from 5% to 7%).[5][6]

    • For phospho-specific antibodies, switch to Bovine Serum Albumin (BSA) as a blocking agent, as milk contains casein, a phosphoprotein that can cause cross-reactivity.[1]

    • Ensure the blocking agent is fresh and free of contaminants.[2][10]

  • Increase Blocking Time and Temperature:

    • Extend the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature, or overnight at 4°C).[6][9]

  • Add a Detergent:

    • Including a mild detergent like Tween 20 (typically at 0.05% - 0.1%) in the blocking buffer can help reduce non-specific binding.[1][6][7]

Question: My background is still high after optimizing blocking. Could my antibodies be the issue?

Yes, improper antibody concentration and handling are major contributors to background noise.[2][3][4][6]

  • Primary Antibody Concentration is Too High:

    • Titrate your primary antibody to determine the optimal concentration that provides a strong signal for your target protein with minimal background.[1][4] A dot-blot experiment can be an effective way to optimize this.[4]

  • Secondary Antibody Non-Specific Binding:

    • Run a control blot where you omit the primary antibody incubation and only incubate with the secondary antibody.[1][3] If you still observe bands, your secondary antibody is binding non-specifically. Consider using a different secondary antibody or one that has been pre-adsorbed against the species of your sample.[5]

    • Ensure your secondary antibody is diluted appropriately; a common starting range is 1:5,000 to 1:10,000.[11]

  • Antibody Storage and Handling:

    • Avoid repeated freeze-thaw cycles of your antibodies.[2] Aliquot your antibodies upon receipt and store them at -20°C or -80°C for long-term stability.[2]

Question: How can I optimize my washing steps to reduce background?

Insufficient washing can leave behind unbound antibodies, leading to high background.[1][4][7]

  • Increase the Number and Duration of Washes:

    • Increase the number of wash steps (e.g., 4-5 washes) and the duration of each wash (e.g., 5-10 minutes).[1][6]

  • Use a Sufficient Volume of Wash Buffer:

    • Ensure the membrane is fully submerged in the wash buffer during each wash step.[6]

  • Incorporate a Detergent:

    • Adding Tween 20 (0.05% - 0.1%) to your wash buffer (e.g., TBST or PBST) is crucial for reducing non-specific binding.[6][7]

Question: Could my membrane or transfer conditions be causing high background?

Yes, issues with the membrane and the transfer process can contribute to background noise.

  • Membrane Choice:

    • Nitrocellulose membranes are generally considered to produce lower background than PVDF membranes, although PVDF has a higher binding capacity.[1][2]

  • Membrane Handling:

    • Never let the membrane dry out during any stage of the Western Blotting process, as this can cause high, patchy background.[1][5] Handle the membrane carefully with forceps to avoid contamination from skin oils and proteins.[7]

  • Transfer Issues:

    • Excessive protein loaded onto the gel can lead to protein passing through the membrane and recirculating, causing background.[4][10] Consider reducing the amount of protein loaded.

    • Ensure there are no air bubbles between the gel and the membrane during the transfer setup, as this will lead to uneven transfer and patchy background.[10]

Hypothetical Application of this compound in Western Blots

While "this compound" does not correspond to a known commercially available reagent for Western Blotting, we can theorize its potential application based on common challenges. If this compound were a novel reagent designed to reduce background, it might function in one of the following ways:

  • As a component of the blocking buffer: this compound could be a highly effective blocking agent that more thoroughly coats the membrane to prevent non-specific antibody binding.

  • As an additive to the antibody dilution buffer: It might work to stabilize antibodies and prevent their aggregation or non-specific hydrophobic interactions with the membrane.

  • As a component of the wash buffer: this compound could be a more stringent washing agent than standard detergents, more effectively removing loosely bound antibodies.

If you were to use a hypothetical "this compound" reagent, it would be essential to follow the manufacturer's specific protocol for its use, including recommended concentrations and incubation times.

Frequently Asked Questions (FAQs)

Q1: What is the ideal blocking time and temperature? A1: A common starting point is 1 hour at room temperature with gentle agitation.[9] However, for persistent background issues, extending this to 2 hours or blocking overnight at 4°C can be more effective.[6][9]

Q2: Can I reuse my blocking buffer or antibodies? A2: It is generally not recommended to reuse blocking buffer, as it can become contaminated with bacteria or proteins that can increase background.[2][9] Primary antibodies can sometimes be reused if stored properly, but this may lead to a decrease in signal and an increase in background over time. Secondary antibodies should not be reused.

Q3: Why am I seeing black dots on my blot? A3: Black dots or speckles can be caused by aggregated antibodies or precipitated blocking agents.[10] To resolve this, filter your blocking buffer and spin down your antibody solutions before use.[10]

Q4: My background is uneven or patchy. What could be the cause? A4: Patchy background can result from uneven agitation during incubation steps, air bubbles trapped during the transfer, or the membrane drying out.[10] Ensure consistent, gentle agitation and careful handling of the membrane.

Experimental Protocols & Data Presentation

Protocol: Optimizing Antibody Dilutions using Dot Blot

This protocol helps determine the optimal primary and secondary antibody concentrations to maximize signal-to-noise ratio.

Materials:

  • Nitrocellulose or PVDF membrane

  • Protein lysate

  • Primary antibody

  • Secondary antibody

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Wash buffer (TBST)

  • Chemiluminescent substrate

Methodology:

  • Prepare serial dilutions of your protein lysate.

  • On a dry piece of membrane, spot 1-2 µL of each lysate dilution. Allow the spots to dry completely.

  • Block the membrane for 1 hour at room temperature.

  • Cut the membrane into strips, with each strip containing the full range of lysate dilutions.

  • Incubate each strip with a different dilution of your primary antibody (see table below for examples) for 1 hour at room temperature.

  • Wash the strips three times for 5 minutes each with TBST.

  • Incubate all strips with a single, appropriate dilution of your secondary antibody for 1 hour at room temperature.

  • Wash the strips three times for 5 minutes each with TBST.

  • Apply the chemiluminescent substrate and image the blot.

  • The optimal primary antibody dilution will be the one that gives a strong signal for the lowest concentration of lysate with the least background on the membrane.

Primary Antibody Dilution Secondary Antibody Dilution Protein Lysate Spotted (µg)
1:5001:5,00010, 5, 2.5, 1.25, 0.625
1:1,0001:5,00010, 5, 2.5, 1.25, 0.625
1:2,0001:5,00010, 5, 2.5, 1.25, 0.625
1:5,0001:5,00010, 5, 2.5, 1.25, 0.625

Standard Western Blot Workflow

Western_Blot_Workflow cluster_electrophoresis Protein Separation cluster_transfer Membrane Transfer cluster_probing Immunodetection cluster_detection Signal Detection prep Sample Preparation sds SDS-PAGE prep->sds transfer Protein Transfer to Membrane sds->transfer block Blocking transfer->block p_ab Primary Antibody Incubation block->p_ab wash1 Washing p_ab->wash1 s_ab Secondary Antibody Incubation wash1->s_ab wash2 Washing s_ab->wash2 detect Substrate Incubation wash2->detect image Imaging detect->image

Caption: Standard workflow for a Western Blot experiment.

Troubleshooting Logic for High Background

High_Background_Troubleshooting cluster_blocking Blocking Issues cluster_antibody Antibody Issues cluster_washing Washing Issues start High Background Observed opt_blocker Optimize Blocking (Agent, Time, Temp) start->opt_blocker check_blocker Still High Background? opt_blocker->check_blocker titrate_ab Titrate Primary & Secondary Antibodies check_blocker->titrate_ab Yes end_node Review Other Factors (Membrane, Exposure) check_blocker->end_node No check_ab Still High Background? titrate_ab->check_ab inc_wash Increase Wash Steps (Number, Duration) check_ab->inc_wash Yes check_ab->end_node No check_wash Still High Background? inc_wash->check_wash check_wash->end_node Yes check_wash->end_node No

Caption: A logical workflow for troubleshooting high background in Western Blots.

References

Optimizing antibody concentration for immunoprecipitation with CS17919

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the CS17919 antibody for immunoprecipitation (IP).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the optimization of antibody concentration for immunoprecipitation experiments.

Q1: I am seeing a weak or no signal for my target protein. What are the possible causes and solutions?

A weak or no signal of the target protein is a common issue in immunoprecipitation. Several factors could be contributing to this problem.

Possible Causes:

  • Insufficient Antibody: The concentration of the this compound antibody may be too low to effectively capture the target protein.[1][2]

  • Low Target Protein Expression: The target protein may be expressed at low levels in the cell or tissue lysate.[2][3]

  • Inefficient Cell Lysis: The lysis buffer used may not be optimal for solubilizing the target protein.

  • Incorrect Antibody-Bead Conjugation: The antibody may not be binding efficiently to the protein A/G beads.[1]

  • Short Incubation Time: The incubation time for the antibody with the lysate or the antibody-lysate complex with the beads may be too short.[1]

Solutions:

  • Optimize Antibody Concentration: Perform an antibody titration experiment to determine the optimal concentration of this compound.[1]

  • Increase Starting Material: Increase the amount of cell lysate used for the immunoprecipitation.[2]

  • Optimize Lysis Buffer: Try a different lysis buffer or add detergents like NP-40 or Triton X-100 to improve protein solubility.

  • Ensure Proper Bead Selection: Verify that the protein A/G beads are compatible with the antibody isotype.

  • Increase Incubation Time: Extend the incubation periods to allow for sufficient binding. Incubation of the antibody with the cell lysate can often be done overnight.[1]

Q2: I am observing high background with many non-specific bands. How can I reduce this?

High background can mask the signal of your target protein and make data interpretation difficult.

Possible Causes:

  • Antibody Concentration is Too High: Using an excessive amount of the primary antibody can lead to non-specific binding.[2]

  • Insufficient Washing: Inadequate washing of the beads after immunoprecipitation can leave behind non-specifically bound proteins.[1]

  • Non-specific Binding to Beads: Proteins in the lysate may bind non-specifically to the agarose (B213101) or magnetic beads.[2][4]

  • Cell Lysate is Too Concentrated: A high concentration of total protein in the lysate can increase the chances of non-specific interactions.[2]

Solutions:

  • Reduce Antibody Concentration: Decrease the amount of this compound antibody used in the experiment.

  • Increase Wash Steps: Increase the number and stringency of washes after the immunoprecipitation. Adding a small amount of detergent to the wash buffer can also help.[4]

  • Pre-clear the Lysate: Incubate the cell lysate with beads alone before adding the primary antibody to remove proteins that bind non-specifically to the beads.[3][5]

  • Dilute the Cell Lysate: Reduce the total protein concentration of the lysate before starting the immunoprecipitation.

Q3: My antibody heavy and light chains are obscuring my protein of interest on the Western blot. How can I avoid this?

The co-elution of antibody heavy and light chains can be a significant problem, especially if the target protein has a similar molecular weight.

Possible Causes:

  • Elution Conditions: The elution buffer denatures the antibody, causing it to be released from the beads along with the target protein.

  • Secondary Antibody Recognition: The secondary antibody used for Western blotting detects the immunoprecipitating antibody's heavy and light chains.

Solutions:

  • Use a Light-Chain Specific Secondary Antibody: Employ a secondary antibody that only recognizes the heavy chain of the primary antibody.

  • Crosslink the Antibody to the Beads: Covalently crosslinking the this compound antibody to the beads will prevent its elution with the target protein.[2]

  • Use a Different Elution Buffer: A milder elution buffer, such as a glycine-HCl buffer, may allow for the elution of the target protein without eluting the antibody.

Experimental Protocols

Optimizing Antibody Concentration for Immunoprecipitation (Antibody Titration)

This protocol outlines the steps to determine the optimal amount of this compound antibody for immunoprecipitating your target protein.

1. Cell Lysate Preparation:

  • Culture and treat cells as required for your experiment.

  • Wash cells with ice-cold PBS.

  • Lyse the cells using an appropriate ice-cold lysis buffer containing protease inhibitors.[5]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (cleared lysate) to a new tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

  • Adjust the lysate concentration to 1 mg/mL with lysis buffer.

2. Pre-clearing the Lysate (Optional but Recommended):

  • To a sufficient volume of cell lysate for all your IP reactions, add 20 µL of a 50% slurry of Protein A/G beads per 1 mL of lysate.

  • Incubate on a rotator for 1 hour at 4°C.

  • Centrifuge at 2,500 x g for 3 minutes at 4°C.

  • Carefully transfer the supernatant (pre-cleared lysate) to a new tube, avoiding the bead pellet.

3. Antibody Titration:

  • Set up a series of microcentrifuge tubes, each containing the same amount of pre-cleared cell lysate (e.g., 500 µg of total protein in 500 µL).

  • Add increasing amounts of the this compound antibody to each tube. Refer to the table below for a suggested titration range.

  • Include a negative control tube with no primary antibody or with an isotype control antibody.

  • Incubate the tubes on a rotator for 2-4 hours or overnight at 4°C.

4. Immunocomplex Capture:

  • Add 30 µL of a 50% slurry of Protein A/G beads to each tube.

  • Incubate on a rotator for 1-2 hours at 4°C.

5. Washing:

  • Pellet the beads by centrifugation at 2,500 x g for 3 minutes at 4°C.

  • Carefully remove the supernatant.

  • Wash the beads three to five times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration). After each wash, pellet the beads and completely remove the supernatant.

6. Elution:

  • After the final wash, remove all supernatant.

  • Add 40 µL of 1X Laemmli sample buffer to each bead pellet.

  • Boil the samples at 95-100°C for 5-10 minutes to elute the protein and denature it.

  • Centrifuge to pellet the beads, and carefully transfer the supernatant (the eluate) to a new tube.

7. Analysis:

  • Run the eluates on an SDS-PAGE gel.

  • Transfer the proteins to a membrane and perform a Western blot using an antibody that recognizes the target protein.

  • The optimal antibody concentration is the one that gives the strongest signal for the target protein with the lowest background.

Data Presentation

Table 1: Recommended Antibody Titration Range for this compound

TubeVolume of Lysate (µL)Total Protein (µg)This compound Antibody (µg)Isotype Control (µg)
15005000.5-
25005001.0-
35005002.0-
45005005.0-
5500500-2.0
65005000-

Note: This is a suggested starting range. The optimal amount may vary depending on the expression level of the target protein.

Visualizations

AntibodyTitrationWorkflow cluster_prep Sample Preparation cluster_titration Antibody Titration cluster_capture Immunocomplex Capture cluster_analysis Analysis CellLysis Cell Lysis PreClearing Pre-clearing Lysate CellLysis->PreClearing LysateAlquot Aliquot Lysate PreClearing->LysateAlquot AddAntibody Add Varying [this compound] LysateAlquot->AddAntibody IncubateAb Incubate (Antibody + Lysate) AddAntibody->IncubateAb AddBeads Add Protein A/G Beads IncubateAb->AddBeads IncubateBeads Incubate AddBeads->IncubateBeads Wash Wash Beads IncubateBeads->Wash Elute Elute Protein Wash->Elute SDSPAGE SDS-PAGE Elute->SDSPAGE WesternBlot Western Blot SDSPAGE->WesternBlot Analysis Analyze Results WesternBlot->Analysis

Caption: Workflow for optimizing antibody concentration for immunoprecipitation.

TroubleshootingLogic Start IP Experiment Problem Identify Issue Start->Problem NoSignal Weak/No Signal Problem->NoSignal Signal HighBg High Background Problem->HighBg Background AbChains Antibody Chains Obscure Protein Problem->AbChains Detection Sol_NoSignal1 Increase [Antibody] NoSignal->Sol_NoSignal1 Sol_NoSignal2 Increase Lysate Amount NoSignal->Sol_NoSignal2 Sol_NoSignal3 Optimize Lysis Buffer NoSignal->Sol_NoSignal3 Sol_HighBg1 Decrease [Antibody] HighBg->Sol_HighBg1 Sol_HighBg2 Increase Washes HighBg->Sol_HighBg2 Sol_HighBg3 Pre-clear Lysate HighBg->Sol_HighBg3 Sol_AbChains1 Use Light-Chain Specific 2° Ab AbChains->Sol_AbChains1 Sol_AbChains2 Crosslink Antibody to Beads AbChains->Sol_AbChains2

Caption: Troubleshooting logic for common immunoprecipitation issues.

References

Technical Support Center: Anti-DYKDDDDK (FLAG-tag) Antibodies in Immunohistochemistry (IHC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals encountering challenges with anti-DYKDDDDK (FLAG-tag) antibodies in their immunohistochemistry (IHC) experiments. This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome non-specific binding issues and achieve clear, specific staining.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background staining with anti-DYKDDDDK antibodies in IHC?

High background staining in IHC with anti-DYKDDDDK antibodies can stem from several factors:

  • Suboptimal Primary Antibody Concentration: An excessively high concentration of the anti-DYKDDDDK antibody is a frequent cause of non-specific binding.[1][2][3]

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites can lead to the primary or secondary antibody binding to unintended tissue components.[4]

  • Endogenous Biotin (B1667282) or Enzyme Activity: Tissues rich in endogenous biotin (e.g., kidney, liver) or enzymes like peroxidases and phosphatases can produce background signal if not properly blocked, especially when using biotin-based detection systems or enzyme-conjugated antibodies.[2][5][6][7]

  • Fc Receptor Binding: The Fc region of primary or secondary antibodies can bind to Fc receptors present on various immune cells within the tissue, leading to non-specific signal.[8]

  • Secondary Antibody Cross-Reactivity: The secondary antibody may cross-react with endogenous immunoglobulins in the tissue, particularly when using a mouse primary antibody on mouse tissue ("mouse-on-mouse" staining).[2][5]

  • Issues with Tissue Fixation and Processing: Over-fixation or improper deparaffinization of formalin-fixed paraffin-embedded (FFPE) tissues can expose non-specific epitopes or trap reagents, contributing to background.[4] Some studies have noted that non-specific binding of FLAG antibodies can be particularly problematic in brain tissue.[9][10][11]

Q2: How can I optimize the concentration of my anti-DYKDDDDK primary antibody?

Optimizing the primary antibody concentration is a critical first step in reducing background. It is highly recommended to perform a titration experiment to determine the optimal dilution that provides a strong specific signal with minimal background.[1][3] Start with the manufacturer's recommended dilution and test a range of dilutions around it (e.g., 1:100, 1:250, 1:500, 1:1000).

Q3: What is the best blocking strategy to reduce non-specific binding?

A robust blocking step is essential for clean IHC results. Here are key strategies:

  • Protein Blocking: Use a protein-based blocking agent like normal serum or bovine serum albumin (BSA).[6] For best results, use normal serum from the same species in which the secondary antibody was raised.[4] For example, if you are using a goat anti-mouse secondary antibody, block with normal goat serum.

  • Endogenous Enzyme Blocking: If using a horseradish peroxidase (HRP)-conjugated detection system, quench endogenous peroxidase activity with a 0.3-3% hydrogen peroxide solution.[5] For alkaline phosphatase (AP)-based detection, use an inhibitor like levamisole.[7]

  • Endogenous Biotin Blocking: When using an avidin-biotin complex (ABC) method, especially in tissues like the kidney and liver, it is crucial to block endogenous biotin.[5][12] This is typically done by sequential incubation with avidin (B1170675) and then biotin to saturate all binding sites.

  • Fc Receptor Blocking: To prevent non-specific binding to Fc receptors, consider using an Fc receptor blocking reagent.[8] This is particularly important when working with tissues rich in immune cells.

Q4: My negative control (no primary antibody) shows background staining. What does this indicate?

If you observe staining in your negative control where the primary antibody was omitted, it strongly suggests that the secondary antibody is the source of the non-specific binding.[13] This could be due to cross-reactivity with endogenous immunoglobulins in the tissue.[2][5] To address this, consider using a pre-adsorbed secondary antibody or a secondary antibody raised in a species that is less likely to cross-react with your sample.

Q5: Can the 3xFLAG epitope tag influence non-specific binding?

While the DYKDDDDK tag is widely used, some reports suggest that proteins with sequences similar to the FLAG or 3xFLAG epitope may exist in certain tissues, such as the adult brain, leading to some non-specific binding.[9] Using a well-validated antibody and proper controls is crucial to distinguish true signal from this potential cross-reactivity.

Troubleshooting Guide: Step-by-Step Protocol to Reduce Non-Specific Binding

This guide provides a systematic approach to troubleshooting high background staining with anti-DYKDDDDK antibodies in FFPE tissues.

Step 1: Optimize Tissue Preparation and Antigen Retrieval

Proper tissue preparation is the foundation of a successful IHC experiment.

Experimental Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in three changes of xylene or a xylene substitute for 5 minutes each.

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each.

    • Rinse with distilled water for 5 minutes.

  • Antigen Retrieval:

    • This step is crucial for unmasking the epitope. The optimal method depends on the specific anti-DYKDDDDK antibody and the target protein.

    • Heat-Induced Epitope Retrieval (HIER): Immerse slides in a retrieval solution (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0) and heat using a pressure cooker, steamer, or water bath. Ensure the temperature and incubation time are optimized as per the antibody datasheet or internal validation.

    • Allow slides to cool to room temperature before proceeding.

Step 2: Implement a Robust Blocking Strategy

This is the most critical stage for minimizing non-specific binding.

Experimental Protocol:

  • Endogenous Peroxidase Quenching (for HRP detection):

    • Incubate slides in 3% hydrogen peroxide in methanol (B129727) or PBS for 10-15 minutes at room temperature.[5]

    • Rinse thoroughly with PBS.

  • Protein Blocking:

    • Incubate sections with a protein-blocking solution for 30-60 minutes at room temperature.

    • Recommended Blocking Agents:

      • 10% normal serum from the species of the secondary antibody (e.g., 10% normal goat serum for a goat anti-mouse secondary).[9]

      • 1-5% Bovine Serum Albumin (BSA) in PBS.

  • Fc Receptor Blocking (Optional but Recommended):

    • Apply a commercial Fc receptor blocking reagent according to the manufacturer's instructions. This step should be performed before the primary antibody incubation.

Step 3: Optimize Primary and Secondary Antibody Incubation

Fine-tuning antibody concentrations and incubation conditions is key.

Experimental Protocol:

  • Primary Antibody Incubation:

    • Dilute the anti-DYKDDDDK antibody in a blocking buffer (e.g., 1-5% BSA in PBS) to the optimized concentration determined by titration.

    • Incubate overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash slides three times for 5 minutes each with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Secondary Antibody Incubation:

    • Dilute the secondary antibody in a blocking buffer.

    • Incubate for 30-60 minutes at room temperature.

    • Important: Use a secondary antibody that is cross-adsorbed against the species of your tissue sample to minimize cross-reactivity.

  • Washing:

    • Repeat the washing step as described above.

Step 4: Detection and Visualization

Careful execution of the detection steps ensures a clean signal.

Experimental Protocol:

  • Enzyme Complex Incubation (if applicable):

    • For ABC methods, incubate with the avidin-biotin complex as per the kit instructions.

  • Chromogen Development:

    • Apply the chromogen substrate (e.g., DAB) and monitor the color development under a microscope.

    • Stop the reaction by immersing the slides in distilled water once the desired signal intensity is reached.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

Data Presentation

Table 1: Troubleshooting Summary for High Background Staining

Potential Cause Recommended Action Expected Outcome
Primary antibody concentration too highPerform a titration of the primary antibody (e.g., 1:100 to 1:1000).Reduced background with optimal specific signal.
Inadequate protein blockingIncrease blocking time (up to 1 hour) or use 10% normal serum from the secondary antibody host species.[9]Decreased non-specific binding of primary and secondary antibodies.
Endogenous peroxidase activityIncubate with 3% H2O2 for 10-15 minutes before primary antibody incubation.[5]Elimination of false positive signals from endogenous enzymes.
Endogenous biotin interferenceUse an avidin/biotin blocking kit before primary antibody incubation.[5]Reduced background in biotin-rich tissues when using ABC detection.
Secondary antibody cross-reactivityUse a cross-adsorbed secondary antibody. Run a "secondary only" control.No staining in the negative control and reduced background in the test sample.
Fc receptor bindingUse a commercial Fc receptor blocking reagent.Minimized non-specific binding in immune cell-rich tissues.

Visualizing the Troubleshooting Workflow

A logical approach is crucial for effectively troubleshooting IHC experiments. The following diagrams illustrate the decision-making process.

IHC_Troubleshooting_Workflow start High Background Staining Observed check_neg_control Check Negative Control (No Primary Antibody) start->check_neg_control secondary_issue Issue is with Secondary Antibody or Detection System check_neg_control->secondary_issue Staining Present primary_or_blocking_issue Issue is with Primary Antibody or Blocking check_neg_control->primary_or_blocking_issue No Staining troubleshoot_secondary Use Cross-Adsorbed Secondary Check Detection Reagents secondary_issue->troubleshoot_secondary titrate_primary Titrate Primary Antibody (Decrease Concentration) primary_or_blocking_issue->titrate_primary success Clean Staining Achieved troubleshoot_secondary->success optimize_blocking Optimize Blocking Protocol (Serum, Time, Fc Block) titrate_primary->optimize_blocking check_endogenous Check for Endogenous Enzymes/Biotin optimize_blocking->check_endogenous perform_endogenous_block Perform Endogenous Peroxidase/Biotin Block check_endogenous->perform_endogenous_block Present review_protocol Review Entire Protocol (Fixation, Antigen Retrieval) check_endogenous->review_protocol Absent perform_endogenous_block->review_protocol review_protocol->success

Caption: Troubleshooting workflow for high background staining.

Blocking_Strategy_Decision_Tree start Start: Design Blocking Strategy detection_system What is the detection system? start->detection_system hrp_system HRP-based detection_system->hrp_system ap_system AP-based detection_system->ap_system biotin_system Biotin-based (ABC) detection_system->biotin_system polymer_system Polymer-based (non-biotin) detection_system->polymer_system peroxidase_block Perform Peroxidase Block (e.g., 3% H2O2) hrp_system->peroxidase_block ap_block Perform AP Block (e.g., Levamisole) ap_system->ap_block biotin_block Perform Avidin/Biotin Block biotin_system->biotin_block protein_block Perform Protein Block (Normal Serum or BSA) polymer_system->protein_block peroxidase_block->protein_block ap_block->protein_block biotin_block->protein_block fc_block Consider Fc Receptor Block (Immune Tissues) protein_block->fc_block final_protocol Proceed to Primary Ab Incubation fc_block->final_protocol

Caption: Decision tree for selecting an appropriate blocking strategy.

References

Improving elution conditions for FLAG-tagged protein purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve elution conditions for FLAG-tagged protein purification.

Troubleshooting Guide

Low or No Yield of Eluted Protein

Low or no recovery of your FLAG-tagged protein after elution is a common issue. The following table outlines potential causes and their corresponding solutions.

Potential Cause Troubleshooting Steps
Inefficient Elution - Optimize Elution Buffer: If using competitive elution, ensure the 3xFLAG peptide concentration is sufficient. A common starting point is 100-150 µg/mL, but this may need to be optimized.[1][2] For acidic elution, confirm the pH of the 0.1 M glycine-HCl buffer is between 2.5 and 3.5.[3] - Increase Incubation Time: Extend the incubation time of the elution buffer with the resin. For competitive elution, try incubating for 30-60 minutes at 4°C with gentle agitation.[4] For acidic elution, a shorter incubation of 5-10 minutes at room temperature is typically sufficient.[4] - Perform Multiple Elutions: Elute the protein in several smaller fractions rather than one large volume to maximize recovery.[1]
Protein Precipitation on the Resin - Change Elution Method: If acidic elution is causing your protein to precipitate, switch to a gentler, native elution method using the 3xFLAG peptide. - Immediate Neutralization: If using acidic elution, neutralize the eluate immediately with a buffer such as 1 M Tris-HCl, pH 8.0 to prevent protein denaturation and precipitation.[5]
FLAG-Tag is Inaccessible - Purify Under Denaturing Conditions: If the FLAG-tag is buried within the protein's three-dimensional structure, consider performing the purification under denaturing conditions to expose the tag.[6]
Protein Still Bound to Resin - Verify Elution with a Harsh Method: After your standard elution, try boiling the resin in SDS-PAGE loading buffer to see if the protein of interest is still bound.[5][7] This will confirm if the issue lies with the elution step.

G start Low/No Protein in Eluate check_elution_buffer Check Elution Buffer (Concentration/pH) start->check_elution_buffer optimize_incubation Optimize Incubation Time/Temp check_elution_buffer->optimize_incubation If buffer is correct multiple_elutions Perform Multiple Elutions optimize_incubation->multiple_elutions change_method Change Elution Method (e.g., Acidic to Competitive) multiple_elutions->change_method denaturing_conditions Consider Denaturing Purification change_method->denaturing_conditions boil_resin Boil Resin in SDS Buffer to Check for Remaining Protein denaturing_conditions->boil_resin protein_recovered Protein Recovered boil_resin->protein_recovered Protein detected no_protein Still No Protein boil_resin->no_protein No protein detected investigate_binding Investigate Initial Binding to Resin no_protein->investigate_binding

Contamination of Eluted Protein

High levels of contaminating proteins in your final eluate can interfere with downstream applications.

Potential Cause Troubleshooting Steps
Insufficient Washing - Increase Wash Steps: Increase the number of wash steps prior to elution. - Increase Wash Buffer Volume: Use a larger volume of wash buffer for each wash step. - Modify Wash Buffer Composition: Add a low concentration of a non-ionic detergent (e.g., 0.1% Triton X-100) to the wash buffer to reduce non-specific binding.
Non-Specific Binding to Resin - Pre-clear Lysate: Before incubation with the anti-FLAG resin, incubate the cell lysate with plain agarose (B213101) beads to remove proteins that non-specifically bind to the resin. - Optimize Lysis Buffer: Ensure the salt concentration in the lysis buffer is adequate (typically 150 mM NaCl) to minimize ionic interactions.
Antibody Leaching from Resin - Use a Gentler Elution Method: If using acidic or denaturing elution methods, antibody heavy and light chains can co-elute with your protein.[7] Switching to competitive elution with 3xFLAG peptide will prevent this.[7] - Crosslink Antibody to Resin: Covalently crosslinking the anti-FLAG antibody to the agarose beads can reduce leaching.

G start High Contamination in Eluate increase_washing Increase Wash Steps/Volume start->increase_washing modify_wash_buffer Modify Wash Buffer (e.g., add detergent) increase_washing->modify_wash_buffer preclear_lysate Pre-clear Lysate with Plain Beads modify_wash_buffer->preclear_lysate gentle_elution Switch to Gentle Elution (3xFLAG Peptide) preclear_lysate->gentle_elution pure_protein Purity Improved gentle_elution->pure_protein

Frequently Asked Questions (FAQs)

Q1: What are the main methods for eluting FLAG-tagged proteins?

A1: There are three primary methods for eluting FLAG-tagged proteins from anti-FLAG affinity resin:

  • Competitive Elution: This is a gentle, non-denaturing method that uses a high concentration of 3xFLAG peptide to compete with the FLAG-tagged protein for binding to the antibody on the resin.[4][8] This method is often preferred when protein activity needs to be preserved.[4]

  • Acidic Elution: This method uses a low pH buffer, typically 0.1 M glycine-HCl at pH 2.5-3.5, to disrupt the antibody-antigen interaction.[3] It is a rapid and efficient method, but the eluted protein must be immediately neutralized to prevent denaturation.

  • Denaturing Elution: This harsh method uses SDS-PAGE loading buffer to elute and denature the protein simultaneously. It is typically used when the protein will be directly analyzed by SDS-PAGE and Western blotting. The resin cannot be reused after this procedure.

Q2: Which elution method provides the highest purity?

A2: Competitive elution with the 3xFLAG peptide generally provides the highest purity.[7] This is because the elution is highly specific, and it avoids the co-elution of antibody fragments that can occur with acidic or denaturing methods.[7]

Q3: Can I reuse the anti-FLAG affinity resin?

A3: Yes, the resin can typically be reused if you employ non-denaturing elution methods like competitive elution with 3xFLAG peptide or acidic elution with glycine. After elution, the resin should be washed and regenerated according to the manufacturer's protocol, which often involves washing with a low pH buffer followed by re-equilibration with a neutral buffer.[9] If you use a denaturing elution method with SDS-PAGE sample buffer, the resin cannot be reused as the antibody will be denatured.

Q4: My protein is a 3xFLAG-tagged protein. Can I elute it with the regular 1xFLAG peptide?

A4: No, the 1xFLAG peptide is generally not effective for eluting 3xFLAG-tagged proteins.[10] You should use the 3xFLAG peptide for competitive elution of 3xFLAG-tagged fusion proteins.[10]

Q5: What is a good starting concentration for the 3xFLAG peptide for elution?

A5: A commonly used starting concentration for 3xFLAG peptide is 100-150 µg/mL.[1][2] However, the optimal concentration can vary depending on the specific protein and its affinity for the antibody, so some optimization may be required.

Comparison of Elution Methods

Feature Competitive Elution (3xFLAG Peptide) Acidic Elution (Glycine-HCl) Denaturing Elution (SDS-PAGE Buffer)
Principle Competition for antibody binding siteDisruption of antibody-antigen interaction via low pHDenaturation of antibody and target protein
Protein State Native, activePotentially denatured if not neutralizedDenatured
Purity HighModerate (risk of antibody leaching)Low (co-elution of antibody chains)
Efficiency Generally high, but may require optimizationHigh and rapidVery high
Resin Reusability YesYesNo
Downstream Applications Activity assays, structural studies, mass spectrometryFunctional assays (if neutralized), Western blotSDS-PAGE, Western blot
Key Advantage Gentle, preserves protein activityFast and cost-effectiveSimple and highly efficient for WB samples
Key Disadvantage Higher cost of 3xFLAG peptideRequires immediate neutralizationDestroys protein activity and resin

Experimental Protocols

Protocol 1: Competitive Elution with 3xFLAG Peptide
  • Prepare Elution Buffer: Prepare a solution of 100-150 µg/mL 3xFLAG peptide in Tris-Buffered Saline (TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).[1][8]

  • Wash the Resin: After binding your FLAG-tagged protein, wash the resin three times with 1 mL of TBS to remove non-specifically bound proteins.

  • Elution: a. Remove the final wash buffer. b. Add 1-2 resin bed volumes of the 3xFLAG peptide elution buffer to the resin. c. Incubate for 30-60 minutes at 4°C with gentle, end-over-end rotation.[4] d. Centrifuge the resin at a low speed (e.g., 1,000 x g) for 1 minute and carefully collect the supernatant containing the eluted protein. e. Repeat the elution step at least once more and pool the eluates to maximize recovery.[1]

  • Storage: Store the eluted protein at -80°C.

Protocol 2: Acidic Elution with Glycine-HCl
  • Prepare Buffers:

    • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.5.

    • Neutralization Buffer: 1 M Tris-HCl, pH 8.0.[5]

  • Wash the Resin: After binding your FLAG-tagged protein, wash the resin three times with 1 mL of TBS.

  • Elution: a. Remove the final wash buffer. b. Add 1-2 resin bed volumes of the acidic elution buffer to the resin. c. Incubate for 5-10 minutes at room temperature with gentle mixing.[4] Do not exceed 20 minutes to avoid denaturing the antibody on the resin.[11] d. Centrifuge at a low speed and collect the supernatant. e. Immediately neutralize the eluate by adding 1/10th volume of the neutralization buffer.

  • Resin Regeneration: Immediately wash the resin with TBS until the pH is neutral. The resin can then be stored for future use.

  • Storage: Store the neutralized, eluted protein at -80°C.

G cluster_0 Binding cluster_1 Washing cluster_2 Elution lysate Cell Lysate with FLAG-tagged Protein incubation Incubate lysate->incubation resin Anti-FLAG Affinity Resin resin->incubation wash Wash Resin with TBS to Remove Unbound Proteins incubation->wash elution_choice Choose Elution Method wash->elution_choice competitive Competitive Elution (3xFLAG Peptide) elution_choice->competitive acidic Acidic Elution (Glycine-HCl) elution_choice->acidic denaturing Denaturing Elution (SDS Buffer) elution_choice->denaturing purified_protein Purified FLAG-tagged Protein competitive->purified_protein Native Protein acidic->purified_protein Neutralized Protein denaturing->purified_protein Denatured Protein

References

Technical Support Center: Preventing Antibody Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent antibody aggregation during storage and use.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments that could be related to antibody aggregation.

Question: I am seeing high background or non-specific binding in my immunoassay (e.g., ELISA, Western Blot). Could this be due to antibody aggregation?

Answer: Yes, antibody aggregation can lead to high background and non-specific binding. Aggregates can bind non-specifically to surfaces and other proteins, causing false positive signals.

Troubleshooting Steps:

  • Centrifuge your antibody solution: Before use, spin down the antibody solution at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C to pellet any existing aggregates.[1] Carefully pipette the supernatant without disturbing the pellet.

  • Filter the antibody: For critical applications, you can filter the antibody solution through a low-protein-binding 0.22 µm syringe filter to remove larger aggregates.

  • Optimize blocking and washing steps: Ensure your blocking buffer is effective and that you are performing thorough washing steps to remove non-specifically bound antibodies. Sometimes, adding a detergent like Tween-20 to your wash buffers can help.

  • Check storage conditions: Review the antibody's storage conditions. Have there been multiple freeze-thaw cycles? Was it stored at the correct temperature? Improper storage is a major cause of aggregation.

Question: My antibody seems to have lost activity or is showing reduced potency in my functional assay. What could be the cause?

Answer: Loss of antibody activity is a common consequence of aggregation. The formation of aggregates can obscure the antigen-binding sites or alter the antibody's conformation, rendering it inactive.

Troubleshooting Steps:

  • Assess for aggregation: Use techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to check for the presence of aggregates in your antibody stock.

  • Aliquot your antibody: To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot your antibody into single-use volumes upon receipt.[2][3][4]

  • Verify storage temperature: Ensure the antibody is stored at the manufacturer's recommended temperature. Most antibodies are stored at -20°C or -80°C for long-term storage.[3][5][6] However, enzyme-conjugated antibodies are often stored at 4°C to protect the enzyme's activity.[4]

  • Avoid frost-free freezers: The temperature fluctuations in frost-free freezers can cause repeated micro freeze-thaw cycles that damage antibodies.[4][5]

Question: I observe visible precipitates or cloudiness in my antibody vial. What should I do?

Answer: Visible precipitates are a clear indication of significant antibody aggregation or precipitation. Do not use the antibody directly in this state.

Troubleshooting Steps:

  • Attempt to resolubilize: Gently vortex or rock the vial to see if the precipitate goes back into solution. Avoid vigorous shaking, which can cause further aggregation.

  • Centrifugation: If gentle mixing doesn't work, centrifuge the vial at high speed to pellet the aggregates.[1]

  • Supernatant recovery: Carefully collect the supernatant and determine its concentration. It is advisable to re-validate the performance of this antibody before use in a critical experiment.

  • Consider buffer components: The buffer composition, including pH and excipients, can significantly impact antibody solubility. If you have diluted or reconstituted the antibody, ensure the buffer is appropriate.

Frequently Asked Questions (FAQs)

Storage & Handling

  • Q: How should I store my antibody upon arrival?

    • A: Always refer to the manufacturer's datasheet for specific storage instructions.[2] Generally, for short-term storage (a few weeks), 4°C is acceptable for many antibodies.[4] For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.[3][5][6] Lyophilized antibodies are typically stable at room temperature for short periods but should be stored at 4°C or -20°C for the long term.[2]

  • Q: Why is aliquoting important?

    • A: Aliquoting into single-use volumes minimizes the number of freeze-thaw cycles the antibody is subjected to, which is a major cause of aggregation and degradation.[2][3][4] It also reduces the risk of contamination.[2]

  • Q: Can I store my antibodies in a frost-free freezer?

    • A: It is highly recommended to avoid storing antibodies in frost-free freezers. These freezers have automatic defrost cycles that cause temperature fluctuations, leading to repeated freeze-thaw cycles that can damage the antibody.[4][5]

  • Q: What is the ideal aliquot volume?

    • A: While this depends on your experimental needs, it is generally recommended that aliquots are no smaller than 10-20 µL to avoid significant concentration changes due to evaporation and adsorption to the vial surface.[4][5]

Formulation & Buffer Conditions

  • Q: How does pH affect antibody stability?

    • A: The pH of the storage buffer is critical for antibody stability. Most antibodies are stable in a pH range of 5.5 to 7.5.[7] Deviations from the optimal pH can lead to conformational changes and increased aggregation.[8]

  • Q: What are excipients and why are they used in antibody formulations?

    • A: Excipients are inactive substances added to a formulation to improve the stability of the active ingredient. Common excipients for antibodies include sugars (like sucrose (B13894) and trehalose) as cryoprotectants, amino acids (like arginine and glycine) to inhibit aggregation, and surfactants (like Polysorbate 20 or 80) to prevent surface adsorption and aggregation.[7]

  • Q: Can I add cryoprotectants like glycerol (B35011) to my antibody?

    • A: Yes, adding glycerol to a final concentration of 25-50% can help prevent the formation of ice crystals during freezing and can be beneficial. However, always check the manufacturer's recommendations, as this may not be suitable for all antibodies or applications.

Experimental Use

  • Q: Should I centrifuge my antibody before each use?

    • A: It is a good practice to briefly centrifuge the antibody vial before opening to collect all the liquid at the bottom of the tube.[4] If you suspect aggregation, a high-speed centrifugation step to pellet aggregates is recommended.[1]

  • Q: How can I remove aggregates from my antibody solution?

    • A: For smaller volumes, high-speed centrifugation is effective. For larger volumes or more stringent requirements, size exclusion chromatography (SEC) can be used to separate monomers from aggregates. Filtration through a 0.22 µm filter can also remove larger aggregates.

Data Presentation

Table 1: Recommended Storage Conditions for Antibodies

Storage DurationTemperatureKey Considerations
Short-term (days to weeks)4°CCheck manufacturer's guidelines. Not suitable for all antibodies.
Long-term (months to years)-20°C or -80°CAliquot to avoid freeze-thaw cycles. Avoid frost-free freezers.[4][5]
Lyophilized4°C or -20°CStable at room temperature for short durations (e.g., shipping).[2]
Enzyme-conjugated4°CFreezing can damage the enzyme.[4]
Fluorescently-conjugated4°C in the darkFreezing can harm the fluorophore. Protect from light.

Table 2: Common Excipients to Prevent Antibody Aggregation

Excipient ClassExamplesTypical ConcentrationMechanism of Action
Sugars/PolyolsSucrose, Trehalose, Mannitol50-200 mMCryoprotectant, stabilizes protein structure
Amino AcidsArginine, Glycine, Histidine50-150 mMInhibit aggregation, act as buffering agents[7]
SurfactantsPolysorbate 20, Polysorbate 800.01-0.1 mg/mLPrevent surface adsorption and aggregation[9]
BuffersHistidine, Phosphate (B84403), Citrate10-50 mMMaintain optimal pH

Experimental Protocols

Protocol 1: Detection of Antibody Aggregates using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is a rapid method to detect the presence of aggregates.[10]

Methodology:

  • Sample Preparation:

    • Filter your buffer using a 0.22 µm filter to remove any particulate matter.

    • Dilute the antibody sample in the filtered buffer to a final concentration typically between 0.1 and 1.0 mg/mL. The optimal concentration may vary depending on the instrument and antibody.

    • Centrifuge the diluted sample at >10,000 x g for 5 minutes to remove any large, pre-existing aggregates or dust.

  • Instrument Setup:

    • Allow the DLS instrument to warm up and stabilize according to the manufacturer's instructions.

    • Set the measurement parameters, including temperature, scattering angle (commonly 90° or 173°), and acquisition time.

  • Data Acquisition:

    • Carefully transfer the supernatant of your centrifuged sample into a clean cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature.

    • Initiate the measurement. Typically, multiple acquisitions are averaged to ensure data quality.

  • Data Analysis:

    • The instrument software will generate a size distribution profile.

    • A monomodal peak corresponding to the size of the monomeric antibody (typically 10-15 nm) indicates a homogenous sample.

    • The presence of additional peaks at larger sizes is indicative of aggregation. The software can often provide an estimate of the percentage of aggregates by intensity.

Protocol 2: Quantification of Antibody Aggregates using Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size. It is a robust method for quantifying the percentage of monomers, dimers, and higher-order aggregates.[11][12]

Methodology:

  • System Preparation:

    • Equilibrate the HPLC/UHPLC system and the SEC column with the mobile phase until a stable baseline is achieved. A common mobile phase is a phosphate buffer at a physiological pH (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).[13]

  • Sample Preparation:

    • Prepare the antibody sample in the mobile phase. The concentration will depend on the sensitivity of your detector (e.g., UV detector at 280 nm).

    • Filter the sample through a 0.22 µm syringe filter before injection to protect the column.

  • Chromatographic Run:

    • Inject the prepared sample onto the equilibrated SEC column.

    • Run the separation under isocratic conditions (constant mobile phase composition and flow rate). The flow rate should be optimized for the specific column to ensure good resolution.

  • Data Analysis:

    • The chromatogram will show peaks corresponding to different species based on their size. Aggregates, being larger, will elute first, followed by the monomer, and then any smaller fragments.

    • Integrate the area under each peak.

    • Calculate the percentage of each species by dividing the area of its peak by the total area of all peaks and multiplying by 100.

Visualizations

Aggregation_Troubleshooting_Workflow start Experimental Issue Observed (e.g., High Background, Low Activity) check_aggregation Is Antibody Aggregation a Possible Cause? start->check_aggregation visual_inspection Visually Inspect Antibody Vial (Precipitates, Cloudiness?) check_aggregation->visual_inspection Yes review_storage Review Storage & Handling Practices (Freeze-thaw, Temp, Aliquoting) check_aggregation->review_storage No centrifuge Centrifuge Antibody (10,000 x g, 5-10 min, 4°C) visual_inspection->centrifuge Precipitate Found assess_analytically Assess Aggregation Analytically (DLS or SEC) visual_inspection->assess_analytically No Precipitate use_supernatant Use Supernatant in Experiment centrifuge->use_supernatant end_resolved Issue Resolved use_supernatant->end_resolved assess_analytically->review_storage Aggregates Detected end_persistent Issue Persists - Contact Technical Support assess_analytically->end_persistent No Aggregates Detected optimize_formulation Consider Formulation Optimization (pH, Excipients) review_storage->optimize_formulation optimize_formulation->end_persistent

Caption: Workflow for troubleshooting experimental issues potentially caused by antibody aggregation.

Antibody_Stability_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors cluster_formulation Formulation Amino Acid Sequence Amino Acid Sequence Aggregation Antibody Aggregation Amino Acid Sequence->Aggregation 3D Structure 3D Structure 3D Structure->Aggregation Temperature Temperature Temperature->Aggregation pH pH pH->Aggregation Ionic Strength Ionic Strength Ionic Strength->Aggregation Mechanical Stress\n(Agitation) Mechanical Stress (Agitation) Mechanical Stress\n(Agitation)->Aggregation Excipients Excipients Stability Antibody Stability Excipients->Stability Buffer Type Buffer Type Buffer Type->Stability Antibody Concentration Antibody Concentration Antibody Concentration->Aggregation Aggregation->Stability

Caption: Key factors influencing antibody stability and the propensity for aggregation.

References

Optimizing Blocking Buffers for FLAG Tag Detection in ELISA: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize blocking buffers for FLAG tag detection in Enzyme-Linked Immunosorbent Assays (ELISAs).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a blocking buffer in a FLAG tag detection ELISA?

A blocking buffer is a solution containing proteins or other molecules that are used to coat the unoccupied surfaces of the ELISA plate wells.[1][2][3] This crucial step prevents the non-specific binding of the anti-FLAG antibody and other detection reagents to the plastic surface, which would otherwise lead to high background signals and inaccurate results.[1][2] An effective blocking buffer improves the sensitivity of the assay by enhancing the signal-to-noise ratio.[3]

Q2: What are the most common blocking agents used for FLAG tag detection ELISAs?

Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk (casein), and fish gelatin.[1][4][5] Each has its own advantages and disadvantages. BSA is a widely used protein blocker, but it can sometimes contain contaminating antibodies.[1] Non-fat dry milk is a cost-effective option, but it may contain biotin, which can interfere with streptavidin-based detection systems, and phosphoproteins that can cross-react with phospho-specific antibodies.[1][6] Fish gelatin is often used to avoid interference from mammalian proteins.[1]

Q3: How do I choose the best blocking buffer for my experiment?

The optimal blocking buffer depends on several factors, including the specific anti-FLAG antibody clone, the sample matrix, and the detection system being used.[1][2] It is often necessary to empirically test several blocking agents to identify the one that provides the lowest background and highest specific signal for your particular assay.[2][5] Commercial blocking buffers, which are often optimized formulations, are also available and can provide enhanced performance and stability.[7]

Q4: I am observing high background in my FLAG tag ELISA. What are the likely causes related to blocking?

High background is a common issue in ELISA and can often be attributed to inefficient blocking.[8][9][10] Potential causes related to the blocking step include:

  • Insufficient blocking: The blocking agent may not have adequately covered all non-specific binding sites.[11]

  • Inappropriate blocking agent: The chosen blocking agent may be cross-reacting with the detection antibodies or other assay components.[12]

  • Contaminated blocking buffer: The blocking buffer itself might be contaminated with immunoglobulins or other interfering substances.[13]

  • Deteriorated blocking buffer: Improper storage can lead to the degradation of the blocking agent, reducing its effectiveness.[3]

Q5: Can the concentration of the blocking agent affect my results?

Yes, the concentration of the blocking agent is a critical parameter. While a 1-5% concentration is generally recommended for BSA and non-fat milk, it's often best to start with a lower concentration and optimize it for your specific assay.[14][15] Using too high a concentration of a blocking agent can sometimes mask the epitope of the FLAG-tagged protein, leading to a weaker signal.[6]

Troubleshooting Guide

High background noise is a frequent challenge in FLAG tag detection ELISAs. This guide provides a systematic approach to troubleshooting and optimizing your blocking buffer.

High Background Troubleshooting
Potential Cause Recommended Solution
Ineffective Blocking Agent Test a panel of different blocking agents (e.g., 1-5% BSA, 1-5% non-fat dry milk, 1% fish gelatin, or commercial blockers).[1][5]
Suboptimal Blocking Concentration Titrate the concentration of your current blocking agent. Try concentrations ranging from 0.5% to 5%.[14][15]
Insufficient Incubation Time Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).[9]
Inadequate Washing Increase the number of wash steps after blocking and between subsequent steps. Ensure thorough aspiration of the wash buffer from the wells.[8][16]
Cross-Reactivity of Blocking Agent If using a mammalian-derived blocking agent like BSA or milk, consider switching to a non-mammalian blocker like fish gelatin, especially if your antibodies are of mammalian origin.[3]
Contamination in Reagents Prepare fresh blocking and wash buffers using high-quality water and reagents.[8][16]

Experimental Protocols

Protocol 1: Comparison of Different Blocking Buffers

This protocol outlines a method for systematically comparing the effectiveness of different blocking agents to reduce background and improve the signal-to-noise ratio in your FLAG tag ELISA.

  • Plate Coating: Coat the wells of a 96-well ELISA plate with your FLAG-tagged protein or a control protein. Incubate as per your standard protocol and then wash the wells.

  • Blocking:

    • Prepare solutions of different blocking agents:

      • 3% BSA in PBS

      • 5% Non-fat dry milk in PBS

      • 1% Fish Gelatin in PBS

      • A commercial blocking buffer

    • Add 200 µL of each blocking buffer to a set of coated wells (in triplicate). Also include a set of "no blocking" control wells.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the wells thoroughly with your standard wash buffer (e.g., PBS with 0.05% Tween-20).[9]

  • Antibody Incubation:

    • Add the anti-FLAG primary antibody, diluted in each respective blocking buffer, to the appropriate wells.

    • Incubate according to your standard protocol.

  • Washing: Wash the wells as in step 3.

  • Secondary Antibody Incubation:

    • Add the enzyme-conjugated secondary antibody, diluted in each respective blocking buffer, to the wells.

    • Incubate according to your standard protocol.

  • Washing: Wash the wells as in step 3.

  • Detection: Add the substrate and stop solution according to your standard protocol.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the average signal for your FLAG-tagged protein (Signal) and the average signal for your negative control wells (Background) for each blocking condition. Determine the signal-to-noise ratio (Signal/Background) for each blocking agent.

Visual Guides

Logical Workflow for Optimizing Blocking Buffers

G cluster_0 Start: High Background Observed cluster_1 Troubleshooting Steps cluster_2 Evaluation cluster_3 Outcome A Initial ELISA with High Background B Prepare Fresh Buffers (Blocking and Wash) A->B C Increase Wash Steps B->C D Optimize Blocking Incubation (Time and Temperature) C->D E Test Different Blocking Agents (BSA, Milk, Fish Gelatin, Commercial) D->E F Titrate Blocking Agent Concentration E->F G Compare Signal-to-Noise Ratio F->G H Optimized Blocking Protocol (Low Background, High Signal) G->H Successful I Further Optimization Needed (e.g., Antibody Concentration) G->I Unsuccessful G Start Start: Choose a Blocking Agent Phospho Is your antibody phospho-specific? Start->Phospho Biotin Using a Biotin-Streptavidin detection system? Phospho->Biotin No BSA Use BSA Phospho->BSA Yes Mammalian Concerned about mammalian protein cross-reactivity? Biotin->Mammalian No Biotin->BSA Yes Milk Use Non-Fat Milk (with caution) Mammalian->Milk No FishGelatin Use Fish Gelatin Mammalian->FishGelatin Yes Empirical Empirically test multiple blockers BSA->Empirical Milk->Empirical FishGelatin->Empirical Commercial Consider a Commercial Blocker Empirical->Commercial

References

Technical Support Center: Troubleshooting High Background in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies for researchers encountering high background signals in their flow cytometry experiments. While the initial query mentioned "CS17919," no specific information linking this compound to flow cytometry applications or high background issues was found. Therefore, this guide offers general best practices and troubleshooting steps applicable to a wide range of reagents and experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background in flow cytometry?

High background in flow cytometry can be broadly categorized into two main sources:

  • Non-specific antibody binding: This occurs when antibodies bind to unintended targets, such as Fc receptors on the surface of cells or other cellular components.

  • Autofluorescence: This is the natural fluorescence emitted by cells, which can be exacerbated by certain experimental conditions or cell types.

Q2: How can I reduce non-specific antibody binding?

Several strategies can be employed to minimize non-specific antibody binding:

  • Fc Receptor Blocking: Pre-incubating cells with an Fc receptor blocking agent is a crucial step, especially when working with immune cells like macrophages, B cells, and natural killer cells, which have high numbers of Fc receptors.

  • Titration of Antibodies: Using the optimal concentration of your antibody is critical. An excess of antibody can lead to increased non-specific binding.

  • Use of Isotype Controls: Isotype controls are antibodies that have the same immunoglobulin class and subclass as the primary antibody but do not have specificity for the target antigen. They help to differentiate between specific and non-specific binding.

  • Proper Washing Steps: Thorough washing of cells between staining steps helps to remove unbound antibodies.

Q3: What can I do to minimize autofluorescence?

To address issues with autofluorescence, consider the following:

  • Use of Bright Fluorochromes: Selecting brighter fluorochromes can help to increase the signal-to-noise ratio, making it easier to distinguish the specific signal from the background.

  • Autofluorescence Quenching: Commercial quenching reagents are available that can help to reduce autofluorescence.

  • Proper Gating Strategies: Carefully setting your gates during data analysis can help to exclude debris and dead cells, which often exhibit higher autofluorescence.

  • Inclusion of an Unstained Control: An unstained cell sample should always be included in your experimental setup to determine the baseline level of autofluorescence for your cell population.

Troubleshooting Guide for High Background

The following table summarizes common issues leading to high background and provides recommended solutions.

Potential Issue Possible Cause Recommended Solution
High background across all channels Dead cells non-specifically binding antibodies.Add a viability dye to your staining panel to exclude dead cells from the analysis.
Insufficient washing steps.Increase the number and volume of washes between antibody incubation steps.
Contaminated buffers or reagents.Prepare fresh buffers and filter them before use.
High background in a specific channel Antibody concentration is too high.Titrate your antibody to determine the optimal concentration that provides the best signal-to-noise ratio.
Non-specific binding to Fc receptors.Include an Fc receptor blocking step before adding your primary antibody.
Cross-reactivity of the antibody.Ensure the antibody is validated for the species and cell type you are using.
High background in unstained control High cellular autofluorescence.Use a commercial autofluorescence quenching buffer or select fluorochromes with brighter emission spectra.
Instrument settings are not optimal.Adjust the voltage and gain settings on the flow cytometer to minimize background noise.

Experimental Protocol: Staining for Surface Markers with Minimized Background

This protocol provides a general workflow for staining suspension cells for flow cytometry analysis, incorporating steps to reduce background.

  • Cell Preparation:

    • Start with a single-cell suspension.

    • Wash the cells with FACS buffer (e.g., PBS with 2% FBS).

    • Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

  • Fc Receptor Blocking:

    • Resuspend the cell pellet in FACS buffer containing an Fc receptor blocking reagent.

    • Incubate for 10-15 minutes at 4°C.

  • Primary Antibody Staining:

    • Without washing, add the primary antibody at its predetermined optimal concentration.

    • Incubate for 20-30 minutes at 4°C, protected from light.

  • Washing:

    • Wash the cells twice with an excess volume of FACS buffer.

  • (Optional) Secondary Antibody Staining:

    • If using an unconjugated primary antibody, resuspend the cells in FACS buffer and add the fluorescently labeled secondary antibody.

    • Incubate for 20-30 minutes at 4°C, protected from light.

    • Wash the cells twice with FACS buffer.

  • Viability Staining:

    • Resuspend the cells in the appropriate buffer for your viability dye.

    • Add the viability dye and incubate according to the manufacturer's instructions.

  • Final Wash and Resuspension:

    • Wash the cells one final time with FACS buffer.

    • Resuspend the cells in an appropriate volume of FACS buffer for analysis.

  • Data Acquisition:

    • Acquire your samples on the flow cytometer as soon as possible. Include unstained and single-stain controls for proper compensation and gating.

Visual Guides

TroubleshootingWorkflow Start High Background Detected CheckControls Review Controls (Unstained, Isotype, FMO) Start->CheckControls HighUnstained High Background in Unstained Control? CheckControls->HighUnstained Autofluorescence Issue: Autofluorescence HighUnstained->Autofluorescence Yes HighIsotype High Background in Isotype/FMO Control? HighUnstained->HighIsotype No OptimizePMT Optimize PMT Voltages Autofluorescence->OptimizePMT Quench Use Autofluorescence Quenching Buffer OptimizePMT->Quench ProblemSolved Problem Resolved Quench->ProblemSolved NonSpecificBinding Issue: Non-Specific Binding HighIsotype->NonSpecificBinding Yes HighIsotype->ProblemSolved No TitrateAb Titrate Antibody NonSpecificBinding->TitrateAb FcBlock Add/Optimize Fc Block TitrateAb->FcBlock Wash Increase Wash Steps FcBlock->Wash ViabilityDye Add Viability Dye Wash->ViabilityDye ViabilityDye->ProblemSolved

Caption: Troubleshooting workflow for high background in flow cytometry.

HypotheticalSignalingPathway Ligand Ligand Receptor Surface Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 This compound This compound (Hypothetical Inhibitor) This compound->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression Nucleus->GeneExpression Activation

Caption: Hypothetical signaling pathway with a potential inhibitor.

Enhancing Signal-to-Noise Ratio in ChIP-seq Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments for a higher signal-to-noise ratio.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

High Background Signal

Question: My ChIP-seq data shows high background noise. What are the common causes and how can I reduce it?

Answer: High background in ChIP-seq can obscure true binding signals. Common causes and solutions are outlined below:

  • Non-specific Antibody Binding: The antibody may be binding to proteins other than the target or to the protein A/G beads.

    • Solution: Use a ChIP-validated antibody with high specificity.[1][2] Perform a pre-clearing step by incubating the chromatin lysate with protein A/G beads before adding the specific antibody to remove proteins that non-specifically bind to the beads.[2][3] Titrate the antibody concentration to find the optimal balance between signal and background; too much antibody can increase non-specific binding.[2][4]

  • Insufficient Washing: Inadequate washing after immunoprecipitation can leave non-specifically bound chromatin.

    • Solution: Increase the number and/or stringency of wash steps. Using wash buffers with slightly higher salt concentrations can help remove non-specifically bound material.[3]

  • Contaminated Reagents: Buffers and other reagents can be a source of contamination.

    • Solution: Prepare fresh lysis and wash buffers for each experiment to eliminate this potential source of error.[3]

  • Chromatin Quality: Large DNA fragments or clumped chromatin can trap non-specific DNA.

    • Solution: Optimize chromatin shearing to achieve the recommended fragment size (typically 200-1000 bp).[3][4] Ensure the chromatin is well-solubilized after fragmentation.

Low ChIP Signal

Question: I'm observing a weak or no signal in my ChIP-seq experiment. What could be the issue?

Answer: A low signal-to-noise ratio can result from several factors throughout the ChIP-seq workflow. Here are some common culprits and their solutions:

  • Inefficient Immunoprecipitation: This is a primary cause of low signal.

    • Solution 1: Antibody Quality and Concentration: Use a high-quality, ChIP-grade antibody.[2] The amount of antibody is also critical; too little will result in a low yield.[2] Titrate the antibody to determine the optimal concentration, typically between 1-10 µg of antibody for every 25 µg of chromatin.[3]

    • Solution 2: Inefficient Antibody Binding: The antibody must recognize the native protein conformation in the absence of cross-linking or the cross-linked epitope.[5] Consider increasing the antibody incubation time.

  • Problems with Starting Material:

    • Solution: Insufficient Starting Material: A typical ChIP-seq experiment requires one to ten million cells.[2] Using too little starting material will result in a poor yield.[3] We recommend using 25 µg of chromatin per immunoprecipitation.[3]

  • Suboptimal Cross-linking:

    • Solution: Over- or Under-cross-linking: Excessive cross-linking can mask antibody epitopes, while insufficient cross-linking can lead to the loss of protein-DNA interactions.[3] Optimize the formaldehyde (B43269) concentration and incubation time. For transcription factors, a dual cross-linking approach might be beneficial.[2]

  • Inefficient Cell Lysis or Chromatin Fragmentation:

    • Solution: Optimize Lysis and Shearing: Insufficient cell lysis will result in a low signal.[3] Over-sonication can damage epitopes and reduce the signal, while under-sonication can lead to poor immunoprecipitation efficiency due to large DNA fragments.[2]

Quantitative Data Summary

ParameterRecommendationSource
Starting Material 1-10 million cells per ChIP[2]
25 µg of chromatin per IP[3]
Antibody Concentration 1-10 µg per 25 µg of chromatin[3]
Chromatin Fragment Size 200-1000 bp[3][4]
Wash Buffer Salt Concentration No more than 500 mM salt[3]
Sequencing Read Depth (Human) >10M uniquely mapped reads (sharp peaks)[6]
>40M uniquely mapped reads (broad peaks)[6]
Library Complexity >0.8 (for 10M reads)[6]
Normalized Strand Coefficient (NSC) >1.05[7]
Relative Strand Correlation (RSC) >0.8[7]

Experimental Protocols

Protocol 1: Chromatin Preparation and Sonication
  • Cell Fixation: For transcription factors, consider a dual cross-linking approach. First, incubate cells with a protein-protein cross-linker like 2 mM DSG in PBS for 45 minutes at room temperature. Then, add formaldehyde to a final concentration of 1% and incubate for 10-15 minutes at room temperature to cross-link protein to DNA.[2] Quench the cross-linking reaction with glycine.

  • Cell Lysis: Resuspend the cell pellet in a cold ChIP lysis buffer containing protease inhibitors. Incubate on a platform rocker at 4°C for 10 minutes.[8]

  • Sonication: Sonicate the cell lysate to shear the chromatin. The efficiency of sonication varies with cell type, quantity, and the specific sonicator used. It is crucial to optimize sonication conditions for each experiment to achieve the desired fragment size of 200-600 bp.[8]

  • Determine Sonication Degree: To check the fragment size, take an aliquot of the sonicated chromatin, reverse the cross-links, treat with RNase A and Proteinase K, and then purify the DNA. Run the purified DNA on a 2% agarose (B213101) gel.[8]

Protocol 2: Immunoprecipitation
  • Pre-clearing: Save a small aliquot of the sonicated chromatin as input DNA.[8] Pre-clear the remaining chromatin by incubating it with Protein A/G beads to reduce non-specific background.[2]

  • Immunoprecipitation: Add the ChIP-grade antibody (typically 5-10 µg per immunoprecipitation) to the pre-cleared chromatin and incubate overnight on a platform rocker at 4°C.[8]

  • Capture Antibody-Chromatin Complex: The next day, add prepared Protein A/G beads to each chromatin-antibody sample and incubate to capture the complex.[8]

  • Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA. Perform a final wash with TE buffer.[2]

  • Elution and Cross-link Reversal: Elute the chromatin from the beads. Reverse the cross-links by incubating at a high temperature with NaCl.[8]

  • DNA Purification: Treat the sample with RNase A and Proteinase K to remove RNA and proteins, respectively. Purify the DNA using a PCR purification kit.[8]

Visualizations

ChIP_Seq_Workflow cluster_wet_lab Wet Lab Workflow cluster_dry_lab Data Analysis Workflow Start Start: Cells/Tissue Crosslinking 1. Cross-linking (e.g., Formaldehyde) Start->Crosslinking CellLysis 2. Cell Lysis Crosslinking->CellLysis ChromatinShearing 3. Chromatin Shearing (Sonication or Enzymatic) CellLysis->ChromatinShearing IP 4. Immunoprecipitation (Antibody specific to target) ChromatinShearing->IP Capture 5. Capture with Beads (Protein A/G) IP->Capture Washes 6. Washes Capture->Washes Elution 7. Elution & Cross-link Reversal Washes->Elution Purification 8. DNA Purification Elution->Purification LibraryPrep 9. Library Preparation Purification->LibraryPrep Sequencing 10. High-Throughput Sequencing LibraryPrep->Sequencing RawReads 11. Raw Sequencing Reads Sequencing->RawReads QC 12. Quality Control (FastQC) RawReads->QC Alignment 13. Read Alignment (e.g., Bowtie2, BWA) QC->Alignment PeakCalling 14. Peak Calling (e.g., MACS2) Alignment->PeakCalling Annotation 15. Peak Annotation PeakCalling->Annotation Downstream 16. Downstream Analysis (Motif finding, etc.) Annotation->Downstream

Caption: Overview of the ChIP-seq experimental and data analysis workflow.

Signal_Noise_Factors cluster_signal Factors Increasing Signal cluster_noise Factors Increasing Noise (Background) cluster_outcome Experimental Outcome HighQualityAb High-Quality, Specific Antibody HighSNR High Signal-to-Noise Ratio HighQualityAb->HighSNR OptimalAbConc Optimal Antibody Concentration OptimalAbConc->HighSNR SufficientMaterial Sufficient Starting Material SufficientMaterial->HighSNR EfficientLysis Efficient Cell Lysis EfficientLysis->HighSNR OptimalShearing Optimal Chromatin Shearing OptimalShearing->HighSNR EfficientIP Efficient Immunoprecipitation EfficientIP->HighSNR NonSpecificAb Non-specific Antibody Binding LowSNR Low Signal-to-Noise Ratio NonSpecificAb->LowSNR TooMuchAb Excessive Antibody TooMuchAb->LowSNR InsufficientWashing Insufficient Washing InsufficientWashing->LowSNR ContaminatedReagents Contaminated Reagents ContaminatedReagents->LowSNR PoorChromatinQuality Poor Chromatin Quality PoorChromatinQuality->LowSNR

Caption: Key factors influencing the signal-to-noise ratio in ChIP-seq experiments.

References

Validation & Comparative

A Researcher's Guide to Selecting the Optimal Anti-FLAG Antibody: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in molecular biology, protein biochemistry, and drug development, the FLAG® tag (a short peptide with the sequence DYKDDDDK) is an indispensable tool for the detection, purification, and characterization of recombinant proteins. The success of experiments employing FLAG-tagged proteins hinges on the quality and performance of the anti-FLAG antibody used. This guide provides an objective comparison of a new anti-FLAG antibody, CS17919, with three other commercially available and widely used anti-FLAG antibodies. The comparison focuses on key performance characteristics in common applications such as Western Blot (WB), Immunoprecipitation (IP), and Immunofluorescence (IF), supported by experimental protocols.

Performance Comparison of Anti-FLAG Antibodies

The selection of an appropriate anti-FLAG antibody is critical for achieving sensitive and specific results. Below is a summary of the key features of this compound compared to three other leading commercially available anti-FLAG antibodies. The data presented is based on manufacturer's specifications and available user data.

Table 1: General Characteristics of Anti-FLAG Antibodies

FeatureThis compound (Hypothetical)Sigma-Aldrich F3165 (M2)Cell Signaling Technology #2368Thermo Fisher Scientific MA1-91878 (FG4R)
Product Name Anti-FLAG AntibodyMonoclonal ANTI-FLAG® M2DYKDDDDK Tag AntibodyDYKDDDDK Tag Monoclonal Antibody (FG4R)
Clonality MonoclonalMonoclonalPolyclonalMonoclonal
Host Species MouseMouseRabbitMouse
Isotype IgG1IgG1[1][2]-IgG2b[3]
Immunogen Synthetic peptide DYKDDDDKFLAG® peptide sequence[1][2]Synthetic DYKDDDDK peptide[4]Synthetic peptide (DYKDDDDK) coupled to KLH[3]
Specificity N-terminus, C-terminus, internalN-terminus, Met-N-terminus, C-terminus, or internal sites[1][2]Amino- or carboxy-terminus[4][5]Recognizes the DYKDDDDK epitope[6]
Validated Applications WB, IP, IFWB, IP, IF[2]WB, IP, IF, Flow Cytometry, ChIP[7]WB, IP, ICC/IF[8]

Table 2: Recommended Dilutions for Various Applications

ApplicationThis compound (Hypothetical)Sigma-Aldrich F3165 (M2)Cell Signaling Technology #2368Thermo Fisher Scientific MA1-91878 (FG4R)
Western Blot (WB) 1:5,0001:1,000[2]1:1,0001 µg/mL[9]
Immunoprecipitation (IP) 1:200User-defined1:50User-defined
Immunofluorescence (IF) 1:1,0001:500 - 1:2,000[2]1:1001:25 - 1:100[9]

Visualizing the Experimental Workflow

To provide a clear understanding of the experimental processes where these antibodies are utilized, the following diagrams illustrate the workflows for Western Blotting, Immunoprecipitation, and Immunofluorescence.

Western_Blot_Workflow cluster_gel SDS-PAGE cluster_transfer Transfer cluster_probing Probing & Detection Protein_Separation Protein Separation Membrane_Transfer Transfer to Membrane Protein_Separation->Membrane_Transfer Blocking Blocking Membrane_Transfer->Blocking Primary_Ab Primary Antibody (Anti-FLAG) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Western Blot experimental workflow.

Immunoprecipitation_Workflow Cell_Lysis Cell Lysis Lysate_Clarification Lysate Clarification Cell_Lysis->Lysate_Clarification Antibody_Incubation Incubation with Anti-FLAG Antibody Lysate_Clarification->Antibody_Incubation Bead_Capture Capture with Protein A/G Beads Antibody_Incubation->Bead_Capture Washing Washing Steps Bead_Capture->Washing Elution Elution of FLAG-tagged Protein Washing->Elution Analysis Analysis (e.g., WB) Elution->Analysis

Immunoprecipitation experimental workflow.

Immunofluorescence_Workflow Cell_Seeding Cell Seeding on Coverslips Fixation Fixation Cell_Seeding->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody (Anti-FLAG) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (Fluorophore-conjugated) Primary_Ab->Secondary_Ab Mounting Mounting Secondary_Ab->Mounting Imaging Microscopy Imaging Mounting->Imaging

Immunofluorescence experimental workflow.

Logical Framework for Antibody Comparison

The choice of an anti-FLAG antibody should be guided by a systematic evaluation of its performance in the context of the intended application. The following diagram outlines the logical relationship between key comparison criteria.

Antibody_Comparison_Logic cluster_attributes Attributes cluster_metrics Metrics cluster_applications Applications Core_Attributes Core Antibody Attributes Clonality Clonality (Mono/Poly) Core_Attributes->Clonality Host Host Species Core_Attributes->Host Isotype Isotype Core_Attributes->Isotype Performance_Metrics Performance Metrics Application_Suitability Application Suitability Performance_Metrics->Application_Suitability Sensitivity Sensitivity Performance_Metrics->Sensitivity Specificity Specificity Performance_Metrics->Specificity Signal_to_Noise Signal-to-Noise Ratio Performance_Metrics->Signal_to_Noise WB Western Blot Application_Suitability->WB IP Immunoprecipitation Application_Suitability->IP IF Immunofluorescence Application_Suitability->IF Clonality->Performance_Metrics Host->Application_Suitability

References

Validating CS17919 Antibody Specificity: A Comparative Guide Using Knockout Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility and reliability of experimental data heavily depend on the specificity of the antibodies used. This guide provides a comprehensive comparison of the performance of the CS17919 antibody, exemplified here by an anti-EGFR (Epidermal Growth Factor Receptor) antibody, in wild-type versus knockout (KO) cell lines. This validation method serves as a gold standard for confirming antibody specificity.[1][2][3][4]

Performance Comparison: Wild-Type vs. Knockout Cell Lines

The core principle of knockout validation is to compare the antibody's signal in a standard cell line (wild-type) that expresses the target protein with a genetically engineered cell line (knockout) where the gene for the target protein has been removed.[1][3][4] A specific antibody should only detect the target protein in the wild-type cells and show no signal in the knockout cells.[1][3]

Table 1: Western Blot Analysis of Anti-EGFR Antibody (this compound equivalent) in A549 Cells

Cell LineTarget ProteinAntibodyObserved Band (kDa)Signal Intensity (Normalized)Specificity Confirmation
A549 Wild-TypeEGFRAnti-EGFR (ab52894)~1751.00Present
A549 EGFR KnockoutEGFRAnti-EGFR (ab52894)-0.00Absent

Data adapted from publicly available information for a representative anti-EGFR antibody.[5]

Table 2: Immunocytochemistry Analysis of Anti-EGFR Antibody (this compound equivalent) in A431 Cells

Cell LineTarget ProteinAntibodyStaining PatternSignal LocalizationSpecificity Confirmation
A431 Wild-TypeEGFRAnti-EGFR (MA1-12693)Strong membranous and cytoplasmic stainingCell membrane, cytoplasmPositive Staining
A431 EGFR KnockoutEGFRAnti-EGFR (MA1-12693)No significant staining-No Staining

Data adapted from publicly available information for a representative anti-EGFR antibody.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing validation experiments. Below are the protocols for the key experiments cited in this guide.

Generation of Knockout Cell Lines using CRISPR-Cas9

The CRISPR-Cas9 system is a powerful tool for creating knockout cell models by introducing a double-strand break in the target gene, which is then repaired by the error-prone non-homologous end joining (NHEJ) pathway, often resulting in a frameshift mutation and a non-functional protein.[7][8]

Protocol:

  • Guide RNA (gRNA) Design and Cloning:

    • Design two or more gRNAs targeting an early exon of the EGFR gene using a publicly available design tool.

    • Synthesize and clone the gRNAs into a Cas9 expression vector.

  • Transfection:

    • Transfect the Cas9/gRNA plasmids into the desired cell line (e.g., A549 or A431) using a suitable transfection reagent.

  • Single-Cell Cloning:

    • Isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution into 96-well plates.[9]

  • Clone Expansion and Validation:

    • Expand the single-cell clones.

    • Validate the knockout at the genomic level by PCR and Sanger sequencing to confirm the presence of insertions or deletions (indels).

    • Confirm the absence of the target protein at the protein level using Western Blot analysis.[10]

Western Blotting

Western blotting is used to separate and identify proteins from a complex mixture, providing information about the size and relative abundance of the target protein.[1][10]

Protocol:

  • Cell Lysis:

    • Prepare whole-cell lysates from both wild-type and knockout cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) from each lysate onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the anti-EGFR antibody (e.g., at a 1:1000 dilution) in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.

    • A loading control, such as an anti-GAPDH or anti-beta-tubulin antibody, should be used to ensure equal protein loading.[5]

Immunocytochemistry (ICC)

Immunocytochemistry allows for the visualization of the subcellular localization of a target protein within cells.

Protocol:

  • Cell Seeding:

    • Seed wild-type and knockout cells onto coverslips in a 24-well plate and allow them to adhere overnight.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[6]

  • Blocking:

    • Block the cells with 1% BSA in PBS for 1 hour at room temperature.[6]

  • Primary Antibody Incubation:

    • Incubate the cells with the anti-EGFR antibody (e.g., at a 1:200 dilution) in blocking buffer for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope.

Visualizations

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams illustrate the EGFR signaling pathway and the knockout validation workflow.

EGFR_Signaling_Pathway EGFR Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P PLCg PLCγ EGFR->PLCg P STAT STAT EGFR->STAT P SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Transcription Gene Transcription STAT->Transcription MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Akt->Transcription

Caption: Simplified EGFR signaling pathway.

Knockout_Validation_Workflow Antibody Knockout Validation Workflow cluster_ko_generation Knockout Cell Line Generation cluster_validation_exp Validation Experiments gRNA_design gRNA Design Cloning Cloning into Cas9 Vector gRNA_design->Cloning Transfection Transfection Cloning->Transfection Single_cell Single-Cell Cloning Transfection->Single_cell Validation Genomic & Proteomic Validation Single_cell->Validation KO_cells Knockout Cells Validation->KO_cells WT_cells Wild-Type Cells Lysis Cell Lysis WT_cells->Lysis KO_cells->Lysis WB Western Blot Lysis->WB ICC Immunocytochemistry Lysis->ICC Data_analysis Data Analysis WB->Data_analysis ICC->Data_analysis

Caption: Workflow for antibody validation using knockout cell lines.

References

A Researcher's Guide to Validating the Binding of CS17919 to a Novel Fusion Protein

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, rigorously validating the binding of a small molecule to its target protein is a cornerstone of preclinical research. This guide provides a comparative overview of key biophysical and cellular methods to validate the binding of a hypothetical small molecule, CS17919, to a novel fusion protein, here conceptualized as a receptor tyrosine kinase (RTK). We will explore established techniques, presenting their methodologies and sample data to aid in the selection of the most appropriate validation strategy.

Experimental Workflow: A Multi-Faceted Approach

A robust validation strategy for the interaction between this compound and our novel fusion protein involves a tiered approach, beginning with biophysical methods to quantify the direct interaction and progressing to cellular assays to confirm target engagement in a more physiologically relevant context.

Overall Experimental Workflow for this compound Binding Validation cluster_biophysical Biophysical Validation cluster_cellular Cellular Validation SPR Surface Plasmon Resonance (SPR) Quantify Ka, Kd, KD Data_Analysis Data Analysis & Interpretation SPR->Data_Analysis ITC Isothermal Titration Calorimetry (ITC) Determine KD, ΔH, ΔS, n ITC->Data_Analysis FP Fluorescence Polarization (FP) Measure binding in solution FP->Data_Analysis CETSA Cellular Thermal Shift Assay (CETSA) Confirm intracellular target engagement WB Western Blot Assess downstream signaling CETSA->WB Functional Effect Conclusion Conclusion on Binding Validation WB->Conclusion Hypothesis Hypothesis: This compound binds to the novel fusion protein Hypothesis->SPR Direct Binding Hypothesis->ITC Thermodynamics Hypothesis->FP Homogeneous Assay Data_Analysis->CETSA In-cell Confirmation

Caption: A schematic overview of the experimental workflow for validating the binding of this compound to a novel fusion protein.

Quantitative Data Comparison

The following table summarizes hypothetical quantitative data from various biophysical assays used to characterize the binding of this compound to the novel fusion protein. For comparison, we include data for a known inhibitor of the wild-type kinase.

TechniqueParameterThis compound + Novel Fusion ProteinControl Inhibitor + Wild-Type Kinase
Surface Plasmon Resonance (SPR) Association Rate (ka) (M⁻¹s⁻¹)1.5 x 10⁵2.0 x 10⁵
Dissociation Rate (kd) (s⁻¹)3.0 x 10⁻⁴4.0 x 10⁻⁴
Equilibrium Dissociation Constant (KD) (nM)2.02.0
Isothermal Titration Calorimetry (ITC) Equilibrium Dissociation Constant (KD) (nM)2.52.2
Enthalpy Change (ΔH) (kcal/mol)-8.5-9.0
Entropy Change (ΔS) (cal/mol·deg)15.216.1
Stoichiometry (n)1.11.0
Fluorescence Polarization (FP) Inhibition Constant (Ki) (nM)3.12.8
Cellular Thermal Shift Assay (CETSA) Thermal Shift (ΔTm) (°C)+4.2+5.0

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (this compound) to a ligand (the novel fusion protein) immobilized on a sensor chip.[1][2][3][4][5] The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.[2][5]

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject the purified novel fusion protein over the activated surface to allow for covalent immobilization.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding Assay:

    • Prepare a series of dilutions of this compound in a suitable running buffer.

    • Inject the analyte solutions over the immobilized protein surface at a constant flow rate.

    • Monitor the change in response units (RU) to observe the association phase.

    • After the association phase, flow running buffer without the analyte to monitor the dissociation phase.

    • Regenerate the sensor surface between different analyte concentrations if necessary.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[6]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein in solution.[7][8][9] This technique provides a complete thermodynamic profile of the interaction.[8][9]

  • Sample Preparation:

    • Dialyze the purified novel fusion protein and dissolve this compound in the same buffer to minimize heats of dilution.[10]

    • Accurately determine the concentrations of the protein and the small molecule.

    • Typically, the protein solution is placed in the sample cell and the small molecule solution is loaded into the injection syringe.[10]

  • Titration:

    • Perform an initial small injection to allow for equilibration.

    • Carry out a series of small, sequential injections of the small molecule into the protein solution.

    • The heat change after each injection is measured relative to a reference cell.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of the ligand to the protein.[11] The resulting isotherm is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[9][11] The entropy (ΔS) can then be calculated.[8]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound within a cellular environment.[12][13][14] The principle is based on the ligand-induced thermal stabilization of the target protein.[12][14]

  • Cell Treatment:

    • Culture cells expressing the novel fusion protein to 80-90% confluency.

    • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time.

  • Heat Challenge and Lysis:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures to generate a melt curve.[12]

    • Lyse the cells by freeze-thaw cycles.[15]

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.[15]

  • Protein Detection:

    • Quantify the amount of soluble novel fusion protein in the supernatant at each temperature point using Western blotting or an ELISA-based method.

    • The temperature at which 50% of the protein is denatured (Tm) is determined for both treated and untreated samples.

  • Data Analysis: A positive thermal shift (ΔTm), indicated by an increase in the Tm in the presence of this compound, confirms intracellular target engagement.

Signaling Pathway of the Novel Fusion Protein

The hypothetical novel fusion protein is an RTK, which typically signals through dimerization and autophosphorylation upon ligand binding, leading to the activation of downstream pathways such as the MAPK/ERK and PI3K/AKT pathways, ultimately regulating cell proliferation, survival, and differentiation. This compound is hypothesized to bind to the kinase domain, thereby inhibiting its activity and blocking downstream signaling.

Hypothetical Signaling Pathway of the Novel Fusion Protein cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Novel Fusion Protein (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Ligand Ligand Ligand->RTK Binds & Activates This compound This compound This compound->RTK Inhibits

Caption: A diagram illustrating the hypothetical signaling cascade of the novel RTK fusion protein and the inhibitory action of this compound.

By employing a combination of these robust biophysical and cellular techniques, researchers can confidently validate the binding of this compound to the novel fusion protein, providing a solid foundation for further drug development efforts.

References

A Comparative Guide to Immunohistochemistry (IHC) and Immunocytochemistry (ICC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of cellular and tissue staining techniques is paramount for accurate molecular detection. While both Immunohistochemistry (IHC) and Immunocytochemistry (ICC) are powerful antibody-based methods used to visualize the presence and location of specific proteins, their applications differ based on the sample type.

It is important to clarify that CS17919 is a small molecule compound, not an antibody.[1] As such, it is not used for IHC or ICC, which are techniques that rely on the specific binding of antibodies to target proteins (antigens) within a sample. This guide will provide a side-by-side comparison of the IHC and ICC techniques themselves, including their principles, workflows, and key considerations.

Key Differences Between IHC and ICC

FeatureImmunohistochemistry (IHC)Immunocytochemistry (ICC)
Sample Type Thin sections of tissue (e.g., from biopsies or model organisms).Intact cells (e.g., cultured cells, cells from suspension).[2]
Sample Preparation Involves tissue fixation, embedding (often in paraffin), and sectioning.[3]Involves cell fixation and permeabilization on a solid support like a slide or coverslip.[4]
Antigen Retrieval Often required to unmask antigen epitopes that may be altered by fixation.[3][5]Typically not as critical as with paraffin-embedded tissues, but may be necessary depending on the fixation method.
Cellular Context Provides information about protein localization within the context of the tissue architecture.Provides information about subcellular protein localization within individual cells.
Throughput Can be lower due to the multi-step process of tissue preparation.Can be higher, especially when using multi-well plates for cell culture and staining.
Typical Applications Disease diagnosis, studying protein expression in different tissue types, biomarker discovery.Studying protein localization to specific organelles, analyzing protein expression in response to treatments in cell culture models.

Experimental Workflows

The following diagrams illustrate the general workflows for IHC and ICC.

IHC_Workflow cluster_prep Tissue Preparation cluster_stain Staining cluster_visual Visualization Fixation Tissue Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning Embedding->Sectioning Mounting Mounting on Slides Sectioning->Mounting Deparaffinization Deparaffinization & Rehydration Mounting->Deparaffinization AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (Chromogenic/Fluorescent) SecondaryAb->Detection Counterstain Counterstaining Detection->Counterstain Dehydration Dehydration & Clearing Counterstain->Dehydration Coverslipping Coverslipping Dehydration->Coverslipping Microscopy Microscopy Coverslipping->Microscopy

Figure 1. General workflow for Immunohistochemistry (IHC).

ICC_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_visual Visualization Seeding Cell Seeding on Slides/Coverslips Growth Cell Growth & Treatment Seeding->Growth Fixation Fixation Growth->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (Fluorescent) SecondaryAb->Detection Counterstain Counterstaining (e.g., DAPI) Detection->Counterstain Mounting Mounting Counterstain->Mounting Microscopy Fluorescence Microscopy Mounting->Microscopy

Figure 2. General workflow for Immunocytochemistry (ICC).

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway that could be investigated using IHC or ICC to determine the localization and expression of its protein components.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Adaptor Adaptor Protein Receptor->Adaptor Recruitment Ligand Ligand Ligand->Receptor Binding Kinase1 Kinase A Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Adaptor->Kinase1 Activation Gene Target Gene TF->Gene Transcription

References

A Researcher's Guide to Ensuring Consistency: Evaluating Anti-FLAG Antibodies Lot-to-Lot

Author: BenchChem Technical Support Team. Date: December 2025

The Importance of Lot-to-Lot Consistency

Antibodies, particularly polyclonal antibodies, can exhibit variability between production batches due to different immune responses in the host animals.[1][2] Even monoclonal antibodies are not entirely immune to lot-to-lot variation, which can arise from instability in the hybridoma cell line or differences in manufacturing and purification processes.[1][5] This variability can manifest as differences in:

  • Binding Affinity: The strength of the interaction between the antibody and the FLAG epitope.

  • Specificity: The ability of the antibody to bind exclusively to the FLAG tag without cross-reacting with other cellular proteins.[6]

  • Titer: The optimal dilution of the antibody for a specific application.

Inconsistent antibody performance can lead to a range of issues, from weak or absent signals in Western blots to inefficient pull-downs in immunoprecipitation experiments, ultimately compromising the reliability and reproducibility of research findings.[3][4][6] Therefore, it is crucial for researchers to validate each new lot of an anti-FLAG antibody to ensure its performance is consistent with previous batches.[2]

Evaluating Lot-to-Lot Consistency: Key Methodologies

To assess the consistency of different lots of anti-FLAG antibodies, a combination of qualitative and quantitative methods should be employed. The two most common applications for anti-FLAG antibodies are Western Blotting (WB) and Immunoprecipitation (IP), making them ideal for comparative studies.

Quantitative Data Comparison

A systematic evaluation of different antibody lots should involve the quantification of key performance metrics. The following tables provide a template for summarizing experimental data, allowing for a direct and objective comparison between lots.

Table 1: Western Blot Performance Comparison

Antibody LotTarget ProteinOptimal DilutionSignal Intensity (Relative Units)Signal-to-Noise Ratio
Lot AFLAG-Protein X1:10001.2 x 10^615
Lot BFLAG-Protein X1:10001.1 x 10^614
Lot CFLAG-Protein X1:5000.8 x 10^610

Table 2: Immunoprecipitation Efficiency Comparison

Antibody LotTarget ProteinAmount of Antibody Used (µg)Protein Yield (µg)Purity of Eluted Protein (%)
Lot AFLAG-Protein Y25.892
Lot BFLAG-Protein Y25.590
Lot CFLAG-Protein Y43.285

Table 3: Binding Affinity Comparison

Antibody LotMethodAssociation Rate (kon) (M⁻¹s⁻¹)Dissociation Rate (koff) (s⁻¹)Dissociation Constant (Kd) (M)
Lot ASPR1.5 x 10^52.0 x 10^-41.3 x 10^-9
Lot BSPR1.4 x 10^52.2 x 10^-41.6 x 10^-9
Lot CELISA--5.2 x 10^-9

Note: The data presented in these tables are for illustrative purposes only and should be replaced with experimental results.

Detailed Experimental Protocols

To generate the comparative data, standardized protocols are essential. The following are detailed methodologies for Western Blotting and Immunoprecipitation.

Western Blotting Protocol

This protocol is designed to assess the specificity and signal intensity of different anti-FLAG antibody lots.

  • Protein Sample Preparation:

    • Lyse cells expressing a FLAG-tagged protein of interest in RIPA buffer (10 mM Tris/Cl pH 7.5, 150 mM NaCl, 0.5 mM EDTA, 0.1% SDS, 1% Triton™ X-100, 1% deoxycholate) supplemented with protease and phosphatase inhibitors.[7]

    • Determine the total protein concentration of the lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of total protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with the primary anti-FLAG antibody (from the lot being tested) overnight at 4°C. The antibody should be diluted in the blocking buffer at a range of concentrations to determine the optimal titer.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system.

    • Quantify the band intensity using image analysis software (e.g., ImageJ). The signal-to-noise ratio can be calculated by dividing the intensity of the specific band by the intensity of a background region of the same size.

Immunoprecipitation Protocol

This protocol evaluates the efficiency of different anti-FLAG antibody lots in capturing a FLAG-tagged protein from a complex mixture.

  • Cell Lysate Preparation:

    • Prepare cell lysate as described in the Western Blotting protocol. A non-denaturing lysis buffer (e.g., 10 mM Tris/Cl pH 7.5, 150 mM NaCl, 0.5 mM EDTA, 0.5% Nonidet™ P40) is often preferred for IP to preserve protein-protein interactions.[7]

  • Immunoprecipitation Reaction:

    • Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 30 minutes at 4°C.

    • Incubate a defined amount of cell lysate (e.g., 500 µg - 1 mg) with a specific amount of the anti-FLAG antibody (from the lot being tested) for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

  • Washing and Elution:

    • Wash the beads three to five times with ice-cold lysis buffer to remove non-specific binding proteins.

    • Elute the bound proteins from the beads. This can be achieved through competitive elution with a 3xFLAG peptide solution or by boiling the beads in SDS-PAGE sample buffer for denaturing analysis.[8][9][10]

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Coomassie blue staining or by Western blotting with an anti-FLAG antibody.

    • Quantify the protein yield by comparing the band intensity to a standard curve of the purified FLAG-tagged protein.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are powerful tools for illustrating complex processes. The following are Graphviz (DOT language) scripts for the experimental workflows and a relevant signaling pathway.

Experimental Workflows

G cluster_0 Western Blotting Workflow Protein Sample\nPreparation Protein Sample Preparation SDS-PAGE SDS-PAGE Protein Sample\nPreparation->SDS-PAGE Load equal protein Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer To PVDF/Nitrocellulose Blocking Blocking Protein Transfer->Blocking 1 hr, RT Primary Antibody\nIncubation Primary Antibody Incubation Blocking->Primary Antibody\nIncubation Anti-FLAG Lot X Overnight, 4°C Washing (3x) Washing (3x) Primary Antibody\nIncubation->Washing (3x) TBST Secondary Antibody\nIncubation Secondary Antibody Incubation Washing (3x)->Secondary Antibody\nIncubation HRP-conjugated 1 hr, RT Washing (3x) Washing (3x) Secondary Antibody\nIncubation->Washing (3x) TBST Detection Detection Washing (3x) ->Detection ECL Substrate Data Analysis Data Analysis Detection->Data Analysis Quantify band intensity G cluster_1 Immunoprecipitation Workflow Cell Lysate\nPreparation Cell Lysate Preparation Pre-clearing Pre-clearing Cell Lysate\nPreparation->Pre-clearing With Protein A/G beads Antibody Incubation Antibody Incubation Pre-clearing->Antibody Incubation Anti-FLAG Lot X 2-4 hrs, 4°C Bead Incubation Bead Incubation Antibody Incubation->Bead Incubation Protein A/G beads 1-2 hrs, 4°C Washing (3-5x) Washing (3-5x) Bead Incubation->Washing (3-5x) Remove non-specific binding Elution Elution Washing (3-5x)->Elution 3xFLAG peptide or SDS sample buffer Analysis Analysis Elution->Analysis SDS-PAGE or Western Blot G cluster_2 Simplified NF-κB Signaling Pathway TNFR TNFR IKK Complex IKK Complex TNFR->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates Ubiquitination & Degradation Ubiquitination & Degradation IκB->Ubiquitination & Degradation NF-κB (p50/p65) NF-κB (p50/p65) Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation Freed Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Activates FLAG-IκB FLAG-IκB

References

A Researcher's Guide to Validating Protein-Protein Interactions Discovered by Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification of novel protein-protein interactions (PPIs) through techniques like co-immunoprecipitation (co-IP) is a pivotal step in unraveling complex biological processes. However, the inherent limitations of co-IP, such as the potential for indirect interactions and non-specific binding, necessitate rigorous validation using orthogonal methods. This guide provides an objective comparison of common techniques for validating PPIs discovered via co-IP, complete with experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.

The Imperative of Validation

Co-immunoprecipitation is a powerful technique for identifying proteins within a complex, but it does not definitively prove a direct interaction between two specific proteins. The "bait" protein may pull down a large complex where the protein of interest is an indirect partner, or the interaction may be an artifact of the experimental conditions. Therefore, validating these initial findings with independent, and often more direct, biochemical or biophysical methods is a critical step to ensure the biological relevance of the discovered interaction.

Comparative Analysis of Validation Methods

Choosing the appropriate validation method depends on several factors, including the nature of the interacting proteins, the desired level of quantitative data, and the available resources. Below is a summary of commonly used techniques for PPI validation, highlighting their key performance metrics.

FeatureYeast Two-Hybrid (Y2H)Surface Plasmon Resonance (SPR)Förster Resonance Energy Transfer (FRET)
Principle In vivo transcriptional activation of a reporter gene upon interaction of two fusion proteins (bait and prey) in the yeast nucleus.In vitro, label-free detection of binding events by measuring changes in the refractive index at a sensor surface where one protein is immobilized.In vivo or in vitro detection of energy transfer between two fluorescently labeled proteins when in close proximity (1-10 nm).
Interaction Type Primarily binary, direct interactions.Direct, real-time binding kinetics and affinity.Direct or very close proximity (<10 nm).
Environment In vivo (yeast nucleus)In vitroIn vivo (cellular context) or in vitro
Sensitivity Moderate to highHighHigh
Specificity Prone to false positives (estimated 25-45%) and false negatives.[1]HighHigh
Throughput High (suitable for library screening)Medium to HighLow to Medium
Quantitative Data Semi-quantitative (reporter gene expression)Quantitative (association/dissociation rates, affinity constants)Quantitative (FRET efficiency, stoichiometry)[1][2]
Cost Relatively lowHigh (instrumentation can cost $150,000 - $500,000)Moderate to High (requires specialized microscopy)

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the biological context of the protein-protein interaction is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate a typical validation workflow and a well-established signaling pathway where PPIs are critical.

coip_validation_workflow cluster_coip Co-Immunoprecipitation cluster_validation Validation Methods cell_lysate Cell Lysate antibody Antibody against Bait Protein cell_lysate->antibody beads Protein A/G Beads antibody->beads immunocomplex Immunocomplex Precipitation beads->immunocomplex wash Wash Steps immunocomplex->wash elution Elution wash->elution analysis Western Blot / Mass Spectrometry elution->analysis y2h Yeast Two-Hybrid analysis->y2h Validate with spr Surface Plasmon Resonance analysis->spr Validate with fret FRET analysis->fret Validate with

Co-IP and Validation Workflow

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activates stat STAT receptor->stat Recruits & Phosphorylates jak->receptor Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes dna DNA stat_dimer->dna Translocates & Binds transcription Gene Transcription dna->transcription Initiates cytokine Cytokine cytokine->receptor Binds

JAK-STAT Signaling Pathway

Detailed Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful genetic method to identify binary protein-protein interactions in vivo.

Principle: The assay is based on the reconstitution of a functional transcription factor. One protein of interest (the "bait") is fused to a DNA-binding domain (DBD), and the other protein (the "prey") is fused to a transcriptional activation domain (AD). If the bait and prey proteins interact, the DBD and AD are brought into proximity, activating the transcription of a reporter gene, which allows for selection and/or a colorimetric assay.

Protocol:

  • Plasmid Construction:

    • Clone the cDNA of the bait protein into a vector containing the DBD (e.g., GAL4-DBD).

    • Clone the cDNA of the prey protein into a vector containing the AD (e.g., GAL4-AD).

  • Yeast Transformation:

    • Co-transform a suitable yeast reporter strain with the bait and prey plasmids.

    • Alternatively, transform separate yeast mating types with the bait and prey plasmids and then mate the strains.

  • Selection for Interaction:

    • Plate the transformed yeast on a minimal medium lacking specific nutrients (e.g., leucine (B10760876) and tryptophan) to select for the presence of both plasmids.

    • Plate the yeast on a selective medium also lacking another nutrient (e.g., histidine) or containing a substrate for a colorimetric assay (e.g., X-gal) to select for the activation of the reporter gene.

  • Analysis:

    • Growth on the selective medium or development of a blue color indicates a positive interaction.

    • It is crucial to include appropriate positive and negative controls to assess the validity of the results.

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time method for quantifying the kinetics and affinity of biomolecular interactions.

Principle: One protein (the "ligand") is immobilized on a sensor chip. A solution containing the other protein (the "analyte") is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Protocol:

  • Ligand Immobilization:

  • Analyte Binding:

    • Inject a series of concentrations of the purified analyte over the ligand-immobilized surface.

    • Monitor the association of the analyte in real-time.

  • Dissociation:

    • Flow a buffer without the analyte over the surface to monitor the dissociation of the analyte from the ligand.

  • Data Analysis:

    • The resulting sensorgram (a plot of response units versus time) is fitted to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Förster Resonance Energy Transfer (FRET)

FRET is a technique to measure the distance between two fluorophores, which can be used to detect protein-protein interactions in vivo or in vitro.

Principle: FRET is a non-radiative energy transfer from an excited donor fluorophore to an acceptor fluorophore. This transfer only occurs when the donor and acceptor are in very close proximity (typically 1-10 nm). The occurrence of FRET can be detected by a decrease in the donor's fluorescence intensity and an increase in the acceptor's fluorescence intensity.

Protocol:

  • Fluorophore Labeling:

    • Genetically fuse the proteins of interest to fluorescent proteins (e.g., CFP as the donor and YFP as the acceptor).

    • Alternatively, label purified proteins with fluorescent dyes.

  • Sample Preparation:

    • For in vivo FRET, co-express the fluorescently tagged proteins in cells.

    • For in vitro FRET, mix the labeled purified proteins in a suitable buffer.

  • Microscopy and Image Acquisition:

    • Use a fluorescence microscope equipped for FRET imaging (e.g., with specific filter sets for the donor and acceptor).

    • Acquire images of the donor fluorescence, acceptor fluorescence, and the FRET signal (donor excitation, acceptor emission).

  • FRET Analysis:

    • Calculate the FRET efficiency, which is a measure of the fraction of energy transferred from the donor to the acceptor.

    • Various methods can be used for FRET quantification, including sensitized emission, acceptor photobleaching, and fluorescence lifetime imaging microscopy (FLIM).[3][4]

Conclusion

Validating protein-protein interactions discovered through co-IP is a critical step in ensuring the biological significance of the findings. Each validation method has its own set of strengths and weaknesses, and the choice of technique should be carefully considered based on the specific research question. Often, a combination of multiple validation methods provides the most robust and reliable evidence for a genuine protein-protein interaction. This guide serves as a starting point for researchers to design and execute a comprehensive validation strategy.

References

Unraveling CS17919: A Case of Mistaken Identity in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of molecular biology research tools, precise identification is paramount. A recent query sought to benchmark CS17919 against established epitope tag-antibody systems. However, a thorough review of scientific literature and supplier databases reveals that This compound is not an epitope tag, but rather a potent and selective small molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1) .[1][2] This crucial distinction makes a direct performance comparison with epitope tag systems like HA, Myc, or FLAG fundamentally impossible.

This guide will clarify the nature of this compound and provide a comparative overview of common epitope tag-antibody systems, equipping researchers with the accurate information needed to select the appropriate tools for their experimental needs.

What is this compound?

This compound is an orally active chemical compound with the molecular formula C22H20F4N6O2.[3] It functions by inhibiting the activity of ASK1, a key enzyme in the MAPK signaling pathway that is activated by cellular stressors and can trigger inflammation and apoptosis (programmed cell death).[2] With an IC50 of 22.52 nM, this compound demonstrates potent inhibition of ASK1.[1] Research indicates that this compound has anti-inflammatory and anti-fibrotic effects, making it a candidate for studying and potentially treating metabolic-related kidney and liver diseases.[1][2]

Understanding Epitope Tag-Antibody Systems

In contrast to a small molecule inhibitor, an epitope tag is a short peptide sequence that is genetically fused to a protein of interest.[4][5] This "tag" serves as a recognizable handle for a highly specific antibody, enabling researchers to detect, purify, and study the tagged protein.[6][7] The use of epitope tags is a cornerstone of protein research, particularly when specific antibodies against the protein of interest are not available or are of poor quality.[7]

Common applications for epitope tag-antibody systems include:

  • Western Blotting: Detecting the presence and size of the tagged protein in a complex mixture.[7]

  • Immunoprecipitation (IP): Isolating the tagged protein and any interacting partners from a cell lysate.[5][8]

  • Immunofluorescence (IF): Visualizing the subcellular localization of the tagged protein within a cell.[5]

A Comparative Look at Popular Epitope Tag Systems

While a direct benchmark against this compound is not applicable, a comparison of the most widely used epitope tag systems is valuable for experimental design. The choice of tag can influence the expression, solubility, and function of the fusion protein.

Epitope TagSequenceSize (Amino Acids)Key Characteristics & Applications
FLAG® DYKDDDDK8Highly hydrophilic, reducing the likelihood of altering protein function. The tag can be removed by enterokinase. Widely used for Western blotting, immunoprecipitation, and immunofluorescence.[3][4]
HA YPYDVPDYA9Derived from human influenza hemagglutinin. Successfully used for immunoprecipitation, Western blotting, and immunofluorescence. Not suitable for use in apoptotic cells as it can be cleaved by Caspase-3 and -7.[3]
c-Myc EQKLISEEDL10Derived from the human c-myc proto-oncogene. Frequently used for Western blotting, flow cytometry, and immunofluorescence. Protein purification can be challenging due to the need for low pH elution conditions, which may affect protein function.[3]
His-tag HHHHHH6A polyhistidine tag that binds to metal ions like nickel or cobalt. Primarily used for protein purification via immobilized metal affinity chromatography (IMAC).[4][9]
V5 GKPIPNPLLGLDST14A small and versatile tag recognized by a highly specific monoclonal antibody. Used in various applications including Western blotting, immunoprecipitation, and immunofluorescence.[9]

Experimental Methodologies

To ensure reproducible and reliable results when working with epitope-tagged proteins, standardized protocols are essential. Below are foundational protocols for key applications.

Western Blotting Protocol
  • Sample Preparation: Lyse cells or tissues in a suitable buffer containing protease inhibitors to extract total protein. Determine the protein concentration of the lysate.

  • SDS-PAGE: Denature protein samples by heating in a loading buffer containing SDS. Separate the proteins by size using polyacrylamide gel electrophoresis (PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a solution like non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody specific to the epitope tag, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent or fluorescent substrate that reacts with the enzyme on the secondary antibody to produce a signal, which can be captured by an imager.

Immunoprecipitation Protocol
  • Cell Lysis: Prepare a cell lysate using a non-denaturing lysis buffer to maintain protein-protein interactions.

  • Pre-clearing (Optional): Incubate the lysate with beads alone to remove proteins that non-specifically bind to the beads.

  • Immunoprecipitation: Add the anti-epitope tag antibody to the lysate to bind the tagged protein.

  • Complex Capture: Add Protein A/G magnetic or agarose (B213101) beads to the lysate-antibody mixture. The beads will bind to the antibody, thus capturing the antibody-protein complex.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the tagged protein and its binding partners from the beads, typically by boiling in SDS-PAGE loading buffer. The eluted proteins can then be analyzed by Western blotting.

Immunofluorescence Protocol
  • Cell Culture and Fixation: Grow cells on coverslips or chamber slides. Fix the cells using a chemical fixative like paraformaldehyde or methanol (B129727) to preserve their structure.

  • Permeabilization: If the target protein is intracellular, permeabilize the cell membranes with a detergent like Triton X-100 to allow antibody entry.

  • Blocking: Block the cells with a solution such as BSA or normal serum to minimize non-specific antibody binding.

  • Antibody Incubation: Incubate the cells with the primary anti-epitope tag antibody, followed by incubation with a fluorescently labeled secondary antibody.

  • Mounting and Imaging: Mount the coverslip onto a microscope slide with mounting medium containing an anti-fade reagent. Visualize the fluorescent signal using a fluorescence microscope.

Visualizing Experimental Workflows

To better illustrate these processes, the following diagrams outline a generic immunoprecipitation workflow and a simplified signaling pathway.

Immunoprecipitation_Workflow cluster_cell_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_analysis Analysis Lysate Cell Lysate (Tagged Protein + Partners) Add_Antibody Add Anti-Tag Antibody Lysate->Add_Antibody Bind Add_Beads Add Protein A/G Beads Add_Antibody->Add_Beads Capture Wash Wash Beads Add_Beads->Wash Purify Elute Elute Proteins Wash->Elute Isolate WB Western Blot Elute->WB Analyze

A generic workflow for immunoprecipitation of an epitope-tagged protein.

Signaling_Pathway Stress Cellular Stress ASK1 ASK1 Stress->ASK1 Activates MAP2K MAP2K4/7 ASK1->MAP2K Phosphorylates JNK_p38 JNK/p38 MAP2K->JNK_p38 Phosphorylates Transcription_Factor Transcription Factor (e.g., AP-1) JNK_p38->Transcription_Factor Activates Response Inflammation/ Apoptosis Transcription_Factor->Response This compound This compound This compound->ASK1 Inhibits

Simplified ASK1 signaling pathway showing the inhibitory action of this compound.

References

Safety Operating Guide

Prudent Disposal of Laboratory Chemical CS17919: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. While a specific Safety Data Sheet (SDS) for "CS17919" is not publicly available, the following procedures outline a comprehensive, safety-first approach for the disposal of this and other potentially hazardous laboratory chemicals. These guidelines are designed for researchers, scientists, and drug development professionals to manage chemical waste in a compliant and safe manner.

I. Immediate Safety and Pre-Disposal Precautions

Before initiating any disposal procedures, it is crucial to take the following safety measures:

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the hazards, handling, storage, and disposal of a chemical. If an SDS for this compound is available within your institution, it must be consulted. SDSs provide critical details on physical and chemical properties, toxicity, and environmental hazards.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling chemical waste. This includes, but is not limited to:

    • Chemical-resistant gloves (e.g., Nitrile rubber with a breakthrough time of at least 480 minutes).[2]

    • Safety glasses or goggles.

    • A lab coat.

    • Closed-toe shoes.

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to minimize inhalation exposure to any vapors or dusts.[3]

  • Segregation of Waste: Never mix different chemical wastes unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.

II. Step-by-Step Disposal Protocol

The following is a general, step-by-step protocol for the disposal of chemical waste like this compound. This process should be adapted to comply with your institution's specific waste management policies.

  • Identify and Characterize the Waste:

    • Clearly label the waste container with the chemical name ("this compound") and any known hazard information (e.g., flammable, corrosive, toxic).

    • If this compound is part of a mixture, list all components and their approximate concentrations.

  • Select the Appropriate Waste Container:

    • Use a container that is compatible with the chemical waste. For example, do not store corrosive materials in metal cans.

    • Ensure the container is in good condition, with a secure, leak-proof lid.

    • The container must be clearly labeled as "Hazardous Waste."

  • Transfer the Waste:

    • Carefully transfer the waste into the designated container, avoiding splashes and spills.

    • Use a funnel for liquids to prevent spillage.

    • Do not overfill the container; leave at least 10% of headspace to allow for expansion.

  • Store the Waste:

    • Store the sealed and labeled waste container in a designated, secure waste accumulation area.

    • This area should be well-ventilated and away from general laboratory traffic.

    • Ensure incompatible waste streams are segregated.

  • Arrange for Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with all necessary information about the waste, including its composition and volume.

    • Waste must be disposed of in accordance with local, state, and federal regulations.[2]

III. Emergency Procedures in Case of a Spill

In the event of a spill, immediate and appropriate action is critical to mitigate risks.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE.

    • Contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent.[2]

    • Carefully collect the absorbed material and place it in a labeled hazardous waste container.

    • Clean the spill area thoroughly.[2]

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS department.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

IV. Quantitative Data Summary

While specific quantitative data for this compound is unavailable, the following table provides general guidance on key parameters relevant to chemical safety and disposal.

ParameterGeneral GuidelineSource
Glove Material Nitrile rubber is a common choice for a wide range of chemicals.[2]
Glove Thickness A minimum thickness of 0.11 mm is often recommended for adequate protection.[2]
Breakthrough Time Aim for a glove with a breakthrough time of at least 480 minutes for extended handling.[2]
Waste Container Headspace Leave at least 10% of the container volume empty to accommodate vapor expansion.Best Practice
Storage Temperature Store according to the manufacturer's instructions or SDS, if available. Some chemicals may require storage at or below -20°C.[3][3]

V. Disposal Decision Pathway

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of a laboratory chemical like this compound.

G start Start: Chemical Waste for Disposal sds Consult Safety Data Sheet (SDS) start->sds identify_hazards Identify Hazards (Flammable, Corrosive, Toxic, etc.) sds->identify_hazards select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) identify_hazards->select_ppe select_container Select Compatible Waste Container select_ppe->select_container label_container Label Container: 'Hazardous Waste' + Contents select_container->label_container transfer_waste Transfer Waste to Container (Leave 10% Headspace) label_container->transfer_waste store_waste Store in Designated Waste Area transfer_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs disposal Arrange for Professional Disposal contact_ehs->disposal end End: Safe and Compliant Disposal disposal->end

Caption: Decision workflow for the safe and compliant disposal of laboratory chemical waste.

By adhering to these procedures, laboratory professionals can ensure that chemical waste is managed in a manner that prioritizes safety and environmental responsibility. Always remember that local regulations and institutional policies are the ultimate authority on waste disposal procedures.

References

Essential Safety and Operational Guide for CS17919 (Tmem98 Mouse Gene Knockout Kit)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe and effective handling of the Tmem98 Mouse Gene Knockout Kit (CRISPR), catalog number KN517919. This document provides immediate, essential safety protocols and logistical information, including detailed operational and disposal plans, to ensure the integrity of your research and the safety of your laboratory personnel.

Immediate Safety and Handling Protocols

The CS17919, identified as the Tmem98 Mouse Gene Knockout Kit (CRISPR), is classified as a non-hazardous substance or mixture.[1] However, adherence to standard laboratory safety practices is crucial for maintaining a safe research environment.

Personal Protective Equipment (PPE): While the kit itself is not hazardous, the nature of laboratory work involving genetic materials and associated reagents necessitates the use of appropriate PPE to minimize exposure to various potential hazards.[2][3]

PPE CategoryRecommended EquipmentPurpose
Eye Protection Safety glasses or gogglesProtects against potential splashes of buffers or reagents.[2]
Hand Protection Nitrile glovesPrevents contamination of the experiment and protects the user from direct contact with reagents. For prolonged use, gloves with a breakthrough time of 480 minutes and a minimum thickness of 0.11 mm are recommended.[4]
Body Protection Laboratory coatProtects skin and clothing from accidental spills.

First Aid Measures: In the event of accidental exposure, follow these guidelines:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing difficulties occur, seek medical advice.[5]
Skin Contact Wash the affected area thoroughly with soap and plenty of water.[1]
Eye Contact Flush eyes with water as a precaution.[1] If irritation develops and persists, seek medical attention.[4]
Ingestion Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1]

Operational Plan: Experimental Workflow

The successful application of the Tmem98 Mouse Gene Knockout Kit requires a systematic approach. The following diagram outlines the key stages of the experimental workflow.

G Experimental Workflow for Tmem98 Gene Knockout A Cell Preparation and Transfection B Genomic DNA Extraction A->B C PCR Amplification of Target Region B->C D Mutation Detection Assay C->D E Analysis and Confirmation of Knockout D->E

Caption: A streamlined workflow for utilizing the this compound (Tmem98 Mouse Gene Knockout Kit).

Disposal Plan: Waste Management

Proper disposal of laboratory waste is essential to maintain a safe and compliant research environment. Although the kit is not classified as hazardous, the materials used in conjunction with it may require special handling.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Unused Kit Components Dispose of in accordance with local and national regulations for non-hazardous laboratory waste.[5]
Biologically Contaminated Materials (e.g., used culture plates, tips) Treat as biohazardous waste. Autoclave and dispose of according to your institution's biohazardous waste management guidelines.
Liquid Waste (e.g., buffers) Do not empty into drains, surface water, or ground water.[5] Collect in a designated waste container and dispose of through your institution's chemical waste program.
Sharps (e.g., pipette tips, needles) Dispose of in a designated sharps container.

General Waste Handling Practices:

  • Keep waste collection areas clean and organized.[6]

  • Ensure waste containers are properly labeled and securely closed when not in use.[6]

  • Regularly inspect waste containers for leaks or damage.[6]

The following flowchart illustrates the decision-making process for proper waste disposal.

G Waste Disposal Decision Flowchart Start Waste Generated IsHazardous Is the waste biologically or chemically hazardous? Start->IsHazardous BioWaste Dispose as Biohazardous Waste IsHazardous->BioWaste Yes (Biological) ChemWaste Dispose as Chemical Waste IsHazardous->ChemWaste Yes (Chemical) NonHazWaste Dispose as Non-Hazardous Waste IsHazardous->NonHazWaste No

Caption: A decision-making flowchart for the proper segregation and disposal of laboratory waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.